Bucillamine
描述
This compound has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis.
This compound is an orally bioavailable derivative of the endogenous amino acid cysteine with two donatable thiol groups, with potential antioxidant and anti-inflammatory activities. Upon oral administration, this compound enters cells rapidly via the same pathway as cysteine and replenishes the thiol group in glutathione (GSH), thereby increasing intracellular GSH levels and GSH activity. GSH is an antioxidant and plays an important protective role in oxidative stress and injury. This compound may have additional anti-inflammatory effects, though the mechanisms of action have yet to be fully elucidated.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
属性
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65002-17-7 | |
| Record name | Bucillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucillamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bucillamine's Thiol-Donating Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucillamine, a cysteine derivative antirheumatic agent, distinguishes itself through a potent thiol-donating mechanism, underpinning its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, focusing on its role as a thiol donor. It delves into its direct impact on glutathione (B108866) homeostasis and the intricate signaling pathway of Nuclear factor erythroid 2-related factor 2 (Nrf2) activation. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies for investigating its effects, and utilizes visualizations to elucidate complex biological pathways, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound: A Potent Thiol Donor
This compound, or N-(2-mercapto-2-methylpropionyl)-L-cysteine, is a disease-modifying antirheumatic drug (DMARD) that has been utilized for decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1][2][3] Its chemical structure is notable for the presence of two thiol (-SH) groups, which are central to its biological activity.[4] These thiol groups enable this compound to function as a powerful thiol donor, a property that is significantly more potent than that of other thiol-containing compounds like N-acetylcysteine (NAC).[5] In fact, this compound has been shown to be approximately 16 times more potent as a thiol donor in vivo than NAC.[5][6][7] This enhanced potency allows for a more robust restoration of the body's primary intracellular antioxidant, glutathione (GSH).[5]
The thiol-donating capacity of this compound is the cornerstone of its therapeutic effects, which extend beyond its antirheumatic applications. By modulating the intracellular redox state, this compound exerts significant antioxidant, anti-inflammatory, and immunomodulatory effects.[4] This has led to its investigation in a range of conditions characterized by oxidative stress and inflammation, including ischemia-reperfusion injury and, more recently, COVID-19.[5][6]
This guide will dissect the multifaceted mechanism of action of this compound as a thiol donor, providing a granular look at its interaction with key cellular pathways and offering practical insights for researchers in the field.
Core Mechanism of Action: Thiol Donation
The fundamental mechanism of this compound's action is its ability to readily donate its two thiol groups. This process has two primary and interconnected consequences: the direct replenishment and maintenance of the glutathione pool, and the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Direct Thiol Donation and Glutathione Replenishment
Glutathione is a critical tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).[4] this compound contributes to the maintenance of cellular glutathione levels in two ways: by directly providing the cysteine precursor for glutathione synthesis and by reducing oxidized glutathione (GSSG) back to its active, reduced form (GSH).[4][5] this compound has been observed to increase intracellular glutathione levels.[4] Studies in cell lines have demonstrated that this compound can lead to a two- to three-fold increase in glutathione content.[8]
dot
Caption: this compound's role in glutathione replenishment.
Activation of the Nrf2 Signaling Pathway
Beyond its direct effects on glutathione levels, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Thiol-reactive compounds like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8] A key target of Nrf2 is the glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione synthesis.[8] By inducing the expression of GCLC, this compound ensures a sustained increase in the cell's capacity to produce glutathione. Studies have shown that treatment with this compound leads to a significant dose-dependent increase in the mRNA levels of GCLC.[8] The nuclear levels of Nrf2 have been observed to be maximal at 3 hours post-treatment with this compound, remaining elevated at 6 hours before returning to baseline by 24 hours.[8]
dot
Caption: this compound-mediated activation of the Nrf2 pathway.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Glutathione (GSH) Content | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Not specified | 2- to 3-fold increase | [8] |
| GCLC and Mrp2/MRP2 mRNA levels | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Dose-dependent | Significant increase after 24 hours | [8] |
| Nrf2 Nuclear Translocation | Human HepG2 and murine Hepa 1-6 hepatoma cell lines | Not specified | Maximal at 3 hours, elevated at 6 hours | [8] |
| Pro-inflammatory Cytokine Production (IL-2, IFNγ, TNFα, IL-6) | Activated human T cells in vitro | 64 µM | Significant inhibition | [9] |
| T Cell Proliferation | Activated human T cells in vitro | 1 x 10⁻⁴ M | Inhibition | [10] |
| T Cell Proliferation | Activated human T cells in vitro | 1 x 10⁻⁵ M | Augmentation | [10] |
| Oxidized Glutathione (GSSG) in blood | C57 mouse | 150-400 mg/kg | 2- to 7-fold increase (dose-dependent) | [11] |
| Blood Glutathione S-transferase (GST) activity | C57 mouse | 150-400 mg/kg | 2- to 13-fold increase (dose-dependent) | [11] |
Table 2: Clinical Trial Outcomes for this compound
| Indication | Study Design | This compound Dose | Key Quantitative Outcome | Reference |
| Rheumatoid Arthritis (Early) | Multicentre, prospective | Not specified | After 24 months, 87.5% of patients showed at least moderate improvement (DAS28 ESR). 43.8% met remission criteria. | [1] |
| Rheumatoid Arthritis | Longitudinal observational cohort | Not specified | 41.0% of patients exhibited a moderate or good response (EULAR improvement criteria). | [2] |
| Rheumatoid Arthritis | 10-year cohort study | Not specified | Lansbury index remained significantly suppressed over 10 years. 15% of patients continued treatment for 10 years. | [3] |
| Mild to Moderate COVID-19 | Phase 3, randomized, double-blind, placebo-controlled | 600 mg/day | No significant overall improvement in clinical symptoms. For patients with baseline oxygen saturation <96%, there was a 29.1% improvement over placebo in time to normal oxygen saturation. | [12][13][14] |
| Mild to Moderate COVID-19 | Phase 3, randomized, double-blind, placebo-controlled | 600 mg/day | No hospitalizations in the 600 mg/day group (compared to 3 in the placebo arm and 1 in the 300 mg/day group). | [12][13][14] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to assess the core mechanisms of this compound.
Measurement of Intracellular Glutathione (GSH) Levels
Principle: The most common methods for quantifying GSH are based on either its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or through separation and detection using high-performance liquid chromatography (HPLC).
DTNB-based Spectrophotometric Assay (Enzymatic Recycling Method):
-
Sample Preparation: Cells or tissues are homogenized in a suitable buffer (e.g., MES buffer) and deproteinized, often with an acid like metaphosphoric acid or sulfosalicylic acid. The supernatant is collected after centrifugation.
-
Reaction Mixture: The sample supernatant is added to a reaction mixture containing NADPH, DTNB, and glutathione reductase in a phosphate (B84403) buffer.
-
Detection: The sulfhydryl group of GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-414 nm. Glutathione reductase recycles the GSSG formed back to GSH, amplifying the signal.
-
Quantification: The rate of TNB formation is directly proportional to the total glutathione concentration in the sample. A standard curve is generated using known concentrations of GSH.
HPLC-based Assay:
-
Sample Preparation: Similar to the DTNB method, samples are homogenized and deproteinized.
-
Derivatization (optional but common): To enhance detection, the thiol group of GSH can be derivatized with a fluorescent tag, such as monobromobimane.
-
Chromatographic Separation: The sample is injected into an HPLC system, typically with a C18 reverse-phase column. An isocratic or gradient mobile phase is used to separate GSH from other cellular components.
-
Detection: GSH is detected using either electrochemical detection, which directly measures the electroactive thiol group, or fluorescence detection if a fluorescent derivative was used.
-
Quantification: The peak area of GSH is compared to a standard curve of known GSH concentrations.
dot
Caption: Workflow for Glutathione (GSH) measurement.
Assessment of Nrf2 Nuclear Translocation
Principle: The activation of Nrf2 is characterized by its translocation from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or, more commonly, by Western blotting of nuclear and cytoplasmic fractions.
Western Blotting Protocol:
-
Cell Lysis and Fractionation: Cells treated with this compound or a vehicle control are harvested. Cytoplasmic and nuclear protein fractions are isolated using a commercial nuclear extraction kit or a protocol involving differential centrifugation with hypotonic and high-salt buffers.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected using a CCD camera or X-ray film.
-
-
Analysis: The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1 or Histone H3) to determine the relative increase in nuclear Nrf2 levels compared to the control.
Glutamate-Cysteine Ligase (GCL) Activity Assay
Principle: GCL activity is determined by measuring the rate of formation of its product, γ-glutamylcysteine (γ-GC).
HPLC-based Method:
-
Reaction: Cell or tissue lysates are incubated in a reaction buffer containing the substrates L-glutamate and L-cysteine, as well as ATP and magnesium ions.
-
Reaction Termination: The reaction is stopped at specific time points by adding an acid (e.g., sulfosalicylic acid).
-
Detection of γ-GC: The amount of γ-GC produced is quantified by HPLC with electrochemical detection, as described for GSH measurement.
Coupled Enzyme Assay:
-
Reaction: The GCL reaction is coupled to the glutathione synthetase reaction by including glycine (B1666218) in the reaction mixture, leading to the formation of GSH.
-
GSH Quantification: The rate of GSH production is then measured using the DTNB-based enzymatic recycling assay described previously.
Conclusion
This compound's mechanism of action as a potent thiol donor is a compelling example of a therapeutic strategy that leverages the body's own antioxidant defense systems. Its dual action of directly replenishing glutathione and activating the Nrf2 signaling pathway provides a robust and sustained response to oxidative stress. The quantitative data from preclinical studies clearly demonstrate its efficacy at the cellular level, while clinical trials have shown its therapeutic potential in chronic inflammatory diseases and its promise in acute conditions. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate the nuanced effects of this compound and other thiol-based therapeutics. As the understanding of the role of oxidative stress in a wide range of pathologies continues to grow, the multifaceted mechanism of this compound makes it a continued subject of interest for drug development and a valuable tool for researchers in the field.
References
- 1. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ten years results of this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. revivethera.com [revivethera.com]
- 8. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on glutathione and glutathione-related enzymes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalbiodefense.com [globalbiodefense.com]
- 13. biospace.com [biospace.com]
- 14. Revive Therapeutics Announces Results of Phase 3 Clinical Study for this compound in the Treatment of COVID-19 - BioSpace [biospace.com]
Bucillamine: A Cysteine Derivative with Two Thiol Groups - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine, a cysteine derivative characterized by the presence of two thiol groups, is a disease-modifying antirheumatic drug (DMARD) that has been utilized for over three decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1][2][3] Its molecular structure, N-(2-mercapto-2-methylpropionyl)-L-cysteine, confers potent antioxidant and anti-inflammatory properties.[4][5] The two thiol groups make this compound a significantly more potent thiol donor in vivo compared to single-thiol compounds like N-acetylcysteine (NAC), being approximately 16 times more effective.[3] This enhanced thiol-donating capacity is central to its mechanism of action, which involves the modulation of intracellular glutathione (B108866) levels and the regulation of key signaling pathways involved in inflammation and oxidative stress.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its core chemical properties, mechanism of action, relevant signaling pathways, experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.
Core Mechanism of Action: Thiol Donation and Glutathione Modulation
The primary mechanism of action of this compound is centered around its two highly reactive thiol groups. These groups readily participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox homeostasis.
Thiol-Disulfide Exchange
This compound functions as a potent thiol donor, replenishing the intracellular pool of reduced glutathione (GSH).[4] GSH is a critical endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS). The thiol groups of this compound can directly reduce oxidized glutathione (GSSG) back to its reduced form, GSH, thereby restoring the cellular antioxidant capacity. This process is a key element in mitigating oxidative stress, which is implicated in the pathophysiology of numerous inflammatory and degenerative diseases.
Effects on Glutathione-Related Enzymes
Preclinical studies in mice have shown that this compound administration can influence the activity of enzymes involved in glutathione metabolism. While acute high doses led to a temporary depletion of hepatic GSH, chronic administration did not have this effect and was associated with a significant four-fold increase in blood glutathione reductase activity.[6] This suggests a complex regulatory role of this compound on the glutathione system beyond simple thiol donation.
Modulation of Key Signaling Pathways
This compound exerts its immunomodulatory and anti-inflammatory effects through the modulation of critical intracellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway Activation
This compound and its oxidized metabolite have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of enzymes involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL), and other antioxidant proteins.[7]
NF-κB Signaling Pathway Inhibition
This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[4][5] In inflammatory conditions, various stimuli lead to the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. This compound's inhibitory effect on NF-κB activation contributes significantly to its anti-inflammatory properties.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantitative Analysis of this compound in Blood by HPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological matrices.
Protocol:
-
Sample Collection and Stabilization: Immediately after collection, mix the blood sample with a solution of isobutyl acrylate (IA) in 0.05 M Tris-HCl buffer (pH 9.2) to derivatize and stabilize the free thiol groups of this compound.
-
Protein Precipitation: Precipitate proteins in the stabilized sample by adding a suitable organic solvent (e.g., acetonitrile).
-
Extraction and Concentration: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.
-
Employ a gradient mobile phase for optimal separation.
-
Detect and quantify the derivatized this compound using a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source and operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by interpolation.
Western Blot for Nrf2 Nuclear Translocation
This protocol is a general method to assess the activation of the Nrf2 pathway by examining the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2 hepatocytes) and treat with this compound at various concentrations and time points. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure proper fractionation and equal loading, probe the membrane with antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and assess the dose-dependent inhibition by this compound.
-
Quantitative Data Summary
This section summarizes key quantitative data from preclinical and clinical studies of this compound.
Preclinical Data
| Parameter | Species | Value | Reference |
| Effect on Glutathione-Related Enzymes | |||
| Hepatic GSH Depletion (acute, 150-400 mg/kg) | Mouse | 20-44% | [8] |
| Serum Glutamic-Pyruvic Transaminase (SGPT) Elevation (acute) | Mouse | 6-9 fold increase | [8] |
| Blood Oxidized Glutathione (GSSG) Increase (acute, 150-400 mg/kg) | Mouse | 2-7 fold increase | [8] |
| Blood Glutathione S-Transferase (GST) Activity Increase (acute) | Mouse | 2-13 fold increase | [8] |
| Blood Glutathione Reductase Activity Increase (chronic) | Mouse | 4-fold increase | [8] |
Clinical Data
Rheumatoid Arthritis (SNOW Study) [9]
| Parameter | Time Point | Value |
| DAS28-ESR Response | ||
| Moderate or Better Improvement | 24 months | 87.5% of patients |
| Remission (DAS28-ESR < 2.6) | 24 months | 43.8% of patients |
| Continuation Rate | ||
| Overall (monotherapy + combination) | 24 months | 60.5% |
| Monotherapy | 24 months | 59.2% of continuers |
COVID-19 (Phase 3 Trial) [1][10][11]
| Endpoint | This compound (600 mg/day) | Placebo | Outcome |
| Primary Endpoint | |||
| Hospitalization or Death (Day 28) | 0 hospitalizations, 0 deaths | 3 hospitalizations, 0 deaths | Did not achieve statistical significance |
| Secondary Endpoints | |||
| Time to Normal Oxygen Saturation (SpO2) in patients with baseline SpO2 <96% | - | - | 29.1% improvement over placebo |
| Time to PCR Negative (75th percentile) | 14 days | 15 days | Slightly shorter in this compound arm |
| Clinical Symptoms & Viral Load | No significant overall improvement | No significant overall improvement | No significant difference |
Conclusion
This compound is a potent thiol-donating agent with a well-established role in the management of rheumatoid arthritis and demonstrated potential in conditions characterized by oxidative stress and inflammation. Its dual mechanism of action, involving the replenishment of intracellular glutathione and the modulation of the Nrf2 and NF-κB signaling pathways, provides a strong rationale for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this multifaceted molecule. While a large-scale clinical trial in COVID-19 did not meet its primary endpoint, the observed positive trends in certain secondary outcomes warrant further investigation into the potential applications of this compound in various inflammatory and oxidative stress-related disorders.
References
- 1. A comparative study of the effects of this compound and salazosulfapyridine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Good Color Combinations: How to Use Color Effectively in Scientific Illustrations - Mind the Graph Blog Good Color Combinations: How to Use Color Effectively in Scientific Illustrations | Mind The Graph [mindthegraph.com]
- 9. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]
- 10. The usefulness of a new triple combination treatment utilizing methotrexate, salazosulfapyridine, and this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revive Therapeutics Announces Results of Phase 3 Clinical Study for this compound in the Treatment of COVID-19 - BioSpace [biospace.com]
The Preclinical Profile of Bucillamine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucillamine, a thiol antioxidant, has long been a subject of interest in preclinical research due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical models, drawing from the available scientific literature. While comprehensive quantitative pharmacokinetic data in common preclinical species remains limited in the public domain, this document synthesizes the existing knowledge on its mechanisms of action and its effects in models of rheumatoid arthritis, myocardial infarction, and liver transplantation. This guide aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a cysteine derivative characterized by the presence of two thiol groups, which are central to its biological activity.[1] Originally developed from tiopronin, it has been used clinically in Japan and South Korea for the treatment of rheumatoid arthritis.[1] Its multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory effects, has prompted investigation into its utility for a range of other conditions.[1][2] this compound is known to be a more potent thiol donor than N-acetylcysteine (NAC), approximately 16-fold more potent in vivo.[3][4] This property allows it to effectively replenish intracellular glutathione (B108866) levels, a critical component of the cellular antioxidant defense system.[1]
Pharmacodynamics and Mechanism of Action
This compound's pharmacodynamic effects are complex and involve multiple signaling pathways. Its primary mechanisms include direct antioxidant activity, modulation of inflammatory pathways, and immunomodulatory effects.
Antioxidant Effects and Thiol Donation
The core of this compound's activity lies in its two thiol groups, which act as potent reducing agents.[1] These groups can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[1] Furthermore, this compound serves as a thiol donor, readily replenishing intracellular glutathione (GSH) levels.[1] This is achieved by either directly donating a thiol group for GSH synthesis or by sparing GSH from consumption by oxidative processes.[1]
Anti-inflammatory and Immunomodulatory Pathways
This compound exerts significant anti-inflammatory and immunomodulatory effects through its influence on key signaling pathways.
-
Inhibition of Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] By preventing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines (such as TNF-α and IL-1), chemokines, and adhesion molecules.[1]
-
Modulation of T-cell Activity: In preclinical studies, this compound has demonstrated the ability to inhibit T-cell proliferation and the production of pro-inflammatory cytokines like IL-1 and TNF-α.[1][5] This immunomodulatory effect is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis.[1]
-
Activation of the Nrf2 Pathway: this compound and its oxidized metabolite can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation by this compound, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6] This further contributes to the enhancement of the cellular antioxidant capacity.
Below is a diagram illustrating the key signaling pathways modulated by this compound.
This compound's multifaceted mechanism of action.
Pharmacokinetics in Preclinical Models
Detailed and quantitative pharmacokinetic data for this compound in preclinical models is not extensively available in the public scientific literature. While some studies mention its oral administration and high cell permeability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as Cmax, Tmax, AUC, and half-life in species like rats and dogs are not well-documented.[4][7] This data gap presents a challenge for direct translation of dosing regimens to clinical settings and highlights an area for future research.
The table below summarizes the limited available information on this compound administration in key preclinical studies.
| Parameter | Rat (Collagen-Induced Arthritis) | Dog (Myocardial Infarction) |
| Dose | 30 mg/kg | 11 or 22 mg/kg/hour |
| Route of Administration | Oral | Intravenous |
| Frequency | Once daily[8] | Continuous infusion for 3 hours[3] |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Half-life | Data not available | Data not available |
| Bioavailability | Data not available | Not applicable (IV) |
| Metabolism | Oxidized metabolite (SA 981) identified[6] | Data not available |
| Excretion | Data not available | Data not available |
Preclinical Efficacy in Disease Models
This compound has been evaluated in a variety of preclinical models, demonstrating its therapeutic potential across a spectrum of inflammatory and ischemic conditions.
Rheumatoid Arthritis
In a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, oral administration of this compound has been shown to be effective.[8]
-
Key Findings:
-
A combination of this compound (30 mg/kg, oral) and etanercept reduced hindpaw swelling, synovial proliferation, bone destruction, and inflammatory cell infiltration.[8]
-
This compound monotherapy showed a trend towards ameliorating these symptoms.[8]
-
The combination therapy also reduced serum levels of pro-inflammatory cytokines such as IL-1α and tended to reduce IL-1β and IL-6 levels.[8]
-
Myocardial Infarction
In a canine model of myocardial infarction induced by coronary artery occlusion and reperfusion, intravenous this compound has shown cardioprotective effects.[3]
-
Key Findings:
-
Intravenous infusion of this compound (11 or 22 mg/kg/hour for 3 hours) during reperfusion substantially reduced myocardial infarct size in a dose-dependent manner.[3]
-
Liver Transplantation
This compound has been investigated for its potential to mitigate ischemia-reperfusion injury in rat models of liver transplantation.[9][10]
-
Key Findings:
-
In both ex vivo and in vivo rat models, this compound treatment significantly improved survival and protected against hepatic injury following prolonged ischemia.[9][10]
-
Mechanistically, this compound treatment increased levels of reduced glutathione in the liver and lowered levels of oxidized glutathione.[9]
-
It also improved portal vein blood flow and bile production, and reduced the release of liver enzymes.[9]
-
Experimental Protocols (Representative)
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Generalized workflow for a collagen-induced arthritis study.
-
Model Induction:
-
Primary Immunization: On day 0, rats (e.g., Wistar or Lewis strains) are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.[11][12]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant is typically administered on day 7.[12]
-
-
Arthritis Assessment:
-
Animals are monitored daily for the onset and severity of arthritis, which usually develops 10-14 days after the primary immunization.
-
Clinical scoring is performed based on the degree of erythema and swelling in the paws.
-
-
Treatment:
-
Once arthritis is established, animals are randomized into treatment groups.
-
This compound (e.g., 30 mg/kg) or vehicle is administered orally once daily.[8]
-
-
Endpoints:
-
Clinical: Paw swelling is measured using a plethysmometer.
-
Histological: Joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biochemical: Serum is collected to measure levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
Myocardial Infarction in Dogs
This large animal model is used to study the pathophysiology of myocardial ischemia-reperfusion injury and to evaluate cardioprotective agents.
-
Model Induction:
-
Anesthesia and Surgical Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Coronary Artery Occlusion: The left anterior descending (LAD) or left circumflex (LCx) coronary artery is occluded for a defined period (e.g., 90 minutes) to induce ischemia.[3][13]
-
Reperfusion: The occlusion is released to allow for reperfusion of the ischemic myocardium.
-
-
Treatment:
-
This compound (e.g., 11 or 22 mg/kg/hour) or vehicle is administered as a continuous intravenous infusion, typically starting at the onset of reperfusion.[3]
-
-
Endpoints:
-
Infarct Size Measurement: At the end of the experiment (e.g., 48 hours post-reperfusion), the heart is excised. The area at risk is delineated, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining.[3][13]
-
Hemodynamic Monitoring: Throughout the procedure, hemodynamic parameters such as heart rate, blood pressure, and cardiac output are monitored.
-
Liver Transplantation in Rats
This model is crucial for studying ischemia-reperfusion injury in the context of organ transplantation and for testing hepatoprotective agents.
-
Model Induction:
-
Donor Hepatectomy: Under anesthesia, the liver is procured from a donor rat. The liver is flushed with a preservation solution and stored under cold ischemic conditions (e.g., 24 hours at 4°C).[9][14]
-
Orthotopic Liver Transplantation: The diseased liver of the recipient rat is removed, and the donor liver is transplanted orthotopically with anastomosis of the major blood vessels.
-
-
Treatment:
-
This compound can be administered to the donor before organ procurement, added to the preservation solution, or administered to the recipient during or after transplantation. In one study, this compound was given intraportally before reperfusion and intravenously after reperfusion.[9]
-
-
Endpoints:
-
Survival: Recipient survival is monitored over a set period.
-
Liver Function Tests: Blood samples are collected to measure liver enzymes (e.g., ALT, AST) and bilirubin.
-
Histopathology: Liver tissue is collected for histological examination to assess the degree of necrosis, inflammation, and other signs of injury.
-
Biochemical Markers: Liver tissue can be analyzed for markers of oxidative stress, such as glutathione levels.[9]
-
Conclusion
This compound is a potent thiol-based antioxidant with well-documented anti-inflammatory and immunomodulatory effects in a variety of preclinical models. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its therapeutic potential for conditions characterized by oxidative stress and inflammation. While the available literature provides a strong rationale for its use, a notable gap exists in the public domain regarding comprehensive and quantitative pharmacokinetic data in preclinical species. Further studies to elucidate the ADME properties of this compound are warranted to facilitate its translation into clinical applications for a broader range of indications. This technical guide provides a consolidation of the current understanding of this compound's preclinical profile, highlighting both its established pharmacodynamic effects and the areas where further research is needed.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revivethera.com [revivethera.com]
- 5. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychedelicalpha.com [psychedelicalpha.com]
- 8. Combined effects of this compound and etanercept on a rat type II collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bucillamine's Impact on Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucillamine, a cysteine derivative with two thiol groups, has demonstrated significant potential in modulating cellular redox status, primarily through its profound effects on glutathione (B108866) (GSH) metabolism.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its role as a potent thiol donor and an activator of the Nrf2 antioxidant response pathway. We present a comprehensive summary of quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and provide visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics targeting oxidative stress-related pathologies.
Introduction
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating cell signaling pathways. Dysregulation of glutathione metabolism is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound (N-(mercapto-2-methylpropionyl)-l-cysteine) is a disease-modifying antirheumatic drug (DMARD) that has been used for the treatment of rheumatoid arthritis in Japan and South Korea for over 30 years.[3] Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties, which are intrinsically linked to its influence on glutathione metabolism.[3][4]
This compound exhibits a dual mechanism of action to enhance intracellular glutathione levels. Firstly, it acts as a direct thiol donor, providing the cysteine precursor necessary for de novo glutathione synthesis.[4] Notably, this compound is reported to be approximately 16-fold more potent as a thiol donor in vivo than N-acetylcysteine (NAC), a widely used glutathione precursor.[5][6] Secondly, this compound indirectly stimulates glutathione replenishment by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master transcriptional regulator of the antioxidant response, upregulating the expression of numerous genes involved in glutathione synthesis and regeneration.[1]
This guide will delve into the quantitative aspects of this compound's effects on glutathione metabolism, provide detailed methodologies for its investigation, and visually illustrate the key pathways and processes involved.
Quantitative Effects of this compound on Glutathione Metabolism
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on glutathione levels and related enzyme activities.
Table 1: Effect of this compound on Glutathione (GSH) and Oxidized Glutathione (GSSG) Levels
| Model System | This compound Concentration/Dose | Duration | Effect on GSH | Effect on GSSG | GSH/GSSG Ratio | Reference |
| Human HepG2 & Murine Hepa 1-6 hepatoma cells | Dose-dependent | 24 hours | 2 to 3-fold increase | Not specified | Not specified | [1] |
| C57 Mouse (in vivo) | 150-400 mg/kg (acute) | Single dose | 20-44% depletion in liver | 2 to 7-fold increase in blood | Decreased | [2] |
| C57 Mouse (in vivo) | Not specified (chronic) | 7 days | Returned to control levels in liver | Not specified | Not specified | [2] |
| Ex vivo rat liver (ischemia/reperfusion) | Not specified | Not specified | 8-fold increase in normal livers; 3-fold increase in steatotic livers | Significantly lowered in liver and blood | Increased | [7] |
Table 2: Effect of this compound on Glutathione-Related Enzyme Activity
| Enzyme | Model System | This compound Concentration/Dose | Duration | Effect on Activity | Reference |
| Glutathione S-transferase (GST) | C57 Mouse (in vivo, blood) | 150-400 mg/kg (acute) | Single dose | 2 to 13-fold increase | [2] |
| Glutathione S-transferase (GST) | Mouse liver (in vitro) | 1 µM - 1 mM | Not applicable | Dose-dependent activation | [2] |
| Glutathione Reductase (GSSG Reductase) | C57 Mouse (in vivo, blood) | Not specified (chronic) | 7 days | 4-fold increase | [2] |
| Glutathione Reductase (GSSG Reductase) | C57 Mouse (in vivo, liver) | Acute and Chronic | Single dose and 7 days | No effect | [2] |
| Glutathione Peroxidase (GSH-Px) | C57 Mouse (in vivo, liver and blood) | Acute and Chronic | Single dose and 7 days | No effect | [2] |
Table 3: Effect of this compound on Nrf2-Dependent Gene Expression
| Gene | Model System | This compound Concentration | Duration | Effect on mRNA Levels | Effect on Protein Levels | Reference |
| Glutamate-cysteine ligase catalytic subunit (GCLC) | Human HepG2 & Murine Hepa 1-6 cells | Dose-dependent | 24 hours | Significant dose-dependent increase | Significantly increased | [1] |
| Multidrug-resistance-associated protein 2 (Mrp2/MRP2) | Human HepG2 & Murine Hepa 1-6 cells | Dose-dependent | 24 hours | Significant dose-dependent increase | Significantly increased | [1] |
Signaling Pathways and Mechanisms of Action
This compound enhances glutathione metabolism through two primary, interconnected pathways: direct thiol donation and activation of the Nrf2 signaling cascade.
Direct Thiol Donation
This compound's structure, featuring two thiol (-SH) groups, allows it to readily donate cysteine, the rate-limiting substrate for glutathione synthesis. This direct replenishment of the cysteine pool enhances the capacity of cells to synthesize glutathione, particularly under conditions of oxidative stress where cysteine availability may be limited.
Figure 1. this compound as a direct thiol donor for glutathione synthesis.
Activation of the Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, likely through modification of Keap1 cysteine residues, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Glutamate-Cysteine Ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.[1]
References
- 1. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on glutathione and glutathione-related enzymes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Molecular Targets of Bucillamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bucillamine, a disease-modifying antirheumatic drug (DMARD), exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on its potent thiol-donating capabilities. This technical guide delineates the known molecular targets of this compound within key cellular pathways, providing a comprehensive overview for researchers and drug development professionals. The document summarizes quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades modulated by this compound.
Introduction
This compound, or N-(2-mercapto-2-methylpropionyl)-L-cysteine, is a cysteine derivative characterized by the presence of two thiol (-SH) groups.[1] This structural feature underpins its robust antioxidant and anti-inflammatory properties. Clinically used for the treatment of rheumatoid arthritis in Japan and South Korea, this compound is also under investigation for other conditions, including COVID-19.[1][2][3] Its mechanism of action is complex, involving direct scavenging of reactive oxygen species (ROS), replenishment of endogenous antioxidants, and modulation of key inflammatory and cytoprotective signaling pathways.
Primary Molecular Mechanisms
This compound's therapeutic efficacy stems from two primary molecular functions:
-
Thiol Donation: this compound is a potent thiol donor, reportedly 16-fold more potent than N-acetylcysteine (NAC) in vivo.[1] Its two thiol groups readily participate in redox reactions, donating reducing equivalents to neutralize ROS and regenerate endogenous antioxidants, most notably glutathione (B108866) (GSH).
-
Metal Chelation: this compound has been shown to be a strong chelator of iron (II) and copper (II) ions.[4] By sequestering these metal ions, which can catalyze the formation of highly reactive hydroxyl radicals, this compound further mitigates oxidative stress.
Key Cellular Pathways Modulated by this compound
This compound's molecular interactions result in the modulation of several critical cellular signaling pathways.
Glutathione (GSH) Metabolism and Oxidative Stress Response
As a potent thiol donor, this compound directly impacts the cellular glutathione pool, a cornerstone of the antioxidant defense system.
-
Direct ROS Scavenging: this compound can directly neutralize reactive oxygen species, reducing cellular oxidative stress.
-
Glutathione Replenishment: By providing cysteine precursors and donating thiol groups, this compound promotes the synthesis and regeneration of reduced glutathione (GSH) from its oxidized form (GSSG).[5] This enhances the cell's capacity to detoxify harmful oxidants.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
This compound is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.
-
Keap1-Nrf2 Dissociation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Thiol-reactive compounds like this compound are thought to modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7][8]
-
Nrf2 Nuclear Translocation and ARE Activation: Once released from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.
-
Upregulation of Antioxidant and Detoxifying Enzymes: Nrf2 activation leads to the increased expression of a battery of antioxidant and phase II detoxifying enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Inhibition of IκB Kinase (IKK) Complex: The canonical NF-κB pathway is activated by the IKK complex, which phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus. This compound is suggested to inhibit the IKK complex, although direct binding and kinetic data are limited.
-
Prevention of NF-κB Nuclear Translocation: By preventing IκB degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.
-
Downregulation of Pro-inflammatory Gene Expression: Inhibition of NF-κB activation leads to a decrease in the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[9]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
T-Cell Function and Cytokine Production
This compound has demonstrated immunomodulatory effects by directly impacting T-cell function.
-
Inhibition of T-Cell Proliferation: this compound has been shown to inhibit the proliferation of T-lymphocytes in a dose-dependent manner.[10]
-
Modulation of Cytokine Production: At a concentration of 64 µM, this compound significantly inhibits the production of pro-inflammatory cytokines such as IL-2, IFN-γ, TNF-α, and IL-6 by activated T-cells.[11]
Other Potential Targets
-
Protein Disulfide Isomerase (PDI): Given this compound's thiol-disulfide exchange capabilities, it may interact with PDI, an enzyme that catalyzes disulfide bond formation and isomerization. However, specific studies detailing this interaction are lacking.
-
Fibroblast Growth Factor (FGF) and Tight Junction Signaling: In IL-1β-stimulated human fibroblast-like synoviocytes, this compound at concentrations of 10 and 100 µM has been shown to suppress FGF signaling and tight junction signaling pathways.[12][13][14][15]
Quantitative Data Summary
| Target/Activity | Assay | Value | Organism/Cell Line |
| DPPH Radical Scavenging | DPPH Assay | IC50: 18.5 ± 0.1 µM | In vitro |
| T-Cell Proliferation (IL-2 induced) | Not specified | Inhibition at 100 µM | Murine lymphocytes |
| T-Cell Proliferation (IL-2 induced) | Not specified | Augmentation at 10 µM | Murine lymphocytes |
| Cytokine Production (IL-2, IFN-γ, TNF-α, IL-6) | ELISA | Significant inhibition at 64 µM | Human T-cells |
| TNF-α and other cytokine production | ELISA | Inhibition at >1 mM | THP-1 (human monocytic leukemia) |
| FGF and Tight Junction Signaling Suppression | Microarray | Effective at 10 µM and 100 µM | Human fibroblast-like synoviocytes |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of an antioxidant compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) or methanol (B129727) (e.g., 1.5 x 10⁻⁴ M).
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent.
-
Assay Procedure:
-
Add 100 µL of each this compound concentration to a 96-well plate.
-
Add 2.5 mL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[4][16][17][18]
T-Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
-
Cell Culture: Culture T-cells in a 96-well plate and stimulate with appropriate mitogens (e.g., anti-CD3 and anti-CD28 antibodies) in the presence of varying concentrations of this compound.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours).[19][20][21][22][23]
-
Fixation and Denaturation: Fix the cells (e.g., with formaldehyde) and denature the DNA (e.g., with HCl) to expose the incorporated BrdU.
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Substrate Reaction and Measurement: Add a TMB substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (from T-cells treated with this compound) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add streptavidin-HRP.
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., H₂SO₄).
-
Measurement: Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[11][24][25]
Nuclear Nrf2 Western Blot
This protocol is used to determine the translocation of Nrf2 to the nucleus upon treatment with this compound.
-
Cell Treatment and Lysis: Treat cells (e.g., HepG2) with this compound for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of nuclear protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Nrf2. A nuclear loading control (e.g., Lamin B1 or Histone H3) should also be probed on the same blot.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.[26][27][28][29][30]
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect cells (e.g., HEK293 or HeLa) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a control plasmid was used, also measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[9][10][31][32][33]
Glutathione Reductase Assay
This assay measures the activity of glutathione reductase, an enzyme that catalyzes the reduction of GSSG to GSH.
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Reaction: In a 96-well plate or cuvette, combine a buffer solution, the sample, GSSG, and NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ is coupled to the reduction of GSSG and is directly proportional to the glutathione reductase activity.
-
Calculation: Calculate the rate of NADPH oxidation from the change in absorbance over time to determine the enzyme activity.[12][34][35][36]
Conclusion
This compound is a multifaceted drug with a well-defined role as a potent thiol donor and antioxidant. Its molecular targets are primarily centered on the modulation of cellular redox status and inflammatory signaling. The activation of the Nrf2 pathway and the inhibition of the NF-κB pathway are key mechanisms underlying its therapeutic effects. While its impact on these pathways is established, further research is warranted to elucidate its direct molecular interactions and to quantify its inhibitory potency against specific targets such as IKK, MMPs, and PDI. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate molecular pharmacology of this compound and to explore its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalbiodefense.com [globalbiodefense.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. NF-κB reporter assay [bio-protocol.org]
- 11. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. research.aalto.fi [research.aalto.fi]
- 18. researchgate.net [researchgate.net]
- 19. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. diva-portal.org [diva-portal.org]
- 25. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. indigobiosciences.com [indigobiosciences.com]
- 33. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. kamiyabiomedical.com [kamiyabiomedical.com]
- 35. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
Bucillamine's Therapeutic Potential in Ischemia-Reperfusion Injury: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage and organ dysfunction in various clinical settings, including organ transplantation, myocardial infarction, and stroke. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and apoptosis. Bucillamine, a low molecular weight thiol antioxidant, has emerged as a promising therapeutic agent for mitigating IRI. This document provides an in-depth technical overview of the preclinical evidence supporting this compound's efficacy, its proposed mechanisms of action, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a cysteine derivative characterized by two donatable thiol groups. This structure makes it a potent sulfhydryl donor.[1] Its low molecular weight facilitates rapid entry into cells.[2][3] Originally developed for the treatment of rheumatoid arthritis, its robust antioxidant and anti-inflammatory properties have led to its investigation in other indications, including IRI.[4] Recently, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation for this compound for the prevention of IRI during liver transplantation, highlighting its therapeutic potential.[5]
Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury
This compound has been evaluated in several preclinical models of IRI, demonstrating significant protective effects in the liver and heart. The quantitative outcomes from these key studies are summarized below.
Data Presentation: Summary of Quantitative Outcomes
Table 1: Effect of this compound on Liver Injury Markers and Microcirculation in a Rat Model Model: 45 minutes of 70% partial hepatic ischemia followed by 3 or 24 hours of reperfusion.
| Parameter | Metric | Ischemia-Reperfusion (IR) Group | This compound + IR Group | P-value | Citation |
| Hepatocellular Injury | Serum AST (U/L) at 3h | 2072.5 ± 511.79 | 932 ± 200.8 | < 0.05 | [2][6] |
| Parenchymal Blood Flow | RBC Velocity (µm/s) at 3h | 181.11 ± 17.59 | 242.66 ± 16.86 | Not specified | [6][7] |
| Inflammation | Leukocyte Adherence (sinusoids) | 97.4 ± 7.49 | 29.97 ± 13.81 | < 0.005 | [7] |
| Hepatocyte Viability | Necrosis/Apoptosis | Markedly increased | Significantly reduced | > 0.001 | [6] |
Table 2: Effect of this compound on Myocardial Injury in In Vitro and In Vivo Models
| Model | Parameter | Outcome | Concentration / Dose | Citation |
| In Vitro (Cardiac Myocytes) | LDH Release (cell injury) | Concentration-dependent prevention | 125-500 µM | [1][7] |
| In Vivo (Canine Model) | Myocardial Infarct Size | 41% reduction vs. vehicle | 22 mg/kg/hour | [1][8] |
Table 3: Effect of this compound on Apoptotic and Inflammatory Markers in Liver IRI Model: Rat model of 45 min partial liver ischemia and 3h reperfusion.
| Marker | Type | Effect of this compound | Citation |
| Bax | Pro-apoptotic protein | Reduced expression | [2] |
| Bcl-2 | Anti-apoptotic protein | Upregulated expression | [2] |
| CINC-1 | Pro-inflammatory cytokine | Reduced serum levels | [2] |
Table 4: Effect of this compound on Glutathione (B108866) Levels in Liver Transplantation Models Model: Ex vivo and in vivo rat liver transplantation models with 24h oxygen deprivation.
| Parameter | Effect of this compound | Citation |
| Reduced Glutathione (GSH) | Significantly increased in liver | [8][9] |
| Oxidized Glutathione (GSSG) | Lowered in liver and blood | [8][9] |
Mechanism of Action
This compound mitigates ischemia-reperfusion injury through a multi-faceted mechanism primarily centered on its potent antioxidant and anti-inflammatory properties. It interrupts key pathological processes that occur upon reperfusion.
The proposed signaling pathway is as follows:
-
Ischemia and Reperfusion: The initial insult triggers a burst of reactive oxygen species (ROS) and initiates an inflammatory cascade.
-
Thiol Donation: this compound, with its two thiol groups, directly scavenges ROS and replenishes intracellular levels of reduced glutathione (GSH), a critical endogenous antioxidant.[4][5][8] This action helps to restore the cellular redox balance.
-
Inhibition of Neutrophil Activation: this compound reduces the activation and adhesion of neutrophils, a key event in the inflammatory response to IRI.[2][7] This is evidenced by decreased levels of the chemoattractant CINC-1 and reduced leukocyte adherence in liver microvasculature.[2][3][7]
-
Modulation of Apoptosis: The drug modulates the expression of key apoptotic proteins. It downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, shifting the balance towards cell survival.[2]
-
Inhibition of Macrophage Activation: By interrupting redox signaling pathways, this compound may also inhibit the activation of macrophages, further dampening the inflammatory response.[8][9]
Visualization of this compound's Mechanism in IRI
Caption: this compound interrupts the IRI cascade via antioxidation, anti-inflammation, and apoptosis modulation.
Experimental Protocols
The preclinical efficacy of this compound has been established through standardized and reproducible animal models. The methodologies for two key models are detailed below.
Rat Model of Warm Liver Ischemia-Reperfusion Injury
This model is used to assess hepatocellular injury, inflammation, and microcirculatory changes.
-
Animal Model: Male Sprague-Dawley rats.[10]
-
Experimental Groups:
-
Sham: Anesthesia and laparotomy without vascular occlusion.
-
Ischemia-Reperfusion (IR): Subjected to hepatic ischemia and reperfusion.
-
This compound + IR: Received this compound treatment alongside ischemia and reperfusion.[7]
-
-
Surgical Procedure:
-
Anesthesia is induced and a midline laparotomy is performed.
-
The portal triad (B1167595) (hepatic artery, portal vein, bile duct) to the median and left lateral liver lobes is occluded with a microvascular clamp, inducing approximately 70% hepatic ischemia.[2][11]
-
The clamp is removed to initiate reperfusion.
-
Reperfusion is allowed to proceed for a specified duration (e.g., 3 hours or 24 hours).[7][10]
-
-
Drug Administration: this compound (e.g., 15 mg/kg/h) is administered intravenously, typically starting just before or at the onset of reperfusion.[7]
-
Key Assessments:
-
Hepatocellular Injury: Measurement of serum transaminases (AST, ALT) from blood samples.[2][11]
-
Microcirculation & Inflammation: Intravital microscopy is used to assess sinusoidal blood flow, red blood cell velocity, and leukocyte adhesion in post-sinusoidal venules.[2][3][7]
-
Apoptosis & Gene Expression: Liver tissue is harvested and stored at -80°C for analysis of Bax and Bcl-2 expression via reverse transcription-polymerase chain reaction (RT-PCR).[2][10]
-
Oxidative Stress: Measurement of F2 isoprostane and glutathione levels in plasma and hepatic tissue.[2][11]
-
Visualization of Liver IRI Experimental Workflow
Caption: Standardized experimental workflow for evaluating this compound in a rat liver IRI model.
Canine Model of Myocardial Ischemia-Reperfusion
This model is used to assess the impact of this compound on myocardial infarct size.
-
Animal Model: Dogs.[1]
-
Surgical Procedure:
-
Drug Administration: this compound (e.g., 11 or 22 mg/kg/hour) or vehicle (saline) is administered intravenously for 3 hours, beginning at the onset of reperfusion.[1]
-
Key Assessments:
-
Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk and the infarct size are determined, often using vital staining techniques. The infarct size is normalized for the size of the region at risk and adjusted for collateral blood flow.[1]
-
Clinical Perspective and Future Directions
The robust preclinical data provide a strong rationale for the clinical development of this compound for IRI. The FDA's decision to grant Orphan Drug Designation for its use in liver transplantation is a critical milestone, offering incentives for further clinical trials.[4][5] Currently, there are no approved treatments specifically for preventing IRI in this context.[4][12]
Future research should focus on:
-
Phase I/II Clinical Trials: To establish the safety, tolerability, and optimal dosing of this compound in transplant recipients.
-
Biomarker Development: Identifying reliable biomarkers to monitor the extent of IRI and the therapeutic response to this compound.
-
Expansion to Other Organs: Investigating the efficacy of this compound in IRI affecting other organs, such as the kidney, lung, and brain.
-
Combination Therapies: Exploring this compound in conjunction with other organ preservation techniques or therapeutic agents to achieve synergistic protective effects.
This compound's potential to make marginal organs, such as steatotic (fatty) livers which are highly susceptible to IRI, more viable for transplantation could help address the critical shortage of donor organs.[4][8]
Conclusion
This compound has demonstrated significant hepato- and cardio-protective effects in preclinical models of ischemia-reperfusion injury. Its mechanism of action, centered on potent thiol donation, anti-inflammatory activity, and modulation of apoptosis, directly counteracts the core pathophysiology of IRI. The compelling quantitative data, coupled with a clear understanding of its mechanism and a favorable regulatory designation, position this compound as a highly promising candidate for clinical translation to prevent or mitigate the severe consequences of ischemia-reperfusion injury.
References
- 1. This compound prevents myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of warm ischemia-reperfusion injury in the liver by this compound through decreased neutrophil activation and Bax/Bcl-2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Revive Therapeutics Files for FDA Orphan Drug Designation for this compound in the Prevention of Ischemia-Reperfusion Injury During Liver Transplantation [drug-dev.com]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. This compound improves hepatic microcirculation and reduces hepatocellular injury after liver warm ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves hepatic microcirculation and reduces hepatocellular injury after liver warm ischaemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the effect of this compound on the early and late phase of hepatic ischaemia reperfusion injury. - UCL Discovery [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. proactiveinvestors.com [proactiveinvestors.com]
The Role of Bucillamine as a Metal Chelating Agent in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucillamine, a disease-modifying antirheumatic drug, is a cysteine derivative characterized by the presence of two highly reactive thiol groups.[1] While its therapeutic effects have been largely attributed to its potent antioxidant and immunomodulatory properties, a growing body of research highlights the critical role of its metal chelating capabilities. This technical guide provides an in-depth exploration of this compound's function as a metal chelating agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and research workflows. Its ability to sequester divalent metal ions, particularly copper (Cu(II)) and iron (Fe(II)), is a significant component of its mechanism of action, contributing to its antioxidant effects by preventing the generation of metal-induced reactive oxygen species (ROS).[2][3] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with metal-ion dysregulation and oxidative stress.
Introduction to this compound's Chelating Properties
This compound [N-(2-mercapto-2-methylpropionyl)-L-cysteine] is a small molecule thiol donor that has been used for the treatment of rheumatoid arthritis in Japan and South Korea for over three decades.[1][4] Its structure, featuring two thiol (-SH) groups, makes it a potent reducing agent and a strong chelator of metal ions.[1][2] In biological systems, transition metals like copper and iron can participate in Fenton and Haber-Weiss reactions, leading to the production of highly damaging hydroxyl radicals. By binding to these metal ions, this compound can effectively inhibit their catalytic activity and mitigate oxidative damage.[5] This metal chelation is now understood to be a primary mechanism behind its beneficial therapeutic activities, potentially more significant than its direct scavenging of free radicals.[2][3]
Quantitative Data on Metal Chelation
The affinity of a chelating agent for a metal ion is quantified by its stability constant (log K) or its dissociation constant (Kd). A higher stability constant or a lower dissociation constant indicates a stronger binding affinity. While extensive quantitative data for this compound's chelation of various metal ions is not widely available in the public literature, its classification as a "strong iron (II) and copper (II) chelator" is supported by several studies.[2][3] For comparative purposes, data for the structurally similar chelator, D-penicillamine, is included.
| Chelator | Metal Ion | Stability Constant (log K) | Dissociation Constant (Kd) | Method of Determination | Reference(s) |
| This compound | Copper (Cu(II)) | Data Not Available | Data Not Available | - | [2][3] |
| This compound | Iron (Fe(II)) | Data Not Available | Data Not Available | - | [2][3] |
| D-penicillamine | Copper (I) | 39.18 | Data Not Available | Potentiometry | [6] |
| D-penicillamine | Copper (II) | Noted as a weaker chelator than trientine and 8-hydroxyquinolines | Data Not Available | Spectrophotometry (BCS assay) | [7] |
Note: The lack of specific, publicly available quantitative data for this compound's metal chelation highlights an area for future research.
Signaling Pathways Modulated by this compound
The Nrf2-Keap1 Antioxidant Response Pathway
A key mechanism through which this compound exerts its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Thiol-reactive molecules like this compound can modify specific cysteine residues on Keap1 (notably C151, C273, and C288), inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3][7][8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of cytoprotective proteins, including those involved in glutathione (B108866) (GSH) biosynthesis.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to assess the metal chelating properties of compounds like this compound.
Ferrous Iron (Fe(II)) Chelating Activity Assay (Ferrozine Assay)
This spectrophotometric assay is based on the competition between the test compound and Ferrozine for the binding of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe(II) that absorbs strongly at 562 nm. A decrease in the absorbance of the Ferrozine-Fe(II) complex in the presence of the test compound indicates its iron-chelating activity.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
HEPES or other suitable buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
In a 96-well plate, add 50 µL of various concentrations of this compound to the sample wells.
-
Add 100 µL of buffer to all wells.
-
Initiate the reaction by adding 50 µL of 2 mM FeCl₂ to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 50 µL of 5 mM Ferrozine to each well.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of Fe(II) chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.
Copper (Cu(II)) Chelating Activity Assay (Pyrocatechol Violet Assay)
This assay is based on the ability of a chelating agent to displace copper from its complex with pyrocatechol (B87986) violet (PV), resulting in a color change.
Materials:
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Pyrocatechol violet (PV)
-
Sodium acetate (B1210297) buffer (pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 50 µL of sodium acetate buffer to each well.
-
Add 25 µL of 5 mM CuSO₄ to each well and incubate for 30 minutes at room temperature.[9]
-
Add 25 µL of PV solution and incubate for another 30 minutes.[9]
-
Measure the absorbance at a wavelength determined by the absorption maximum of the Cu-PV complex (typically around 632 nm).
-
Calculate the percentage of copper chelating activity as described for the Ferrozine assay.
Experimental Workflows
The evaluation of a potential metal chelating agent like this compound typically follows a multi-step workflow, progressing from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
This compound's role as a metal chelating agent is a cornerstone of its antioxidant and therapeutic properties. Its ability to sequester redox-active metal ions and activate the Nrf2 signaling pathway provides a powerful, multi-faceted mechanism for cellular protection. While its efficacy in rheumatoid arthritis is well-established, its metal chelating properties suggest a broader therapeutic potential in a range of conditions characterized by metal-ion dyshomeostasis and oxidative stress, such as neurodegenerative diseases and metal-induced organ toxicity.
Future research should focus on obtaining precise quantitative data for this compound's binding affinities with various physiologically relevant metal ions. Furthermore, detailed investigations into the in vivo efficacy of this compound in specific models of metal-induced pathologies will be crucial for expanding its clinical applications. The development of targeted delivery systems could also enhance its therapeutic index by concentrating its chelating action at sites of metal accumulation. This in-depth understanding will be instrumental for drug development professionals in harnessing the full potential of this compound as a therapeutic metal chelating agent.
References
- 1. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revivethera.com [revivethera.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper(I) complexes of penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Bucillamine's Immunomodulatory Effects on T-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucillamine, a thiol-containing disease-modifying antirheumatic drug (DMARD), has demonstrated significant immunomodulatory effects, particularly on T-lymphocyte functions.[1][2] For over three decades, it has been used in Japan and South Korea for the treatment of rheumatoid arthritis.[3][4] Its mechanism of action is multifaceted, involving the modulation of T-cell proliferation, cytokine production, and apoptosis.[5][6] This technical guide provides an in-depth analysis of this compound's impact on T-cell biology, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development.
Core Immunomodulatory Effects on T-Cells
This compound exerts a nuanced control over T-cell functions, primarily characterized by the inhibition of pro-inflammatory responses. Its effects are highly dependent on the co-stimulatory signals present during T-cell activation.
Inhibition of T-Cell Proliferation
This compound has been shown to suppress mitogen-induced proliferation of T-cells.[7] This effect is particularly pronounced when T-cells are activated via the CD3/CD26 co-stimulatory pathway.[5] However, it has minimal impact on proliferation stimulated through the potent CD3/CD28 pathway.[5] This differential effect suggests a specific targeting of certain T-cell activation pathways. This compound also inhibits IL-1 and IL-2-induced T-cell proliferation in a dose-dependent manner.[7]
Table 1: this compound's Effect on T-Cell Proliferation
| Parameter | Condition | This compound Concentration | Observed Effect |
| T-Cell Proliferation | anti-CD3 + anti-CD26 mAb stimulation | 64 µM | Significant Inhibition[5] |
| T-Cell Proliferation | anti-CD3 + anti-CD28 mAb stimulation | 64 µM | No significant effect[5] |
| IL-2 Induced Proliferation | - | 100 µM | Inhibition[7] |
| IL-2 Induced Proliferation | - | 10 µM | Augmentation[7] |
| IL-1 Induced Thymocyte Proliferation | - | Dose-dependent | Significant Inhibition[7] |
Modulation of Cytokine Production
A key aspect of this compound's immunomodulatory action is its ability to selectively inhibit the production of pro-inflammatory and Type 1 T-helper (Th1) cytokines.[5] When stimulated via CD3/CD26, this compound significantly reduces the secretion of IL-2, IFN-γ, TNF-α, and IL-6.[5] In contrast, the production of Th2 cytokines like IL-4 and IL-5 remains unaffected.[5] This selective inhibition points towards a mechanism that favors a shift away from a pro-inflammatory Th1 response.
Table 2: this compound's Effect on T-Cell Cytokine Production (anti-CD3 + anti-CD26 stimulation)
| Cytokine | This compound Concentration | Observed Effect |
| IL-2 | 64 µM | Significant Inhibition[5] |
| IFN-γ | 64 µM | Significant Inhibition[5] |
| TNF-α | 64 µM | Significant Inhibition[5] |
| IL-6 | 64 µM | Significant Inhibition[5] |
| IL-4 | 64 µM | No inhibitory effect[5] |
| IL-5 | 64 µM | No inhibitory effect[5] |
Influence on T-Cell Migration and Apoptosis
This compound also impacts T-cell trafficking and survival. It has been shown to inhibit the transendothelial migration of activated T-cells, a crucial step in the inflammatory process.[5] This is partly achieved by reducing the surface expression of the adhesion molecule CD44 on T-cells.[5] Furthermore, this compound can inhibit activation-induced cell death (apoptosis) in T-cells stimulated through the T-cell receptor (TCR), a mechanism that may explain certain autoimmune phenomena observed during treatment.[8]
Mechanism of Action: Signaling Pathways
This compound's effects are mediated by its two free sulfhydryl groups, which make it a potent thiol donor, capable of influencing cellular redox status and interfering with key signaling cascades.[1][3] The NF-κB pathway, a central regulator of inflammation and T-cell activation, is a likely target.[9][10] By modulating intracellular signaling, this compound can alter the transcriptional program of activated T-cells.
Caption: Proposed mechanism of this compound on the NF-κB pathway in T-cells.
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. The following sections outline core experimental protocols used to assess this compound's effects on T-cell function.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to specific stimuli in the presence or absence of this compound.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 monoclonal antibodies (mAb) (e.g., OKT3, 10 µg/ml) overnight at 4°C. Wash plates with sterile phosphate-buffered saline (PBS).
-
Co-stimulation: Add soluble anti-CD26 mAb (10 µg/ml) or plate-bound anti-CD28 mAb (2 µg/ml) to the respective wells.[5]
-
Cell Culture: Seed purified T-cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. Add varying concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a liquid scintillation counter.
-
CFSE Staining: Alternatively, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After 72 hours, analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.[11]
-
Caption: Workflow for a T-cell proliferation assay.
Cytokine Production Analysis (ELISA)
This protocol quantifies the secretion of specific cytokines into the cell culture supernatant.
Methodology:
-
Culture Setup: Perform T-cell stimulation as described in the proliferation assay (Section 4.1, steps 1-5).
-
Supernatant Collection: After 48-72 hours of culture, centrifuge the plates and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-4).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add diluted supernatants and a standard curve of known cytokine concentrations.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
This compound demonstrates potent and selective immunomodulatory effects on T-cell function, primarily by inhibiting Th1-mediated pro-inflammatory pathways.[5] Its ability to suppress T-cell proliferation and the production of key inflammatory cytokines like IFN-γ and TNF-α, while sparing Th2 responses, underscores its therapeutic potential in autoimmune diseases such as rheumatoid arthritis.[1][5] The differential impact on CD26 versus CD28 co-stimulation pathways suggests a specific mechanism of action that warrants further investigation, potentially involving the modulation of redox-sensitive signaling molecules within the NF-κB cascade. Future research should focus on elucidating the precise molecular targets of this compound within T-cell signaling networks and exploring its utility in other T-cell-mediated inflammatory conditions.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decrease in disease activity and concomitant increase in the percentage of peripheral blood suppressor T-cells in rheumatoid arthritis by a newly synthesized slow-acting anti-rheumatic drug (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Revive Therapeutics Explores the Use of this compound as a Novel Treatment for Infectious Diseases including COVID-19 - BioSpace [biospace.com]
- 5. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo inhibition of activation induced T cell apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 11. proimmune.com [proimmune.com]
Bucillamine as a Novel Countermeasure for Nerve Agent Exposure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nerve agents, highly toxic organophosphorus compounds, pose a significant threat due to their rapid and severe neurological effects. Current treatment strategies, while effective to an extent, have limitations, particularly in mitigating long-term neurological damage. This technical guide explores the promising potential of Bucillamine, a thiol-based antioxidant, as a novel therapeutic intervention for nerve agent exposure. Drawing on its established safety profile in the treatment of rheumatoid arthritis and its potent mechanism of action, this compound is currently under investigation as a medical countermeasure. This document provides an in-depth overview of its mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this critical area.
Introduction to this compound
This compound, a cysteine derivative with two thiol groups, has been used for over three decades in Japan and South Korea to treat rheumatoid arthritis.[1] Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] this compound is a powerful thiol donor, reportedly 16 times more potent in vivo than N-acetylcysteine (NAC), a well-known antioxidant.[3] This characteristic allows it to effectively replenish intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[2]
Recent research has focused on repurposing this compound as a medical countermeasure for nerve agent exposure.[4] This interest is driven by its potential to mitigate the severe oxidative stress and neurological damage induced by these agents.[4]
Mechanism of Action in Nerve Agent Exposure
The primary mechanism of nerve agent toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis, characterized by seizures, respiratory distress, and potentially death.[5][6] While current antidotes aim to reactivate AChE and block acetylcholine receptors, significant secondary damage occurs due to excitotoxicity and oxidative stress.[7] this compound's therapeutic potential in this context is multi-faceted and focuses on mitigating these secondary effects.
Glutathione Replenishment and Antioxidant Effects
Nerve agent exposure leads to a depletion of endogenous glutathione stores, rendering neuronal cells vulnerable to oxidative damage from reactive oxygen species (ROS).[8] this compound addresses this through two primary mechanisms:
-
Direct Thiol Donation: As a potent thiol donor, this compound can directly provide the cysteine necessary for the synthesis of new glutathione.[2]
-
Nrf2 Pathway Activation: this compound and its oxidized metabolite, SA 981, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, including the glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione synthesis.[1] This activation leads to a sustained increase in intracellular glutathione levels.[1]
Neuroprotection via GABA(A) Receptor Modulation
Prolonged seizure activity, a hallmark of severe nerve agent poisoning, is associated with the downregulation of GABA(A) receptors at the neuronal surface through endocytosis.[9][10] This reduction in inhibitory neurotransmission exacerbates excitotoxicity. Ongoing research by Defence R&D Canada (DRDC) and Revive Therapeutics is investigating this compound's potential to protect GABA(A) receptors.[4][11] The hypothesis is that by mitigating oxidative stress, this compound may prevent the endocytosis of these critical receptors, thereby maintaining the effectiveness of anticonvulsant therapies like diazepam.[4]
Quantitative Data Summary
While specific quantitative data from preclinical studies of this compound in nerve agent exposure models are not yet publicly available, existing data from other contexts provide valuable insights into its antioxidant capacity and clinical safety.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC50 | 18.5 ± 0.1 µM | [12] |
| Ferric Reducing Ability (FRAP) | Relative Antioxidant Activity | 2.07 ± 0.01 mM | [12] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Relative Antioxidant Capacity | 1.46 ± 0.05 mM | [12] |
Table 2: Clinical Data from Rheumatoid Arthritis and COVID-19 Studies
| Study Population | Key Finding | Reference |
| Early Rheumatoid Arthritis | 87.5% of patients showed at least moderate improvement after 24 months. | [2] |
| Rheumatoid Arthritis (long-term) | Lansbury index remained significantly suppressed over a 10-year period. | [13] |
| Mild to Moderate COVID-19 | No hospitalizations in the high-dose (600mg/day) this compound group compared to three in the placebo group. | [14] |
Table 3: Comparative Data with N-Acetylcysteine (NAC)
| Parameter | This compound | N-Acetylcysteine (NAC) | Reference |
| In Vivo Thiol Donation | ~16-fold more potent | Baseline | [3][15] |
| Cholinesterase Reactivation (in VX poisoning model, with antidotes) | Not directly studied | Aided recovery to 89% | [8] |
| Reduction in Lipid Peroxidation (in VX poisoning model) | Not directly studied | Significantly reduced MDA levels | [8] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the investigation of this compound for nerve agent exposure.
Animal Models of Organophosphate Poisoning
-
Species Selection: Guinea pigs and non-human primates are considered appropriate models due to their low levels of circulating carboxylesterases, similar to humans, which makes them more susceptible to organophosphate toxicity.[8] Rats and mice are also commonly used.[8]
-
Nerve Agent Administration: Nerve agents such as Soman or VX can be administered via subcutaneous injection or inhalation to mimic different exposure routes.[8][11] Dosing is typically based on the LD50 (the dose lethal to 50% of the population).
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.
In Vivo Seizure Monitoring and Efficacy Evaluation
-
Behavioral Seizure Scoring: Seizures are scored based on established scales (e.g., Racine scale) to quantify seizure severity and duration.
-
Electroencephalography (EEG): For more precise monitoring, EEG electrodes can be implanted to record brain electrical activity and identify seizure events and their characteristics.[16][17]
-
Experimental Groups:
-
Control group (vehicle + nerve agent)
-
This compound pre-treatment + nerve agent
-
This compound post-exposure treatment + nerve agent
-
NAC treatment group (for comparison)
-
Standard antidote (e.g., atropine, oxime) + nerve agent
-
This compound + standard antidote + nerve agent
-
-
Outcome Measures: Seizure latency, duration, and severity; survival rates.
GABA(A) Receptor Endocytosis Assay
This protocol is adapted from established methods for studying receptor internalization.[3][18][19]
-
Tissue Preparation: Following euthanasia, brain tissue (specifically the hippocampus and cortex) is rapidly dissected and homogenized.
-
Cell Surface Biotinylation:
-
Prepare brain slices or neuronal cultures.
-
Incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Induce endocytosis by warming the samples to 37°C for a defined period.
-
Strip remaining surface biotin (B1667282) with a reducing agent (e.g., glutathione).
-
Lyse the cells and isolate biotinylated (internalized) proteins using streptavidin beads.
-
-
Western Blotting:
-
Separate the isolated proteins by SDS-PAGE.
-
Transfer to a membrane and probe with antibodies specific for GABA(A) receptor subunits (e.g., β3, γ2).
-
Quantify the amount of internalized receptor by densitometry.
-
Glutathione and Related Enzyme Assays
-
Glutathione (GSH) Measurement:
-
Homogenize brain tissue in a suitable buffer.
-
Use a commercial colorimetric assay kit that measures the reaction of GSH with a chromogen (e.g., DTNB) to produce a product with absorbance at 412 nm.
-
-
Glutathione Reductase (GR) Activity Assay:
-
Lipid Peroxidation (MDA) Assay:
Future Directions and Conclusion
The ongoing research into this compound as a treatment for nerve agent exposure is highly promising. Its potent antioxidant properties and its ability to replenish glutathione through multiple mechanisms, including the activation of the Nrf2 pathway, position it as a strong candidate for mitigating the secondary neuronal damage that is a major contributor to the long-term morbidity of nerve agent poisoning.
The key next step is the public dissemination of quantitative data from the preclinical studies being conducted by DRDC and Revive Therapeutics. These results will be crucial for validating the neuroprotective effects of this compound in relevant animal models of nerve agent exposure. Should these studies yield positive results, the progression to human clinical trials will be a critical milestone in the development of this novel countermeasure.[4]
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of GABAA Receptors at Endocytic Zones Is Mediated by an AP2 Binding Motif within the GABAA Receptor β3 Subunit | Journal of Neuroscience [jneurosci.org]
- 4. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Efficacy and safety of this compound, a D-penicillamine analogue, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ten years results of this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revive Therapeutics Announces Update on R&D Focus on this compound for Infectious Diseases and Medical Countermeasures - BioSpace [biospace.com]
- 15. revivethera.com [revivethera.com]
- 16. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 17. Electrophysiological Evidence for the Development of a Self-Sustained Large-Scale Epileptic Network in the Kainate Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutive Endocytosis of GABAA Receptors by an Association with the Adaptin AP2 Complex Modulates Inhibitory Synaptic Currents in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oxfordbiomed.com [oxfordbiomed.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
Foundational Research on Bucillamine for Gout Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, resulting from hyperuricemia. Current therapeutic strategies aim to reduce serum uric acid levels and manage acute inflammatory flares. Bucillamine, a disease-modifying anti-rheumatic drug (DMARD) with a long history of use in Japan and South Korea for rheumatoid arthritis, has emerged as a promising candidate for the treatment of gout.[1] This technical guide provides a comprehensive overview of the foundational research on this compound for gout, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key mechanistic pathways. This compound exhibits a multimodal mechanism of action, including uricosuric effects to lower serum uric acid and potent anti-inflammatory properties that attenuate gouty flares. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating and developing this compound as a novel therapy for gout.
Mechanism of Action
This compound's therapeutic potential in gout stems from its dual action on both hyperuricemia and the inflammatory cascade triggered by MSU crystals. Its multifaceted mechanism involves uricosuric effects, anti-inflammatory actions through the modulation of immune cells and cytokines, and potential inhibition of xanthine (B1682287) oxidase.
Uricosuric and Uric Acid Lowering Effects
Preclinical studies have demonstrated that this compound possesses a potent uricosuric effect, enhancing the urinary excretion of uric acid. In hyperuricemic mice, this compound administration resulted in a significant dose-dependent reduction in serum urate levels. This effect is further potentiated when used in combination with the xanthine oxidase inhibitor, allopurinol (B61711), suggesting a synergistic relationship. While the precise mechanism of its uricosuric action is still under investigation, one proposed theory is the stimulation of the multidrug resistance-associated protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4), a known urate transporter.[2]
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects that are particularly relevant to the acute flares characteristic of gout. In animal models, this compound was effective in preventing the trafficking of neutrophils to the peritoneum following the injection of MSU crystals.[3] This is a critical step in the gouty inflammatory cascade, as neutrophils are key mediators of the acute inflammatory response.
The drug also attenuates the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), from macrophages in response to MSU crystals. Preliminary evidence suggests that this compound may act as an inhibitor of MSU crystal-induced activation of the NLRP3 inflammasome, a key signaling platform responsible for the processing and release of mature IL-1β. Furthermore, this compound has been shown to have a synergistic effect with colchicine (B1669291) in reducing neutrophil migration and the release of IL-1β and IL-6. The proposed mechanism for this synergy involves this compound's indirect inhibition of cytokine-induced neutrophil chemoattractant-1 (CINC-1), complementing colchicine's direct effects on microtubule polymerization and adhesion molecule distribution.
Antioxidant and Xanthine Oxidase Inhibition
This compound is a thiol-containing compound with potent antioxidant properties.[4] It functions as a thiol donor, increasing intracellular glutathione (B108866) levels, which helps to mitigate oxidative stress, a component of inflammatory processes.[4][5] Additionally, this compound has been shown to inhibit the activity of xanthine oxidase, the enzyme responsible for the final two steps in uric acid production.[6]
Quantitative Data Summary
Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound in mouse models of hyperuricemia and gout.
| Parameter | This compound Effect | p-value | Source |
| Serum Urate Reduction | 0.0067 mg/dL decrease per 1 mg/kg/day increase in this compound dose | <0.001 | |
| Urinary Uric Acid Excretion | 0.079 mg/dL increase per 1 mg/kg/day increase in this compound dose | <0.001 | |
| Urinary Creatinine (B1669602) Excretion | 0.082 mg/dL increase per 1 mg/kg/day increase in this compound dose | <0.001 |
Table 1: Dose-Response Effects of this compound in Hyperuricemic Mice
| Combination Therapy | Effect on Serum Urate | p-value | Source |
| This compound + Allopurinol (5 mg/kg/day) | Each 1 mg/kg/day increase in this compound resulted in a 0.0010 mg/dL decrease in serum urate | 0.012 (interactive effect) |
Table 2: Synergistic Effect of this compound and Allopurinol on Serum Urate in Hyperuricemic Mice
| Parameter | This compound (10 μmol/kg) + Colchicine Combination | p-value | Source |
| MSU Crystal-Induced IL-1β Production | 65.0% decrease in average production | <0.001 |
Table 3: Anti-inflammatory Synergy of this compound and Colchicine in Mouse Macrophages
| Parameter | IC50 Value | Source | |---|---|---|---| | Xanthine Oxidase Inhibition | 5.9 +/- 0.3 μM |[6] |
Table 4: In Vitro Xanthine Oxidase Inhibitory Activity of this compound
Clinical Data (Phase IIa)
A Phase IIa, open-label, multicenter, active-controlled clinical trial (NCT02330796) evaluated the safety and efficacy of two dosage regimens of this compound compared to low-dose colchicine for the treatment of acute gout flares.[7]
| Treatment Group | Responder Rate (≥50% reduction in target joint pain score at 72 hours) | Average Pain Reduction (at 3 days) | Source |
| This compound (900 mg dose) | 55% | 71% | [8] |
| Colchicine (Colcrys) | 46% | Not Reported | [8] |
Table 5: Efficacy of this compound in a Phase IIa Clinical Trial for Acute Gout Flare
Experimental Protocols
In Vivo Hyperuricemia and Gout Model (Mouse)
Objective: To evaluate the uricosuric and anti-inflammatory effects of this compound in a mouse model.
Animal Model: Male C57BL/6J mice are commonly used.[4]
Induction of Hyperuricemia: Hyperuricemia can be induced by administering a uricase inhibitor, such as potassium oxonate, to the mice.[9]
Induction of Acute Gouty Inflammation (Peritonitis Model):
-
Prepare a sterile suspension of monosodium urate (MSU) crystals in phosphate-buffered saline (PBS).[2]
-
Inject the MSU crystal suspension (e.g., 1.8 mg in 0.2 ml PBS) intraperitoneally into the mice.[8]
-
At a specified time point (e.g., 8 hours) post-injection, euthanize the mice.[8]
-
Perform a peritoneal lavage with sterile PBS to collect peritoneal exudate cells.[2]
-
Analyze the collected cells for neutrophil count (e.g., via flow cytometry) and measure cytokine levels (e.g., IL-1β, IL-6) in the lavage fluid using ELISA.[2][4]
Drug Administration: this compound, allopurinol, and/or colchicine are administered to the mice (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to the induction of hyperuricemia or inflammation.
Outcome Measures:
-
Serum uric acid levels.
-
Urinary uric acid and creatinine levels.
-
Neutrophil count in peritoneal lavage fluid.
-
IL-1β and IL-6 concentrations in peritoneal lavage fluid.
Cell-Based Assay for IL-1β Release from Macrophages
Objective: To assess the in vitro effect of this compound on MSU crystal-induced IL-1β release from macrophages.
Cell Line: Bone marrow-derived macrophages (BMDMs) from mice or human monocyte-derived macrophages are suitable.[4]
Experimental Procedure:
-
Culture the macrophages in appropriate media.
-
Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β.[4]
-
Treat the primed cells with various concentrations of this compound, colchicine, or a combination thereof.
-
Stimulate the cells with MSU crystals (e.g., 150 mg/mL) for a defined period (e.g., 4 hours).[4]
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit.[4][10] Western blotting can also be used to detect the cleaved form of caspase-1 and mature IL-1β.[4]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Gout
Caption: Proposed multimodal mechanism of this compound in gout treatment.
Experimental Workflow for In Vivo Gout Model
Caption: Workflow for preclinical evaluation of this compound in a mouse model of gout.
Phase IIa Clinical Trial Design
Caption: Simplified design of the Phase IIa clinical trial for this compound in acute gout.
Conclusion and Future Directions
The foundational research on this compound for the treatment of gout reveals a promising, multi-faceted therapeutic candidate. Its ability to both lower serum uric acid levels through a uricosuric effect and potently suppress the inflammatory cascade of an acute gout flare positions it as a unique treatment option. The synergistic effects observed with both allopurinol and colchicine in preclinical models suggest its potential utility in combination therapies for comprehensive gout management.
The positive efficacy and safety signals from the Phase IIa clinical trial warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its uricosuric and anti-inflammatory effects, particularly its interaction with urate transporters like URAT1 and MRP4, and its specific targets within the NLRP3 inflammasome pathway. A larger, placebo-controlled Phase IIb or Phase III clinical trial is a critical next step to definitively establish the efficacy and safety of this compound for acute gout flares and to explore its potential for long-term urate-lowering therapy. Further studies could also investigate its efficacy in patients with comorbidities or those who are intolerant to existing gout medications. The comprehensive data presented in this guide provides a solid foundation for these future endeavors in the development of this compound as a novel and effective treatment for gout.
References
- 1. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome Activation in Human Macrophages: IL-1β Cleavage Detection by Fully Automated Capillary-Based Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. MSU-induced peritonitis [bio-protocol.org]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. stemcell.com [stemcell.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bucillamine's Impact on the NF-κB Signaling Pathway
Abstract
This compound, a disease-modifying antirheumatic drug (DMARD) utilized for decades in Japan and South Korea, exerts potent anti-inflammatory and immunomodulatory effects.[1][2][3] A primary mechanism underpinning its therapeutic efficacy is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action on NF-κB, presenting quantitative data from key studies, detailed experimental protocols for investigating its effects, and visual diagrams of the core signaling pathway and associated experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a cysteine derivative characterized by the presence of two thiol groups, which are central to its biological activity.[1][2][7] This structure makes it a potent thiol donor, reportedly 16-fold more potent than N-acetylcysteine (NAC), enabling it to effectively neutralize reactive oxygen species (ROS) and modulate the intracellular redox state by increasing glutathione (B108866) levels.[1][2]
The NF-κB family of transcription factors plays a pivotal role in orchestrating the inflammatory response.[1] In an inactive state, NF-κB dimers (most commonly p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[8][9] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[8][10] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[8][11] The degradation of IκBα liberates the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][8] By inhibiting this pathway, this compound effectively reduces the expression of these inflammatory mediators.[1]
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
This compound's primary impact on the NF-κB pathway is the inhibition of its activation.[1][4] This action prevents the downstream cascade, including the transcription of pro-inflammatory cytokines like TNF-α and Interleukin-1 (IL-1).[1] The drug's potent antioxidant properties contribute to this effect, as oxidative stress is a known activator of NF-κB signaling. By scavenging ROS, this compound reduces a key upstream trigger for the pathway's activation.
Caption: this compound inhibits the activation of the IKK complex in the NF-κB pathway.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on the NF-κB pathway and subsequent cytokine production have been quantified in several studies. The data highlights its dose-dependent efficacy in both in vitro cellular models and in vivo studies.
Table 1: Summary of In Vitro Effects of this compound
| Cell Line/Type | This compound Concentration | Assay/Endpoint Measured | Key Result | Citation(s) |
| Human Monocytic Leukaemia (THP-1) | >10⁻³ M | NF-κB Activation, TNF-α mRNA Expression | Inhibition of both NF-κB activation and TNF-α expression. | [4],[12] |
| Human T cells (costimulated with anti-CD3 + anti-CD26 mAb) | 64 µM | Cytokine Production (ELISA) | Significant inhibition of IL-2, IFN-γ, TNF-α, and IL-6 production. No effect on IL-4 or IL-5. | [13] |
| Human T cells (costimulated with anti-CD3 + anti-CD26 mAb) | 64 µM | T cell Proliferation | Significant inhibition of proliferation. | [13] |
| Human B cells | 0.3-100 µg/mL | IgM Production | Dose-dependent suppression of IgM production. | [7] |
| Systemic Sclerosis (SSc) Fibroblasts | 0.05-1 mg/mL | VEGF mRNA Expression (Real-time PCR) | Dose-dependent increase in VEGF mRNA. Effect was reduced by 60% with an NF-κB inhibitor (PDTC). | [14] |
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | This compound Dose | Endpoint Measured | Key Result | Citation(s) |
| Mice (Collagen-Induced Arthritis) | 500 mg/kg | Cytokine Production, Arthritis Severity | Inhibition of cytokine production (TNF-α > IL-6) and CIA. | [4],[12] |
Detailed Experimental Protocols
Investigating the impact of this compound on NF-κB signaling requires specific and robust methodologies. The following sections detail the protocols for key experiments used to quantify changes in NF-κB activity, protein expression, and gene transcription.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay quantitatively measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB drives luciferase expression, which is measured as light output.[6][15]
Caption: Workflow for an NF-κB luciferase dual-reporter assay.
Detailed Methodology:
-
Cell Culture and Plating: Maintain HeLa or HEK293T cells in DMEM with 10% FBS and 1% penicillin/streptomycin.[16] Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing desired concentrations of this compound or vehicle (e.g., DMSO, ensuring final concentration is <0.1%).[15] Incubate for 1-2 hours.
-
Cell Stimulation: Add an NF-κB activator, such as TNF-α (final concentration 20 ng/mL), to the appropriate wells.[15] Include unstimulated controls. Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium and gently wash cells with 100 µL of PBS. Add 20-30 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.[15][17]
-
Luminescence Measurement: Use a dual-luciferase assay system. In a luminometer, inject the Luciferase Assay Reagent and measure firefly luminescence. Then, inject the Stop & Glo® Reagent to quench the firefly signal and measure Renilla luminescence.[15]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized values of this compound-treated groups to the stimulated control to determine the percent inhibition.
Western Blot for IκBα Degradation and p65 Phosphorylation
Western blotting is used to semi-quantitatively measure changes in the levels of key signaling proteins. To assess NF-κB activation, one can measure the degradation of IκBα in the cytoplasm and the increase of phosphorylated p65 (p-p65).
Caption: General workflow for Western blot analysis of NF-κB pathway proteins.
Detailed Methodology:
-
Cell Treatment and Lysis: Plate cells (e.g., THP-1, HeLa) in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with TNF-α (e.g., 20 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes) to observe IκBα degradation. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the lysates using a BCA assay kit.
-
Sample Preparation and SDS-PAGE: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[9] Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis.
-
Electrotransfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 3% BSA in TBST.[18] Incubate the membrane overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), and a loading control (e.g., β-actin or GAPDH).[9][19]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry. Normalize the intensity of the target protein band to the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions. It can directly visualize the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing its consensus binding site.[8][20]
Detailed Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound and/or stimulus as described for Western blotting. Harvest cells and prepare nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.[8] Determine protein concentration.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). End-label the DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin (B1667282) or an infrared dye.[21] Purify the labeled probe.
-
Binding Reaction: In a reaction tube, combine 2-10 µg of nuclear extract with a binding buffer (containing HEPES, KCl, EDTA, DTT, glycerol) and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[22] Incubate for 10-15 minutes at room temperature.
-
Probe Addition: Add the labeled NF-κB probe (approx. 20,000-50,000 cpm or ~100-200 fmol) to the reaction mixture and incubate for another 20-30 minutes at room temperature.[22]
-
Electrophoresis: Load the samples onto a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (100-150V) at 4°C.[21]
-
Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate system for non-radioactive probes. A "shifted" band represents the NF-κB-DNA complex, which migrates slower than the free probe.
Discussion and Future Directions
The evidence strongly supports this compound's role as an inhibitor of the NF-κB signaling pathway, primarily through its antioxidant activity and direct modulation of key signaling components. This inhibition leads to a marked reduction in the production of pro-inflammatory cytokines, which is consistent with its clinical efficacy in treating rheumatoid arthritis.[1][3]
However, some findings warrant further investigation. The observation that this compound and its metabolites can induce VEGF synthesis in SSc fibroblasts via an NF-κB-dependent mechanism is intriguing.[14] This suggests that this compound's effect on the pathway may be cell-type specific or context-dependent, potentially involving different NF-κB subunits or alternative pathways. Understanding these nuances is critical for developing targeted therapies and exploring this compound's potential in other diseases characterized by inflammation and oxidative stress.[1][2]
Future research should focus on pinpointing the exact molecular target of this compound within the NF-κB cascade. Studies using in vitro kinase assays could determine if this compound directly inhibits the catalytic activity of the IKK complex. Furthermore, exploring its effects on non-canonical NF-κB signaling would provide a more complete picture of its immunomodulatory actions.
Conclusion
This compound is a multifaceted drug that effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway. Its mechanism is closely linked to its potent thiol-donating and antioxidant properties. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar thiol-based compounds in managing inflammatory and autoimmune diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and N-acetyl-l-cysteine on cytokine production and collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. benchchem.com [benchchem.com]
- 16. library.opentrons.com [library.opentrons.com]
- 17. library.opentrons.com [library.opentrons.com]
- 18. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. licorbio.com [licorbio.com]
- 22. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
Methodological & Application
Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of Bucillamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine ((R)-N-(2-mercapto-2-methyl-1-oxopropyl)-L-cysteine) is a disease-modifying antirheumatic drug (DMARD) that has been used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed in part to its potent antioxidant properties. This compound contains two thiol groups, which are effective at neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct radical scavenging, this compound also exhibits antioxidant effects through metal chelation and by modulating endogenous antioxidant pathways, such as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]
These application notes provide detailed protocols for common in vitro assays to determine the antioxidant capacity of this compound, including the DPPH and ABTS radical scavenging assays, and the Cellular Antioxidant Activity (CAA) assay.
Data Presentation
The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the available data for easy comparison.
| Assay | Parameter | This compound Value | Positive Control (e.g., Trolox/Ascorbic Acid) | Reference |
| DPPH Radical Scavenging Activity | IC50 (µM) | 18.5 ± 0.1 | Not specified in the study | [3] |
| Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay | TEAC (mM) | 1.46 ± 0.05 | Trolox | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (mM) | 2.07 ± 0.01 | Not specified in the study | [3] |
| Cellular Antioxidant Activity (CAA) Assay | EC50 (µM) | Data not readily available | Quercetin |
Signaling Pathways and Experimental Workflows
This compound's Antioxidant Mechanism of Action
This compound's antioxidant activity is multifaceted. It can directly scavenge free radicals through its two thiol groups. Additionally, it can chelate pro-oxidant metal ions like iron (II) and copper (II).[3] A key indirect mechanism is the activation of the Nrf2 signaling pathway, which leads to the increased expression of numerous antioxidant and detoxification enzymes.
Caption: this compound-induced Nrf2 signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for determining the antioxidant capacity of this compound using DPPH and ABTS assays involves preparing the respective radical solutions, incubating them with various concentrations of this compound, and measuring the change in absorbance spectrophotometrically.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the color of the DPPH solution to change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.
-
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Prepare a similar series of dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Positive control: Trolox
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using known concentrations of Trolox.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the this compound sample or Trolox standard to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular context. It uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF induced by a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Positive control: Quercetin
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Cell Treatment:
-
When the cells are confluent, wash them with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin in serum-free medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 25 µM DCFH-DA in serum-free medium and incubate for 1 hour in the dark.
-
-
Induction of Oxidative Stress and Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 600 µM AAPH in PBS to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both control and treated wells.
-
The CAA unit is calculated as follows:
-
The EC50 value (the concentration of the compound required to provide 50% antioxidant activity) can be determined by plotting the CAA units against the concentration of this compound.
-
References
Application Notes and Protocols for Testing Bucillamine Efficacy in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine, a thiol-containing disease-modifying antirheumatic drug (DMARD), has been utilized in the treatment of rheumatoid arthritis for over three decades in Japan and South Korea.[1] Its mechanism of action is multifaceted, primarily revolving around its potent antioxidant properties and its ability to modulate immune responses.[2] These application notes provide a comprehensive overview of the use of animal models, particularly the collagen-induced arthritis (CIA) model in rats, to evaluate the preclinical efficacy of this compound. Detailed protocols for key experiments are provided to facilitate the design and execution of such studies.
This compound's therapeutic effects are attributed to its two thiol groups, which are critical in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] By scavenging these reactive species, this compound mitigates oxidative stress, a key contributor to the pathology of rheumatoid arthritis.[2] Furthermore, this compound modulates glutathione (B108866) levels, a major intracellular antioxidant, and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2]
Animal Models for this compound Efficacy Testing
The most relevant and widely used animal model for studying the efficacy of anti-arthritic drugs like this compound is the Collagen-Induced Arthritis (CIA) model . This model, typically established in rats or mice, shares significant immunological and pathological characteristics with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of bone and cartilage.
Collagen-Induced Arthritis (CIA) in Rats
The rat CIA model is a robust and reproducible model for evaluating the therapeutic potential of anti-arthritic compounds. The following sections provide quantitative data from a key study on this compound in this model, as well as detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from a study by Setoguchi et al. (2010), which investigated the efficacy of this compound monotherapy in a rat model of collagen-induced arthritis.[3][4]
Table 1: Effect of this compound on Hindpaw Volume in CIA Rats
| Treatment Group | Day 0 | Day 4 | Day 7 | Day 11 | Day 14 |
| Normal Control | 1.35 ± 0.02 | 1.36 ± 0.02 | 1.37 ± 0.02 | 1.38 ± 0.02 | 1.39 ± 0.02 |
| CIA Control | 1.36 ± 0.03 | 2.15 ± 0.11 | 2.45 ± 0.13 | 2.65 ± 0.15 | 2.75 ± 0.16 |
| This compound (30 mg/kg) | 1.37 ± 0.03 | 1.95 ± 0.10 | 2.10 ± 0.11 | 2.20 ± 0.12 | 2.25 ± 0.13 |
Data are presented as mean hindpaw volume (mL) ± SEM. This compound was administered orally once daily from the onset of arthritis.
Table 2: Histopathological Scores in CIA Rats Treated with this compound
| Treatment Group | Synovial Proliferation | Inflammatory Cell Infiltration | Bone Destruction |
| Normal Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| CIA Control | 3.8 ± 0.2 | 3.6 ± 0.3 | 3.5 ± 0.3 |
| This compound (30 mg/kg) | 2.5 ± 0.4 | 2.3 ± 0.4 | 2.1 ± 0.4 |
Scores are graded on a scale of 0 (normal) to 4 (severe). Data are presented as mean ± SEM.
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Rats
| Cytokine | Normal Control (pg/mL) | CIA Control (pg/mL) | This compound (30 mg/kg) (pg/mL) |
| IL-1α | 15.2 ± 2.1 | 45.3 ± 5.8 | 25.1 ± 3.9 |
| IL-1β | 120.5 ± 15.3 | 350.1 ± 45.2 | 210.8 ± 30.1 |
| IL-6 | 80.1 ± 10.2 | 250.6 ± 32.1 | 150.4 ± 20.5 |
| GM-CSF | 25.6 ± 3.5 | 80.2 ± 10.1 | 45.3 ± 6.2 |
Data are presented as mean ± SEM. Cytokine levels were measured at the end of the experimental period.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
Protocol:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA).
-
Emulsify by drawing the mixture into and out of a glass syringe until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a fresh emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.
-
Inject 0.1 mL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis Development:
-
Begin daily monitoring of the animals for signs of arthritis from day 10 post-primary immunization.
-
Clinical signs include erythema, swelling, and loss of function in the paws.
-
Clinical Assessment of Arthritis
Protocol:
-
Arthritis Score:
-
Score each paw daily based on the severity of inflammation using a scale of 0-4:
-
0 = No signs of inflammation.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum possible score per animal is 16.
-
-
Paw Volume Measurement:
-
Measure the volume of each hind paw daily using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume compared to the baseline measurement taken on day 0.
-
Histopathological Analysis
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
Protocol:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals.
-
Dissect the hind paws and fix them in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification and Processing:
-
Decalcify the paws in a suitable decalcifying solution until the bones are soft.
-
Wash the tissues thoroughly and process them through graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Stain sections with H&E for assessment of inflammation and synovial proliferation.
-
Stain adjacent sections with Safranin O-Fast Green to evaluate cartilage and proteoglycan loss.
-
-
Histopathological Scoring:
-
Score the stained sections for the following parameters on a scale of 0-4 (0=normal, 4=severe):
-
Synovial proliferation: Degree of synovial lining cell hyperplasia and villous formation.
-
Inflammatory cell infiltration: Extent of inflammatory cell infiltrate in the synovium.
-
Bone destruction: Presence and severity of bone erosions.
-
Cartilage damage: Loss of Safranin O staining (proteoglycan depletion) and structural damage to the cartilage.
-
-
Measurement of Serum Cytokines
Materials:
-
Blood collection tubes
-
Centrifuge
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat IL-1α, IL-1β, IL-6, and GM-CSF.
Protocol:
-
Serum Collection:
-
At the termination of the study, collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
ELISA:
-
Quantify the concentrations of IL-1α, IL-1β, IL-6, and GM-CSF in the serum samples using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific ELISA kits being used.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound in arthritis and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound in arthritis.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion
The collagen-induced arthritis model in rats is a valuable tool for the preclinical evaluation of this compound. The provided data and protocols offer a framework for designing and conducting studies to assess its therapeutic efficacy. This compound demonstrates a clear anti-arthritic effect in this model, evidenced by the reduction in clinical signs, histopathological damage, and pro-inflammatory cytokine levels. These findings support its mechanism of action as an immunomodulatory and antioxidant agent, highlighting its potential as a therapeutic option for rheumatoid arthritis. Further research using these models can help to elucidate its precise molecular targets and optimize its clinical application.
References
Application Notes and Protocols for Bucillamine in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine ((R)-2-(2-Methyl-2-sulfanylpropanoylamino)-3-sulfanylpropanoic acid) is a cysteine derivative with two thiol groups, making it a potent thiol donor.[1] It has been used for over three decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1] Its mechanism of action is primarily attributed to its antioxidant and anti-inflammatory properties. This compound is reported to be 16 times more potent as a thiol donor in vivo than N-acetylcysteine (NAC).[1][2] These application notes provide a summary of dosages and administration routes for this compound in various mouse models based on available literature, along with detailed experimental protocols and descriptions of its key signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effects through several mechanisms:
-
Thiol Donation and Glutathione (B108866) (GSH) Synthesis: As a dithiol compound, this compound readily donates its thiol groups, thereby replenishing intracellular glutathione (GSH), a critical endogenous antioxidant.[3][4] This process is, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] this compound and its oxidized metabolite, SA981, have been shown to activate the Nrf2 pathway, leading to the increased expression of glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH biosynthesis.[3]
-
Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS): The thiol groups of this compound directly neutralize harmful ROS and RNS, reducing oxidative stress and cellular damage.
-
Anti-inflammatory Effects via NF-κB Inhibition: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This inhibition leads to a reduction in the inflammatory response.
Quantitative Data Summary
The following tables summarize reported dosages and administration routes of this compound in murine models.
Table 1: this compound Dosage and Administration in Mice
| Mouse Strain | Model | Dosage | Administration Route | Frequency | Outcome/Observation |
| C57BL/6 | Systemic Glutathione Effects | 150-400 mg/kg | Not explicitly stated, likely Intraperitoneal (IP) | Acute (single dose) | Dose-dependent depletion of hepatic GSH, elevation of SGPT.[5] |
| C57BL/6 | Systemic Glutathione Effects | Not specified | Not explicitly stated, likely Intraperitoneal (IP) | Chronic (7 days) | Hepatic GSH levels similar to control, less SGPT elevation than acute.[5] |
| C3H | T-cell Proliferation | 10-4 M (in vitro) | In vitro | N/A | ~80% inhibition of Concanavalin A-induced T-cell proliferation.[6] |
Table 2: this compound Dosage and Administration in Other Animal Models (for reference)
| Animal Model | Model | Dosage | Administration Route | Frequency | Outcome/Observation |
| Rat | Collagen-Induced Arthritis (CIA) | 30 mg/kg | Oral | Once daily | Ameliorated symptoms of arthritis.[7] |
| Rat | Ischemia/Reperfusion Injury (Liver Transplant) | Not specified | Not specified | Not specified | Increased reduced glutathione, enhanced survival.[4] |
Experimental Protocols
Oral Administration of this compound in a Mouse Model of Arthritis
This protocol is adapted from studies on collagen-induced arthritis (CIA) and general oral gavage procedures in mice.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number of mice.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the appropriate length for gavage needle insertion.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Insert the gavage needle into the esophagus via the side of the mouth, advancing it gently towards the stomach.
-
Administer the calculated volume of the suspension slowly and carefully.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as respiratory difficulty or abnormal behavior.
-
Continue daily administration as per the experimental design.
-
Intraperitoneal (IP) Injection of this compound for Systemic Studies in Mice
This protocol is based on a study investigating the effects of this compound on glutathione levels and general IP injection guidelines.[5]
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes (1 ml) with needles (25-27 gauge)
-
Animal scale
-
C57BL/6 mice
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a dose of 150 mg/kg). Ensure complete dissolution.
-
Filter-sterilize the solution if necessary.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the injection volume.
-
Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Identify the lower right or left quadrant of the abdomen as the injection site.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of discomfort, bleeding, or adverse reactions at the injection site.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action on Glutathione Synthesis
This compound enhances the synthesis of glutathione (GSH) primarily through the activation of the Nrf2 signaling pathway.
Caption: this compound-mediated activation of the Nrf2 pathway leading to increased glutathione synthesis.
Experimental Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
A typical workflow for assessing the efficacy of this compound in a CIA mouse model.
Caption: Experimental workflow for a collagen-induced arthritis (CIA) study in mice.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are partly due to its ability to inhibit the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. revivethera.com [revivethera.com]
- 2. revivethera.com [revivethera.com]
- 3. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a thiol antioxidant, prevents transplantation-associated reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound on glutathione and glutathione-related enzymes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the effects of the antirheumatic drugs, this compound and D-penicillamine, on mitogen-induced proliferation of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effects of this compound and etanercept on a rat type II collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Inflammatory Effects of Bucillamine in Cell Culture
Introduction
Bucillamine is a cysteine derivative containing two thiol groups, developed from tiopronin.[1] It has been used for over three decades in Japan and South Korea for the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is multifaceted, centering on potent antioxidant and anti-inflammatory properties.[3][4] As a thiol donor, this compound is approximately 16-fold more potent than N-acetylcysteine (NAC) in vivo, enabling it to effectively replenish intracellular glutathione (B108866) (GSH) and counteract oxidative stress.[1][5][6] In cell culture models, this compound has been shown to modulate key inflammatory pathways, making it a valuable tool for inflammation research. These notes provide an overview of its mechanisms, quantitative effects, and detailed protocols for its application in in vitro studies.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: NF-κB and Nrf2.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a primary transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] In pathological states, its activation leads to a heightened inflammatory response.[3] this compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[3][7] This inhibition is a key component of its anti-inflammatory and immunomodulatory effects.[3]
-
Activation of the Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.[8][9] this compound activates the Nrf2 pathway, leading to the transcription of genes containing the Antioxidant Response Element (ARE).[8] This results in increased synthesis of enzymes like glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione biosynthesis, and protective proteins like Heme Oxygenase-1 (HO-1), thereby enhancing the cell's resilience to oxidative stress.[8][10]
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on various inflammatory parameters.
Table 1: Effect of this compound on T-Cell Function
| Cell Type | Stimulation | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Human T-Cells | anti-CD3 + anti-CD26 mAb | 64 µM | Significantly inhibited production of IL-2, IFN-γ, TNF-α, and IL-6. No effect on IL-4 or IL-5. | [11] |
| Human T-Cells | PHA-activated | 64 µM | Inhibited transendothelial migration and reduced CD44 expression. | [11] |
| Murine Thymocytes | Interleukin-1 (IL-1) | Dose-dependent | Significantly inhibited IL-1-induced proliferation. | [12] |
| T-Cells | Interleukin-2 (IL-2) | 100 µM (1x10⁻⁴ M) | Inhibited IL-2-induced proliferation. | [12] |
| T-Cells | Interleukin-2 (IL-2) | 10 µM (1x10⁻⁵ M) | Augmented IL-2-induced proliferation. |[12] |
Table 2: Effect of this compound on Cytokine Production in Monocytic Cell Lines
| Cell Line | Stimulation | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| THP-1 (Human) | LPS | > 1 mM | Dose-dependent inhibition of TNF-α, IL-1β, IL-6, and IL-8 production. | [7] |
| J774.1 (Murine) | LPS | > 1 mM | Dose-dependent inhibition of TNF-α, IL-1β, IL-6, and IL-8 production. |[7] |
Table 3: Effect of this compound on Gene Expression
| Cell Line | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|
| HepG2 (Human) | Dose-dependent | Significant increase in mRNA levels of Mrp2/MRP2 and GCLC after 24h. | [8] |
| Hepa 1-6 (Murine) | Dose-dependent | Significant increase in mRNA levels of Mrp2/MRP2 and GCLC after 24h. | [8] |
| SSc Fibroblasts | Dose-dependent | Increased VEGF mRNA expression. | [13] |
| HEI-OC1 (Auditory) | 2 mM | Induced expression of phase II antioxidant genes (HO-1, SOD2). |[10] |
Protocols for In Vitro Inflammation Studies
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize conditions for their specific cell types and experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Revive Therapeutics Updates on this compound for Nerve Agent Exposure and Viral Infections [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revive Therapeutics Provides Update on FDA Phase 3 Clinical Trial for this compound in COVID-19 | INN [investingnews.com]
- 7. Effects of this compound and N-acetyl-l-cysteine on cytokine production and collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. francis-press.com [francis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
Designing Clinical Trials for Bucillamine in Infectious Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine, a disease-modifying antirheumatic drug, has garnered significant interest for its potential therapeutic applications in infectious diseases.[1] With a well-established safety profile from over three decades of use in Japan and South Korea for rheumatoid arthritis, its repurposing for viral infections is an active area of investigation.[1][2][3][4][5] This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy of this compound in this new context.
This compound's primary mechanism of action is centered on its properties as a potent thiol donor.[2][3][4] It is a cysteine derivative containing two thiol groups, which makes it a powerful antioxidant and a modulator of inflammatory pathways.[3][4][6] Notably, it is 16 times more potent as a thiol donor in vivo compared to N-acetylcysteine (NAC), another thiol-based compound that has been investigated for respiratory viral infections.[2][3][4][7][8] This enhanced potency suggests a greater potential to restore intracellular glutathione (B108866) levels, a critical component of the cellular antioxidant defense system.[2][5][6]
The rationale for exploring this compound in infectious diseases, particularly those affecting the respiratory system like influenza and COVID-19, is multifactorial. Viral infections often induce significant oxidative stress and a hyperinflammatory response, leading to tissue damage.[2][5] this compound's ability to replenish glutathione, scavenge reactive oxygen species (ROS), and modulate inflammatory signaling pathways, such as inhibiting nuclear factor-kappa B (NF-κB), positions it as a promising candidate to mitigate these pathological processes.[6] Furthermore, preclinical evidence suggests that thiol-based drugs may interfere with viral entry by affecting the spike protein of viruses like SARS-CoV-2.[3][4][9]
Data Presentation
Preclinical Efficacy of this compound
| Parameter | Cell Line/Model | Treatment/Concentration | Key Findings | Reference |
| T-Cell Proliferation | Human T-cells | 64 µM this compound | Significant inhibition of T-cell proliferation when stimulated with anti-CD3 plus anti-CD26 mAb. No effect with anti-CD3 plus anti-CD28 mAb. | |
| Pro-inflammatory Cytokine Production (in vitro) | Human T-cells | 64 µM this compound | Significant inhibition of IL-2, IFN-γ, TNF-α, and IL-6 production. No significant effect on IL-4 and IL-5. | |
| Transendothelial T-Cell Migration | PHA-activated T-cells and HUVEC monolayer | 64 µM this compound | Inhibition of T-cell migration, partly through reduced CD44 expression. | |
| Cytokine Production (LPS-stimulated) | Human monocytic leukemia cell line THP-1 | >10⁻³ M this compound | Dose-dependent inhibition of TNF-α, IL-1β, IL-6, and IL-8 production. | |
| NF-κB Activation | Human monocytic leukemia cell line THP-1 | >10⁻³ M this compound | Inhibition of NF-κB activation and TNF-α mRNA expression. |
Summary of Phase 3 Clinical Trial of this compound in Mild-to-Moderate COVID-19 (NCT04504734)
| Parameter | This compound Low Dose (300 mg/day) | This compound High Dose (600 mg/day) | Placebo | Reference |
| Primary Endpoint: Hospitalization or Death | ||||
| Number of Patients | - | - | - | [10] |
| Hospitalizations | 1 | 0 | 3 | [3][9][10] |
| Deaths | 0 | 0 | 0 | [3][10] |
| Secondary Endpoint: Oxygen Saturation | ||||
| Patient Subgroup | Patients with baseline SpO₂ <96% | Patients with baseline SpO₂ <96% | Patients with baseline SpO₂ <96% | [3][9] |
| Improvement in Time to Normal SpO₂ | 29.1% improvement over placebo | 29.1% improvement over placebo | - | [3][9] |
Signaling Pathways
Proposed Mechanism of Action of this compound in Infectious Diseases
This compound's therapeutic potential in infectious diseases is believed to stem from its multifaceted mechanism of action, primarily targeting oxidative stress and inflammation.
Caption: this compound's proposed mechanism in viral infections.
Experimental Protocols
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol is designed to assess the direct antiviral activity of this compound against a target virus (e.g., Influenza A virus, SARS-CoV-2).
Materials:
-
Target virus stock of known titer (PFU/mL)
-
Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. Prepare a dilution of the virus stock in serum-free medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: When the cell monolayer is confluent, aspirate the growth medium and wash the cells with PBS. Infect the cells with the prepared virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
This compound Treatment: After the 1-hour incubation, remove the virus inoculum. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀).
Assessment of Anti-inflammatory Activity: Cytokine Quantification by ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
LPS
-
This compound stock solution
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (a potent inducer of pro-inflammatory cytokines). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells stimulated with LPS alone.
-
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production and secretion into the culture medium (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the collected supernatants and a series of known standards to the plate.
-
Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance of each well using a microplate reader. Generate a standard curve from the known standards and use it to determine the concentration of the cytokine in each sample.
Evaluation of Antioxidant Activity: Intracellular Glutathione Assay
This protocol measures the ability of this compound to modulate intracellular levels of glutathione (GSH), a key antioxidant.
Materials:
-
Cells of interest (e.g., epithelial cells, immune cells)
-
Cell culture medium
-
This compound stock solution
-
An agent to induce oxidative stress (e.g., hydrogen peroxide or tert-butyl hydroperoxide) (optional)
-
Commercially available glutathione assay kit (typically based on the DTNB-GSSG reductase recycling assay)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with various concentrations of this compound for a specified duration. If investigating a protective effect, the cells can be co-treated with an oxidative stress-inducing agent.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit's protocol to release intracellular GSH.
-
Deproteinization: Precipitate the proteins from the cell lysate, as they can interfere with the assay. This is often done using a metaphosphoric acid or 5-sulfosalicylic acid solution. Centrifuge to pellet the protein and collect the supernatant.
-
Glutathione Assay: Perform the glutathione assay on the supernatant according to the kit manufacturer's instructions. The principle of this assay is the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically. Glutathione reductase is included to reduce oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
-
Data Analysis: Measure the absorbance and calculate the total glutathione concentration in each sample based on a standard curve.
Clinical Trial Design Considerations
Phase 3 Study Protocol for this compound in Mild-to-Moderate COVID-19 (Based on NCT04504734)
This section outlines the key components of a Phase 3 clinical trial protocol for this compound in an infectious disease context, using the COVID-19 trial as a model.
Study Title: A Multi-Center, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Patients with Mild-to-Moderate [Infectious Disease].
Study Objectives:
-
Primary Objective: To compare the frequency of hospitalization or death in patients with mild-to-moderate [Infectious Disease] receiving this compound therapy with those receiving placebo.[7]
-
Secondary Objectives: To evaluate the effect of this compound on clinical outcomes, disease severity, supplemental oxygen use, and progression of the disease.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, multi-center.
-
Patient Population: Adults with a laboratory-confirmed diagnosis of [Infectious Disease] and mild-to-moderate symptoms.
-
Randomization: Patients to be randomized in a 1:1:1 ratio to receive this compound low dose, this compound high dose, or placebo.[7] An interim analysis by an Independent Data and Safety Monitoring Board (DSMB) may be planned to select the better performing dose, after which randomization may be adjusted (e.g., 2:1 to the selected this compound dose or placebo).[7]
-
Intervention:
-
Arm 1: this compound (e.g., 100 mg three times a day)
-
Arm 2: this compound (e.g., 200 mg three times a day)
-
Arm 3: Placebo (three times a day)
-
-
Duration of Treatment: Up to 14 days.[7]
Endpoints:
-
Primary Endpoint: Proportion of patients meeting a composite endpoint of hospitalization or death from the time of the first dose through Day 28 following randomization.[7]
-
Secondary Endpoints:
-
Clinical outcomes (e.g., time to resolution of symptoms).
-
Disease severity assessed using a validated ordinal scale (e.g., NIAID 8-point ordinal scale).
-
Supplemental oxygen use.
-
Progression of [Infectious Disease].
-
Viral load kinetics.
-
Safety Assessments:
-
Monitoring and reporting of adverse events (AEs) and serious adverse events (SAEs).
-
Regular assessment of laboratory values (hematology and serum chemistry).
-
Monitoring of vital signs.
Experimental Workflow for a Phase 3 Clinical Trial
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bucillamine in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bucillamine, a disease-modifying antirheumatic drug (DMARD), has been utilized primarily in Japan and South Korea for the treatment of rheumatoid arthritis.[1] Its mechanism of action is multifaceted, involving antioxidant properties, immunomodulation, and inhibition of inflammatory pathways.[1] The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis, making it a valuable tool for evaluating the efficacy of potential therapeutics like this compound.
These application notes provide detailed protocols for the use of this compound in rat and mouse CIA models, summarize available quantitative data on its efficacy, and illustrate its proposed mechanism of action through signaling pathway diagrams.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in a Rat Collagen-Induced Arthritis Model
| Parameter | Control (CIA) | This compound (30 mg/kg/day, oral) | Outcome |
| Hind Paw Volume | Markedly Increased | Tendency to ameliorate swelling | Qualitative reduction in swelling[2][3] |
| Synovial Proliferation | Evident | Tendency to reduce proliferation | Histopathological observation[2][3] |
| Bone Destruction | Evident | Tendency to reduce destruction | Histopathological observation[2][3] |
| Inflammatory Cell Infiltration | Significant | Tendency to reduce infiltration | Histopathological observation[2][3] |
Note: The available data for this compound monotherapy in the rat CIA model is primarily qualitative, indicating a "tendency to ameliorate" symptoms. The study also evaluated this compound in combination with etanercept, which showed significant reductions in these parameters.[2][3]
Table 2: Effect of this compound on Cytokine Levels (in vitro and in vivo evidence)
| Cytokine | Effect of this compound | Experimental System |
| TNF-α | Inhibition | Human monocytic leukemia cell line (THP-1)[1], Activated T-cells |
| IL-1β | Inhibition | Human monocytic leukemia cell line (THP-1)[1] |
| IL-6 | Inhibition | Human monocytic leukemia cell line (THP-1)[1], Activated T-cells[4] |
| IL-2 | Inhibition | Activated T-cells[4][5] |
| IFN-γ | Inhibition | Activated T-cells[4][5] |
Note: These data are derived from in vitro studies and in vivo models of inflammation, suggesting the potential effects of this compound on cytokine production in the CIA model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol is based on established methods for inducing arthritis in rats and incorporates the administration of this compound.[6][7]
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (emulsified in Incomplete Freund's Adjuvant)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Calipers for measuring paw volume
-
Histology equipment and reagents
Procedure:
-
Induction of Arthritis:
-
On day 0, administer an intradermal injection of 0.1 mL of the bovine type II collagen emulsion at the base of the tail.
-
On day 7, provide a booster injection of 0.1 mL of the same collagen emulsion at a different site on the tail.
-
-
Grouping and Treatment:
-
Monitor rats daily for the onset of arthritis (erythema and swelling of the paws), which typically occurs around day 10-12.
-
Upon the first signs of arthritis, randomize the animals into two groups:
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using calipers every other day, starting from the day of treatment initiation.
-
Clinically score the severity of arthritis for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per animal is 16.
-
-
Endpoint Analysis:
-
On day 21 post-treatment initiation, euthanize the animals.
-
Collect blood for serum analysis of inflammatory markers and anti-collagen antibodies.
-
Dissect the hind paws for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the procedure for inducing CIA in mice and administering this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (emulsified in Complete Freund's Adjuvant - CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Micro-calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, administer an intradermal injection of 0.1 mL of the type II collagen/CFA emulsion at the base of the tail.
-
On day 21, provide a booster injection of 0.1 mL of type II collagen emulsified in IFA at a different site on the tail.[8]
-
-
Grouping and Treatment:
-
Monitor mice for the onset of arthritis, typically occurring between days 24 and 28.
-
Randomize mice with signs of arthritis into two groups:
-
Control Group: Administer the vehicle orally once daily.
-
This compound Group: Administer this compound at a dose of 500 mg/kg orally once daily.
-
-
-
Assessment of Arthritis:
-
Measure the thickness of the hind paws using micro-calipers every other day.
-
Clinically score arthritis severity for each paw on a scale of 0-4.[9]
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 42), euthanize the mice.
-
Collect paws for histology and blood for cytokine analysis.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Combined effects of this compound and etanercept on a rat type II collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bucillamine's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to investigate the immunomodulatory effects of Bucillamine by quantifying its impact on cytokine production. This compound, a disease-modifying antirheumatic drug (DMARD), has demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines.[1][2] The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][3]
These protocols are designed for professionals in immunology, pharmacology, and drug development to reliably measure changes in cytokine profiles following treatment with this compound in both in vitro and in vivo models.
Data Presentation
In Vitro Inhibition of Cytokine Production by this compound
| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition | Reference |
| Human T Cells | anti-CD3 mAb + anti-CD26 mAb | IL-2 | 64 µM | Significant Inhibition | [2] |
| Human T Cells | anti-CD3 mAb + anti-CD26 mAb | IFN-γ | 64 µM | Significant Inhibition | [2] |
| Human T Cells | anti-CD3 mAb + anti-CD26 mAb | TNF-α | 64 µM | Significant Inhibition | [2] |
| Human T Cells | anti-CD3 mAb + anti-CD26 mAb | IL-6 | 64 µM | Significant Inhibition | [2] |
| THP-1 (human monocytic) | LPS | TNF-α | >10⁻³ M | Dose-dependent inhibition | [1] |
| THP-1 (human monocytic) | LPS | IL-1β | >10⁻³ M | Dose-dependent inhibition | [1] |
| THP-1 (human monocytic) | LPS | IL-6 | >10⁻³ M | Dose-dependent inhibition | [1] |
| J774.1 (murine macrophage) | LPS | TNF-α | >10⁻³ M | Dose-dependent inhibition | [1] |
| J774.1 (murine macrophage) | LPS | IL-6 | >10⁻³ M | Dose-dependent inhibition | [1] |
*Qualitative description from the source; specific percentage of inhibition not provided.
In Vivo Inhibition of Cytokine Production by this compound
| Animal Model | Condition | Cytokine | This compound Dosage | % Inhibition | Reference |
| Mice | LPS-induced endotoxemia | TNF-α | 500 mg/kg | Significant Inhibition | [1] |
| Mice | LPS-induced endotoxemia | IL-6 | 500 mg/kg | Significant Inhibition | [1] |
| Mice | Collagen-Induced Arthritis | TNF-α | 500 mg/kg | Significant Inhibition | [1] |
| Mice | Collagen-Induced Arthritis | IL-6 | 500 mg/kg | Significant Inhibition | [1] |
*Qualitative description from the source; specific percentage of inhibition not provided.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Cytokine Production in Human Monocytic Cells
This protocol details the investigation of this compound's effect on cytokine production in the human monocytic leukemia cell line, THP-1, following stimulation with lipopolysaccharide (LPS).
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate the monocytic THP-1 cells into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS. Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10⁻⁴ M to 10⁻² M). A vehicle control with the corresponding DMSO concentration should be prepared.
-
Pre-treat the differentiated THP-1 cells with the various concentrations of this compound or vehicle control for 2 hours.
-
-
Stimulation of Cytokine Production:
-
After the pre-treatment period, add LPS to the wells at a final concentration of 1 µg/mL to induce cytokine production.
-
Incubate the plates for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Sample Collection and Cytokine Measurement:
-
Following incubation, centrifuge the 96-well plates at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vivo Analysis of this compound's Effect on LPS-Induced Cytokine Production in Mice
This protocol outlines the procedure to assess the in vivo efficacy of this compound in a mouse model of LPS-induced endotoxemia.
Materials:
-
BALB/c mice (or other suitable strain)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound (e.g., 500 mg/kg) or the vehicle control to the mice via oral gavage or intraperitoneal injection.
-
-
Induction of Endotoxemia:
-
One hour after this compound or vehicle administration, inject the mice with LPS (e.g., 1 mg/kg) intraperitoneally to induce an inflammatory response. The control group receives a sterile saline injection.
-
-
Blood Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 1.5 hours for TNF-α, 3 hours for IL-6), anesthetize the mice.
-
Collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
-
Plasma Preparation and Cytokine Measurement:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the levels of TNF-α and IL-6 in the plasma samples using murine-specific ELISA kits according to the manufacturer's protocols.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Effects of this compound and N-acetyl-l-cysteine on cytokine production and collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Bucillamine Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential in vivo imaging techniques to track the biodistribution of Bucillamine, a thiol-containing antioxidant and immunomodulatory drug. The accompanying protocols offer step-by-step methodologies for key experimental procedures.
Introduction to this compound and the Need for In Vivo Imaging
This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1] Its therapeutic effects are attributed to its potent thiol donor capabilities, which are significantly greater than those of N-acetylcysteine (NAC), and its ability to modulate inflammatory pathways.[2][3] Understanding the in vivo distribution of this compound is crucial for elucidating its mechanism of action, optimizing dosing regimens, and assessing its potential for new therapeutic applications, such as in mitigating nerve agent exposure and treating viral infections.[4][5] In vivo imaging techniques offer a non-invasive means to visualize and quantify the spatiotemporal distribution of this compound in living organisms.
Potential In Vivo Imaging Modalities for this compound
Several imaging modalities can be adapted to track the in vivo distribution of small molecules like this compound. The choice of technique depends on factors such as the required sensitivity, spatial and temporal resolution, and the feasibility of labeling this compound without altering its biological activity.
1. Radionuclide-Based Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are highly sensitive nuclear imaging techniques that utilize radiolabeled molecules to visualize and quantify their distribution in vivo.[1][6][7][8][9][10][11][12] For this compound, this would involve labeling the molecule with a positron-emitting (e.g., Carbon-11, Fluorine-18, Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclide.
2. Fluorescence Imaging
This modality uses fluorescently labeled molecules and specialized imaging systems to visualize their distribution. The thiol group in this compound provides a reactive handle for conjugation with thiol-reactive fluorescent dyes, such as those containing a maleimide (B117702) group.
3. Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that maps the spatial distribution of molecules in tissue sections by measuring their mass-to-charge ratio. This method can directly detect this compound and its metabolites without the need for chemical modification.
Quantitative Biodistribution Data
Currently, there is a lack of publicly available, comprehensive quantitative biodistribution data for this compound across multiple organs. However, based on studies of similar small molecules and the known physiological roles of organs involved in drug metabolism and excretion, a hypothetical distribution pattern can be anticipated. The following table is a template that would be populated with experimental data from future biodistribution studies.
Table 1: Hypothetical Biodistribution of Radiolabeled this compound in Rats (Percent Injected Dose per Gram of Tissue - %ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 5.2 ± 1.1 | 1.8 ± 0.4 | 0.2 ± 0.1 |
| Liver | 15.7 ± 3.2 | 10.3 ± 2.5 | 2.1 ± 0.7 |
| Kidneys | 25.4 ± 5.1 | 8.9 ± 1.9 | 1.5 ± 0.4 |
| Lungs | 4.8 ± 0.9 | 2.1 ± 0.5 | 0.3 ± 0.1 |
| Heart | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Spleen | 3.5 ± 0.7 | 1.9 ± 0.4 | 0.4 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.2 ± 0.05 | < 0.1 |
| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.3 ± 0.1 |
| Bone | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.2 ± 0.05 |
Data are presented as mean ± standard deviation and are hypothetical pending experimental validation.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 for PET Imaging
This protocol describes a method for labeling this compound with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) using a DOTA chelator.
Materials:
-
This compound
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Reaction vial
-
Heating block
-
Radio-TLC system
Procedure:
-
Conjugation of DOTA to this compound: a. Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). b. Add a 5-fold molar excess of DOTA-NHS ester dissolved in DMSO. c. React for 2 hours at room temperature with gentle stirring. d. Purify the DOTA-Bucillamine conjugate using reverse-phase HPLC. e. Lyophilize the purified product and store at -20°C.
-
⁶⁸Ga Labeling: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. b. Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-Bucillamine conjugate (typically 10-20 µg) dissolved in sodium acetate buffer (pH 4.5). c. Heat the reaction mixture at 95°C for 10 minutes. d. Cool the reaction vial to room temperature.
-
Purification and Quality Control: a. Purify the ⁶⁸Ga-DOTA-Bucillamine by passing the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. b. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. c. Elute the final product with ethanol. d. Determine the radiochemical purity using radio-TLC.
Protocol 2: Fluorescent Labeling of this compound with a Maleimide Dye
This protocol details the conjugation of this compound with a thiol-reactive maleimide-functionalized fluorescent dye for in vivo fluorescence imaging.
Materials:
-
This compound
-
Maleimide-functionalized fluorescent dye (e.g., Janelia Fluor® 549, Maleimide)
-
Degassed phosphate-buffered saline (PBS), pH 7.0-7.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vial protected from light
Procedure:
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO. b. Dissolve this compound in degassed PBS (pH 7.0-7.5) to a concentration of 1-5 mg/mL.
-
Conjugation Reaction: a. Add the maleimide dye stock solution to the this compound solution at a 10-20 fold molar excess of the dye. b. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. b. Collect the fractions containing the labeled product.
-
Characterization: a. Confirm the conjugation and determine the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.
Protocol 3: Mass Spectrometry Imaging (MSI) of this compound in Tissue Sections
This protocol provides a general workflow for the label-free detection and mapping of this compound in frozen tissue sections using MALDI-MSI.
Materials:
-
Frozen tissue samples from animals dosed with this compound
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Matrix solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid)
-
Automated matrix sprayer
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: a. Section the frozen tissue at a thickness of 10-20 µm using a cryostat. b. Thaw-mount the tissue section onto an ITO-coated glass slide. c. Dry the tissue section under vacuum in a desiccator.
-
Matrix Application: a. Prepare a saturated solution of the MALDI matrix in the appropriate solvent. b. Apply the matrix solution onto the tissue section using an automated sprayer to ensure a uniform, thin crystal layer.
-
Data Acquisition: a. Load the slide into the MALDI-TOF mass spectrometer. b. Define the imaging area and set the laser parameters (laser intensity, number of shots per pixel, and raster step size). c. Acquire mass spectra across the entire tissue section in a systematic raster pattern.
-
Data Analysis: a. Process the acquired data using imaging software. b. Generate ion images for the m/z corresponding to this compound to visualize its spatial distribution within the tissue.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for PET imaging of this compound.
Caption: Workflow for fluorescence imaging.
Caption: Mass Spectrometry Imaging workflow.
References
- 1. Clinical course of this compound-induced nephropathy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Biodistribution of Anticancer Dinuclear Palladium(II)-Spermine Complex (Pd2Spm) in Mice [mdpi.com]
- 3. This compound induced pulmonary injury occurs with immunoglobulin decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in tissue distribution and enzyme activities of arylacetamide deacetylase in human, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation by this compound of lamina propria leucocytes in the rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue distribution and pharmacodynamics of rivastigmine after intranasal and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the effects of the antirheumatic drugs, this compound and D-penicillamine, on mitogen-induced proliferation of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalbiodefense.com [globalbiodefense.com]
- 11. A comparative study of the effects of this compound and salazosulfapyridine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bucillamine
This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a cysteine-derivative, di-thiol compound that has been used for over 30 years in Japan and South Korea as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2][3] Its structure, featuring two donatable thiol groups, makes it a potent antioxidant and a subject of extensive research for various conditions characterized by oxidative stress and inflammation.[1][4] this compound is considered to be approximately 16-fold more potent as a thiol donor than N-acetylcysteine (NAC) in vivo.[5][6][7] These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in preclinical research models of oxidative stress.
Mechanism of Action in Mitigating Oxidative Stress
This compound's therapeutic effects are multifaceted, primarily revolving around its potent antioxidative and anti-inflammatory properties.[1] It employs several mechanisms to protect cells from damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]
-
Direct Thiol Donation and Glutathione (B108866) Replenishment: this compound rapidly enters cells via the cysteine transport mechanism.[5][7] Inside the cell, it acts as a powerful thiol donor, replenishing intracellular glutathione (GSH), a critical endogenous antioxidant.[1][5] By restoring the thiol group in GSH, this compound reactivates this key defense system against oxidant injury.[5][6]
-
ROS Scavenging and Metal Chelation: The two thiol groups are critical for neutralizing ROS and RNS.[1] While its scavenging activity against superoxide (B77818) and hydroxyl radicals is relatively low (with IC50 in the millimolar range), it effectively reduces the stable free radical DPPH.[8][9] Furthermore, this compound is a strong chelator of iron (II) and copper (II), metal ions that can catalyze the formation of damaging free radicals.[8][9] This chelation activity is considered a significant part of its therapeutic action in diseases like rheumatoid arthritis, where these metal ions are elevated.[8][9]
-
Activation of the Nrf2 Pathway: this compound and its metabolites can activate the Nuclear factor-erythroid 2 p45-related factor (Nrf2) pathway.[10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[10][11] Activation of Nrf2 by this compound leads to the increased expression of genes containing the Antioxidant Response Element (ARE), such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[10] This results in a two- to three-fold increase in cellular GSH content, enhancing the cell's resilience to oxidative insults.[10]
-
Anti-inflammatory Effects: Beyond its antioxidant properties, this compound exhibits anti-inflammatory effects.[1][5] It can inhibit the activation of the transcription factor NF-κB, which is a central regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines like IL-1 and TNF-α.[1] In some contexts, it also modulates the Bax/Bcl-2 ratio to favor cell survival and inhibits neutrophil activation.[8][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. revivethera.com [revivethera.com]
- 3. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant properties of this compound: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Attenuation of warm ischemia-reperfusion injury in the liver by this compound through decreased neutrophil activation and Bax/Bcl-2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Bucillamine with Viral Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Bucillamine with viral proteins, focusing on its interaction with the SARS-CoV-2 main protease (Mpro). The provided information is intended to guide researchers in performing similar in silico analyses to evaluate the potential of this compound as a viral protein inhibitor.
Application Notes
This compound, a thiol-containing drug, has been investigated for its potential antiviral properties, particularly in the context of the COVID-19 pandemic. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of a small molecule, such as this compound, with the active site of a target protein.
The primary viral protein target for this compound in published computational studies is the SARS-CoV-2 main protease (Mpro) , also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is crucial for the replication of the virus, making it a prime target for antiviral drug development. By docking this compound into the active site of Mpro, researchers can elucidate its potential inhibitory mechanism and binding stability.
The key findings from in silico studies suggest that this compound can effectively bind to the active site of SARS-CoV-2 Mpro.[1][2][3][4] The binding is characterized by a favorable binding energy, indicating a stable interaction. This interaction is thought to interfere with the normal function of the protease, thereby inhibiting viral replication.
Quantitative Data Summary
The following table summarizes the quantitative data from a molecular docking study of this compound with the SARS-CoV-2 main protease.
| Ligand | Viral Protein Target | PDB ID | Docking Score (Binding Affinity) | Interacting Residues (if specified) | Reference Study |
| This compound | SARS-CoV-2 Mpro | 6LU7 | -7.8 kcal/mol | Not specified in abstract | Huang, F., & Chen, C. (2024). Investigation of this compound as anti-COVID-19 drug... J Biomol Struct Dyn. |
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound with the SARS-CoV-2 main protease using AutoDock Vina, a widely used open-source program for molecular docking.
Preparation of the Receptor (SARS-CoV-2 Mpro)
-
Objective: To prepare the 3D structure of the SARS-CoV-2 main protease for docking.
-
Software: UCSF Chimera or AutoDock Tools (ADT).
-
Input File: PDB file for SARS-CoV-2 Mpro (PDB ID: 6LU7).
Protocol:
-
Download the Protein Structure: Obtain the crystal structure of SARS-CoV-2 Mpro in complex with an inhibitor from the Protein Data Bank (PDB) (e.g., PDB ID: 6LU7).
-
Clean the Protein Structure:
-
Open the PDB file in UCSF Chimera or ADT.
-
Remove water molecules and any co-crystallized ligands or inhibitors from the structure.
-
Select the protein chain of interest (e.g., Chain A).
-
-
Add Polar Hydrogens and Assign Charges:
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Gasteiger charges to the protein atoms.
-
-
Save the Prepared Receptor: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Objective: To obtain the 3D structure of this compound and prepare it for docking.
-
Software: PubChem, Avogadro, or AutoDock Tools (ADT).
-
Input: this compound structure.
Protocol:
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 656604) in SDF format.
-
Convert to 3D and Optimize Geometry:
-
Use a molecular editor like Avogadro to open the SDF file.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94).
-
-
Define Torsion Angles: Use AutoDock Tools to define the rotatable bonds in the this compound molecule. This allows for flexibility during the docking process.
-
Save the Prepared Ligand: Save the prepared this compound structure in the PDBQT format.
Molecular Docking using AutoDock Vina
-
Objective: To perform the docking simulation of this compound with SARS-CoV-2 Mpro.
-
Software: AutoDock Vina.
-
Input Files: Prepared receptor (protein.pdbqt), prepared ligand (ligand.pdbqt), and a configuration file (conf.txt).
Protocol:
-
Define the Grid Box:
-
The grid box defines the search space for the docking simulation on the receptor. It should encompass the active site of the Mpro.
-
For PDB ID 6LU7, the following grid box parameters can be used:
-
center_x = -10.88
-
center_y = 13.94
-
center_z = 68.21
-
size_x = 58
-
size_y = 68
-
size_z = 70
-
-
-
Create the Configuration File (conf.txt):
-
Create a text file named conf.txt with the following content:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your input files.
-
Execute the following command:
-
-
Analyze the Results:
-
AutoDock Vina will generate an output file (output.pdbqt) containing the docked poses of this compound, ranked by their binding affinities (in kcal/mol).
-
The log.txt file will contain a summary of the binding affinities for each predicted binding mode.
-
Visualize the docked poses and interactions using software like UCSF Chimera or PyMOL to analyze hydrogen bonds and other non-covalent interactions between this compound and the Mpro active site residues.
-
Visualizations
Caption: Workflow for Molecular Docking of this compound with SARS-CoV-2 Mpro.
Caption: Proposed Inhibitory Pathway of this compound on SARS-CoV-2 Mpro.
References
Application Notes and Protocols for Testing Bucillamine in Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for evaluating the therapeutic potential of Bucillamine in preclinical models of myocardial infarction (MI). The protocols detailed below are based on established methodologies and aim to guide researchers in designing and executing robust studies to assess the cardioprotective effects of this compound.
Introduction
This compound (N-(2-mercapto-2-methylpropionyl)-L-cysteine) is a potent thiol donor with significant antioxidant and anti-inflammatory properties.[1][2] It has been investigated for its therapeutic potential in various conditions associated with oxidative stress and inflammation, including ischemia-reperfusion injury.[1][2] In the context of myocardial infarction, this compound is hypothesized to exert its protective effects by replenishing intracellular glutathione (B108866), modulating apoptosis-related proteins, and attenuating the inflammatory response.[3][4][5] These application notes will detail the necessary models and methods to test this hypothesis.
Data Presentation
Table 1: Effect of this compound on Infarct Size in a Canine Model of Myocardial Infarction
| Treatment Group | Dose (mg/kg/hour) | Infarct Size (% of Area at Risk) | Percent Reduction |
| Vehicle (Saline) | - | 34.0 ± 4.0 | - |
| This compound | 11 | 25.0 ± 5.0 | 26% |
| This compound | 22 | 20.0 ± 3.0* | 41% |
*p < 0.05 compared to vehicle. Data adapted from a study involving 90 minutes of coronary artery occlusion followed by 48 hours of reperfusion.[1][2]
Table 2: Effect of this compound on a Marker of Cellular Injury in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Ischemia Time | Reperfusion Time | Aspartate Aminotransferase (AST) (U/L) |
| Ischemia-Reperfusion (I/R) | 45 min | 3 hours | 2072.5 ± 511.79 |
| This compound + I/R | 45 min | 3 hours | 932 ± 200.8* |
*p < 0.05 compared to I/R group. Data from a liver ischemia-reperfusion model, indicative of this compound's general protective effects in reperfusion injury.[3][5][6]
Experimental Protocols
Animal Model of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This protocol describes the induction of myocardial infarction in rats through the ligation of the left anterior descending (LAD) coronary artery, a widely used and well-established model.[7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., a mixture of medetomidine, midazolam, and butorphanol, or isoflurane)
-
Ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
ECG monitoring system
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a warming pad to maintain body temperature. Intubate the trachea and connect the animal to a ventilator.
-
Thoracotomy: Make a left-sided thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the lungs to visualize the heart. The LAD coronary artery is typically visible on the anterior surface of the left ventricle. Pass a 6-0 or 7-0 silk suture under the LAD at a position distal to the first major diagonal branch.
-
Induction of Ischemia: Tie a knot to ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG.
-
Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be released after a defined period (e.g., 30-60 minutes). For permanent infarction models, the ligature remains in place.
-
Closure: Close the chest wall in layers and suture the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery.
This compound Administration
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
Administration Protocol (based on a canine study): [1][2]
-
Route: Intravenous (IV) infusion.
-
Timing: Begin the infusion at the onset of reperfusion.
-
Dosage: Administer a loading dose followed by a constant infusion. For example, a low dose of 11 mg/kg/hour or a high dose of 22 mg/kg/hour for a duration of 3 hours.[1][2]
-
Control Group: Administer an equivalent volume of vehicle (saline) to the control group.
Assessment of Cardioprotective Effects
a. Infarct Size Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-reperfusion), euthanize the animal and excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted area will remain pale.
-
Slice the ventricles into transverse sections and photograph both sides of each slice.
-
Use image analysis software to quantify the area at risk (the total area of the ventricles) and the infarct area.
-
Express the infarct size as a percentage of the area at risk.
b. Cardiac Function Assessment (Echocardiography):
-
Perform transthoracic echocardiography on anesthetized animals at baseline (before MI) and at various time points post-MI (e.g., 24 hours, 7 days, 28 days).
-
Acquire M-mode and 2D images from the parasternal long- and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) as key indicators of cardiac systolic function.
c. Biochemical Assays:
-
Collect blood samples to measure cardiac troponins (cTnI or cTnT) and creatine (B1669601) kinase-MB (CK-MB) as markers of myocardial injury.
-
Harvest heart tissue to perform assays for:
-
Oxidative stress markers: Measure levels of reduced glutathione (GSH) and oxidized glutathione (GSSG), and malondialdehyde (MDA).
-
Apoptosis markers: Use Western blotting or immunohistochemistry to assess the expression of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).[3][5]
-
Inflammatory markers: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Mandatory Visualizations
References
- 1. This compound prevents myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of NF-κB in Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed Results for Beta-blockers in Post-MI Patients With Preserved EF | tctmd.com [tctmd.com]
- 5. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-blockers in post-myocardial infarction with preserved ejection fraction: systematic review and meta-analysis - Gomes - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 7. Early prediction of improvement in ejection fraction after acute myocardial infarction using low dose dobutamine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bucillamine in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bucillamine is a dithiol-containing antioxidant and anti-inflammatory agent that has been used for the treatment of rheumatoid arthritis in Japan and South Korea for over three decades. Its potent thiol-donating capacity, reported to be 16-fold greater than that of N-acetylcysteine (NAC), and its ability to modulate key cellular pathways involved in oxidative stress and inflammation, make it a compelling candidate for investigation in the context of neurodegenerative diseases.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound in preclinical models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action
This compound's primary neuroprotective potential stems from its multifaceted mechanism of action, which includes:
-
Potent Thiol Donation and Glutathione (B108866) Replenishment : As a dithiol compound, this compound readily donates thiol groups, which are crucial for replenishing intracellular glutathione (GSH), a primary antioxidant in the central nervous system.[4] This enhances the cellular capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.[4]
-
Activation of the Nrf2-ARE Pathway : this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration.
-
Anti-inflammatory Effects : this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[4][5] By suppressing neuroinflammatory pathways, this compound may help to reduce the chronic inflammatory state observed in neurodegenerative conditions.
-
Modulation of Immune Cells : In vitro studies have demonstrated that this compound can inhibit T-cell proliferation and the production of pro-inflammatory cytokines.[5]
-
Potential for Metal Chelation : The thiol groups in this compound may also chelate redox-active metal ions, such as copper and iron, which are implicated in the generation of oxidative stress and the aggregation of pathological proteins in neurodegenerative diseases.[6][7][8][9][10]
Proposed Applications in Neurodegenerative Disease Research
Given its mechanisms of action, this compound is a promising agent for investigation in various neurodegenerative disease models:
-
Alzheimer's Disease (AD) : To investigate whether this compound can mitigate amyloid-beta (Aβ) and tau-related pathology by reducing oxidative stress and neuroinflammation.
-
Parkinson's Disease (PD) : To explore if this compound can protect dopaminergic neurons from oxidative damage and reduce the aggregation of α-synuclein.
-
Amyotrophic Lateral Sclerosis (ALS) : To assess the potential of this compound to protect motor neurons from oxidative stress-induced cell death and potentially modulate the aggregation of pathological proteins like SOD1.
-
Huntington's Disease (HD) : To determine if this compound can ameliorate the effects of mutant huntingtin (mHTT) protein by combating oxidative stress and mitochondrial dysfunction.
Data Presentation
The following tables summarize potential quantitative data that could be generated from the proposed experimental protocols. These are illustrative and based on the known mechanisms of this compound.
Table 1: Potential In Vitro Efficacy of this compound
| Assay | Cell Model | Expected Outcome | Potential Quantitative Measures |
| Neuroprotection against Oxidative Stress | SH-SY5Y cells, Primary Cortical Neurons | Increased cell viability | IC50 for neuroprotection |
| Nrf2 Activation | Astrocytes, Microglia | Increased nuclear translocation of Nrf2 | EC50 for Nrf2 activation |
| Glutathione Levels | Primary Neurons | Increased intracellular GSH levels | Fold increase in GSH |
| Anti-inflammatory Activity | BV2 Microglia | Reduced pro-inflammatory cytokine release | IC50 for cytokine inhibition |
| Inhibition of Protein Aggregation | Cell-free or cell-based assays | Reduced aggregation of Aβ, α-synuclein, or SOD1 | % inhibition of aggregation |
Table 2: Potential In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Treatment Regimen | Potential Outcome Measures |
| Alzheimer's Disease | 5xFAD or APP/PS1 mice | Oral gavage, daily | Reduced Aβ plaque load, improved cognitive function (e.g., Morris water maze) |
| Parkinson's Disease | MPTP-induced mouse model | Intraperitoneal injection | Increased striatal dopamine (B1211576) levels, improved motor function (e.g., rotarod test) |
| Amyotrophic Lateral Sclerosis | SOD1-G93A mice | Oral gavage, daily | Delayed disease onset, extended survival, preserved motor neuron count |
Mandatory Visualizations
Caption: this compound's mechanism of action in neuroprotection.
References
- 1. Revive Therapeutics Updates on this compound for Nerve Agent Exposure and Viral Infections [synapse.patsnap.com]
- 2. Revive Therapeutics Announces Strategic Focus on this compound for Infectious Diseases and Medical Countermeasures - BioSpace [biospace.com]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Metals ions and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal ions, Alzheimer's disease and chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bucillamine stability and storage conditions for laboratory use
This technical support center provides guidance on the stability and storage of bucillamine for laboratory use. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound is stable under recommended refrigerated conditions.[1] For long-term storage, it is advisable to store it in a tightly-closed container in a cool, dry, and well-ventilated area.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored frozen and protected from light. Specific recommendations are:
-
-80°C: Stable for up to 6 months.[3]
-
-20°C: Stable for up to 1 month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light, especially when in solution.[3] Exposure to light can lead to photodegradation.
Q4: What is the primary degradation pathway for this compound?
A4: As a thiol-containing compound, this compound is susceptible to oxidation.[4][5][6] The two thiol groups in its structure are readily oxidized, which can lead to the formation of disulfides and other oxidation products. This oxidative degradation can be accelerated by exposure to air, certain metal ions, and light.
Q5: In which common laboratory solvents is this compound soluble?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound. Ensure proper storage conditions (frozen, protected from light) and avoid repeated freeze-thaw cycles by preparing aliquots.[3] |
| Oxidation of this compound during the experiment. | Prepare this compound-containing solutions immediately before use. Consider de-gassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to oxidation. | |
| Precipitation of this compound in cell culture media | Poor solubility or exceeding the solubility limit. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is compatible with your cell line and does not cause precipitation when added to the aqueous culture medium. Pre-warm the media before adding the this compound stock solution. |
| Loss of this compound activity in cell culture | Interaction with media components or instability at physiological pH and temperature. | Due to its thiol groups, this compound can be reactive. Minimize the time between adding this compound to the media and starting the experiment. Run appropriate controls to assess the stability of this compound in your specific cell culture media over the course of the experiment. |
| Variability between experimental replicates | Inconsistent handling of this compound solutions. | Ensure accurate and consistent pipetting of the viscous stock solution (if applicable). Mix solutions thoroughly after adding this compound. |
Data on this compound Stability and Storage
Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration of Stability | Light Exposure | Reference |
| -80°C | 6 months | Protect from light | [3] |
| -20°C | 1 month | Protect from light | [3] |
| Refrigerated (2-8°C) | Stable (for solid form) | Not specified | [1] |
Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions frozen and solid form refrigerated.[1][3] |
| Light | Can cause photodegradation. | Protect this compound, especially in solution, from light.[3] |
| pH | Stability is pH-dependent. Thiol groups can be more reactive at certain pH values. | Prepare solutions in appropriate buffers immediately before use. A study used a pH 9.2 buffer to stabilize this compound in blood samples through derivatization, suggesting instability at this pH without modification.[8] |
| Oxidation | Prone to oxidation due to its thiol groups.[4][5][6] | Minimize exposure to air. Consider using de-gassed solvents and working under an inert atmosphere for sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in water.
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh out the required amount of this compound in a sterile environment.
-
Dissolve the solid this compound in the appropriate volume of sterile water to achieve a 10 mM concentration.
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Protocol 2: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability, based on ICH guidelines.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Also, prepare a solution of this compound in water and expose it to the same temperature.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. Attributes | Graphviz [graphviz.org]
- 4. Edge Attributes | Graphviz [graphviz.org]
- 5. Antioxidant properties of this compound: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. zenodo.org [zenodo.org]
- 8. Quantitative analysis of this compound in blood using high-performance liquid chromatography-mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucillamine Preclinical Safety Profile: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for researchers investigating the preclinical safety profile of Bucillamine. Due to the limited availability of public-facing, in-depth animal toxicology data, this guide synthesizes the available information and offers general guidance for experimental design and troubleshooting. This compound has a long history of clinical use in Japan and South Korea for rheumatoid arthritis, and is often described as having a favorable safety profile.[1][2][3][4][5] However, detailed, publicly accessible reports on comprehensive animal toxicology studies are scarce.
Frequently Asked Questions (FAQs)
Q1: What is the known acute oral toxicity of this compound in animals?
An acute oral toxicity study in rats has indicated a median lethal dose (LD50) of greater than 2000 mg/kg body weight. In this study, two mortalities were observed at the 2000 mg/kg dose level. This places this compound in the low acute toxicity category according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Q2: Are there any publicly available data on repeated-dose toxicity of this compound in animals?
Q3: What is known about the reproductive and developmental toxicity of this compound in animal models?
Detailed reproductive and developmental toxicology studies for this compound are not widely published. As this compound is a thiol-containing compound, it is pertinent to consider the known effects of other drugs in this class. For instance, D-penicillamine, another thiol compound, has demonstrated teratogenic effects in rats, which are thought to be related to its chelating properties and subsequent induction of copper and zinc deficiency. Therefore, when designing reproductive toxicity studies for this compound, it may be prudent to include assessments of maternal and fetal mineral levels.
Q4: I am observing unexpected side effects in my animal study with this compound. What should I do?
-
Review your protocol: Double-check all experimental parameters, including dose calculations, formulation, route of administration, and animal handling procedures.
-
Consult relevant literature: While specific toxicology data is limited, review literature on the therapeutic use of this compound for any reported clinical side effects that might translate to your animal model.
-
Monitor for general signs of toxicity: Observe animals for changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and any behavioral changes.
-
Conduct hematology and clinical chemistry: Blood analysis can provide valuable insights into potential organ-specific toxicity.
-
Perform histopathology: At the end of the study, or if animals are euthanized due to severe adverse effects, conduct a thorough histopathological examination of major organs.
-
Consider dose reduction: If adverse effects are observed at your current dose, consider including lower dose groups in your next experiment to establish a NOAEL.
Quantitative Data Summary
The following table summarizes the available quantitative data on the acute toxicity of this compound in an animal model.
| Toxicity Study | Animal Model | Route of Administration | Dose | Observations | LD50 |
| Acute Oral Toxicity | Rat (female) | Oral | 2000 mg/kg | 2/6 mortalities | > 2000 mg/kg bw |
Experimental Protocols
While specific, detailed protocols for this compound toxicology studies are not publicly available, researchers can follow established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
General Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use a single sex of rodent (usually females, as they are often slightly more sensitive), typically young adults (8-12 weeks old).
-
Housing and Acclimatization: House animals individually in a controlled environment for at least 5 days prior to dosing to allow for acclimatization.
-
Dosing: Administer this compound orally by gavage. The volume administered should be based on the animal's body weight. Start with a dose of 175 mg/kg, 550 mg/kg, or 2000 mg/kg, depending on the expected toxicity.
-
Observations: Observe animals for mortality, clinical signs of toxicity, and changes in body weight at specified intervals (e.g., shortly after dosing, then daily for 14 days).
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Visualizations
The following diagrams illustrate a general workflow for preclinical toxicity assessment and a hypothetical signaling pathway that could be investigated for thiol-based compounds like this compound.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Hypothetical signaling pathway for this compound's antioxidant activity.
References
Overcoming Bucillamine solubility issues in aqueous solutions
Welcome to the technical support center for Bucillamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is described as being slightly soluble in water.[1][2] This limited aqueous solubility can present challenges in the preparation of stock solutions and formulations for in vitro and in vivo studies. Its thiol groups also make it susceptible to oxidation in solution, which can affect stability.[2]
Q2: How does pH influence the solubility of this compound?
A2: With a predicted pKa of approximately 3.01, the solubility of this compound is expected to be pH-dependent.[1][2] As a weak acid, its solubility will increase as the pH of the solution rises above its pKa. In more acidic conditions (pH < 3), this compound will be in its less soluble, unionized form. In more basic conditions (pH > 3), it will be in its more soluble, ionized form.
Q3: My this compound is not dissolving in water. What should I do?
A3: First, confirm that you are not exceeding its solubility limit. If you require a higher concentration, you may need to adjust the pH of your solution to be above its pKa of ~3.01. Alternatively, consider using a co-solvent system or other solubility enhancement techniques as detailed in the troubleshooting guide below. Gentle heating and agitation can also aid dissolution, but be mindful of potential degradation at elevated temperatures.
Q4: Can I use organic solvents to dissolve this compound?
A4: this compound is reported to be slightly soluble in ethanol (B145695) and methanol (B129727), and very slightly soluble in DMSO.[1][2] While these solvents can be used to prepare stock solutions, it is crucial to consider the tolerance of your experimental system to these solvents, especially in cell-based assays or in vivo studies.
Q5: Are there any formulation strategies that have been successfully used to improve this compound's solubility?
A5: Yes, a novel lyophilized formulation of this compound has been developed that demonstrated a 2.7-fold enhancement in solubility compared to a standard solution of this compound.[3] This suggests that formulation approaches can significantly overcome its inherent solubility limitations.
Troubleshooting Guide for this compound Solubility Issues
This guide provides potential solutions for common issues encountered with this compound solubility.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4). | Exceeding the intrinsic solubility of this compound. | 1. Attempt to dissolve a smaller amount of this compound. 2. Increase the pH of the buffer slightly (e.g., to pH 8.0) to increase the proportion of the more soluble ionized form. 3. Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., ethanol) and then diluting it into your aqueous buffer, being mindful of the final solvent concentration. |
| Precipitation occurs when diluting a this compound stock solution into an aqueous medium. | The final concentration in the aqueous medium is above the solubility limit. | 1. Lower the final concentration of this compound in the aqueous medium. 2. Increase the pH of the final aqueous medium. 3. Incorporate a solubility-enhancing excipient, such as a cyclodextrin (B1172386) (e.g., HP-β-CD) or a surfactant (e.g., Polysorbate 80), into the aqueous medium before adding the this compound stock solution. |
| The prepared this compound solution appears cloudy or hazy. | Formation of fine, undissolved particles or potential degradation. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 2. Prepare fresh solutions and protect them from light and oxygen to minimize degradation. This compound's thiol groups can be prone to oxidation.[2] |
| Inconsistent results in bioassays using this compound solutions. | Poor solubility leading to variable effective concentrations or degradation of the compound. | 1. Ensure complete dissolution of this compound before use. 2. Use freshly prepared solutions for each experiment. 3. Consider a formulation approach, such as complexation with cyclodextrins, to improve both solubility and stability. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Slightly Soluble | [1][2] |
| Ethanol | Slightly Soluble | [1][2][4][5] | |
| Methanol | Slightly Soluble | [1][2][4][5] | |
| DMSO | Very Slightly Soluble | [1][2] | |
| N-acetylcysteine (Analogue) | Water | ~200 mg/mL (1 g in 5 mL) | [6][7] |
| Ethanol | ~250 mg/mL (1 g in 4 mL) | [6][7] | |
| PBS (pH 7.2) | ~30 mg/mL | [8] | |
| Tiopronin (Analogue) | Water | 32 mg/mL | [9] |
| DMSO | 32 mg/mL | [9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is adapted from standard methods for determining equilibrium solubility.
1. Materials:
- This compound powder
- Purified water or buffer of desired pH (e.g., phosphate (B84403) buffered saline, pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
- Centrifuge
- Syringes and 0.22 µm syringe filters
- Analytical method for quantification (e.g., HPLC-UV)
2. Procedure:
- Add an excess amount of this compound powder to a glass vial. The excess solid should be visible.
- Add a known volume of the aqueous medium (e.g., 5 mL) to the vial.
- Tightly cap the vials and place them on an orbital shaker.
- Agitate the samples at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant.
- Centrifuge the sample to pellet any remaining suspended solids.
- Filter the supernatant through a 0.22 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
- Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
- Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
- Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general HPLC method that can be adapted for the quantification of this compound. Method development and validation are recommended.
1. Instrumentation and Conditions:
- HPLC System: With a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: To be determined by UV scan of this compound (typically in the low UV range).
- Column Temperature: 30°C
2. Standard Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is freely soluble (e.g., methanol or a high percentage of ethanol in water).
- Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
3. Sample Analysis:
- Inject the prepared standards to generate a calibration curve.
- Inject the diluted filtrate from the solubility experiment.
- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms, primarily as a potent thiol donor and antioxidant.
Experimental Workflow
The following diagram illustrates the general workflow for determining the aqueous solubility of this compound.
Logical Relationships for Troubleshooting
This diagram outlines the decision-making process when encountering solubility issues with this compound.
References
- 1. This compound CAS#: 65002-17-7 [m.chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Revive Therapeutics Successfully Completes Development of a Novel Lyophilized Formulation of this compound [drug-dev.com]
- 4. usbio.net [usbio.net]
- 5. labsolu.ca [labsolu.ca]
- 6. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 7. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Tiopronin | ABIN3222015 [antibodies-online.com]
Bucillamine Research: A Technical Support Center for Interpreting Conflicting Study Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the varied and sometimes conflicting results observed in clinical and preclinical studies of Bucillamine. By offering detailed troubleshooting guides, frequently asked questions (FAQs), structured data presentations, and in-depth experimental protocols, we aim to equip researchers with the knowledge to navigate the complexities of this compound research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the investigation of this compound, providing insights into the divergent findings in its therapeutic applications for Rheumatoid Arthritis (RA) and COVID-19.
FAQ 1: Why do this compound's clinical trial results for Rheumatoid Arthritis and COVID-19 appear contradictory?
The seemingly contradictory outcomes of this compound in Rheumatoid Arthritis (RA) and COVID-19 can be attributed to several factors, including the distinct pathophysiological mechanisms of each disease, the specific endpoints of the clinical trials, and the dosing regimens employed.
-
Rheumatoid Arthritis: In RA, a chronic autoimmune disease, this compound's efficacy is primarily linked to its immunomodulatory and anti-inflammatory properties. Clinical studies in Japan, where the drug is approved for RA, have demonstrated its effectiveness as a disease-modifying antirheumatic drug (DMARD).[1][2][3][4][5][6][7][8] Some studies suggest its efficacy is comparable or even superior to other DMARDs like sulfasalazine (B1682708) (SASP) and methotrexate (B535133) (MTX), particularly in certain patient populations.[1][6][9][10] The success in RA trials is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which assess improvements in joint swelling, pain, and inflammatory markers over a longer duration.[8]
-
COVID-19: The Phase 3 clinical trial for this compound in mild to moderate COVID-19 did not meet its primary endpoint of preventing hospitalization or death.[11][12] This outcome can be understood by considering the acute nature of viral infections and the specific patient population studied. The trial focused on individuals who were not severely ill, a group with a naturally low rate of hospitalization and death, making it statistically challenging to demonstrate a significant therapeutic effect on these endpoints.[11][12] While the primary goal was not achieved, some positive trends were noted, such as a potential for faster resolution of symptoms in certain patient subgroups, which warrants further investigation.[11][12]
Troubleshooting Experimental Discrepancies:
-
Patient Population: Ensure that the patient characteristics in your study (e.g., disease duration, severity, genetic background) are comparable to those in the cited literature. For instance, responses to this compound in RA have been noted to be better in males and patients with a shorter duration of illness.[1][6]
-
Endpoint Selection: The choice of primary and secondary endpoints is critical. For chronic inflammatory diseases like RA, composite scores like the ACR criteria are standard. For acute viral illnesses, endpoints such as viral load reduction or time to symptom resolution might be more sensitive than hospitalization rates in a less severe patient population.
-
Dosage and Administration: The dosage of this compound can significantly impact its efficacy and side-effect profile. The COVID-19 trial explored different doses, with the Data Safety Monitoring Board recommending the higher dose for the latter part of the study.[11][12][13] Ensure your experimental dosage is aligned with relevant studies and consider dose-response investigations.
FAQ 2: What are the known mechanisms of action for this compound, and how might they explain its varied effects?
This compound's multifaceted mechanism of action contributes to its diverse biological effects and may explain its efficacy in certain conditions but not others. Its primary functions are centered around its properties as a thiol donor and its anti-inflammatory capabilities.
-
Thiol Donation and Glutathione (B108866) Synthesis: this compound is a potent thiol donor, containing two thiol groups.[14] This property allows it to effectively replenish intracellular glutathione (GSH), a critical antioxidant.[1][14][15] this compound achieves this by activating the transcription factor Nrf2, which in turn upregulates the expression of enzymes involved in GSH biosynthesis, such as glutamate-cysteine ligase (GCL).[1] This potent antioxidant activity is crucial in combating the oxidative stress that is a hallmark of chronic inflammatory diseases like RA.
-
Anti-inflammatory Effects via NF-κB Inhibition: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[14] By blocking NF-κB, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory cascade. This is a highly relevant mechanism in the context of RA.
The varied effects of this compound can be understood by considering the relative importance of these pathways in different diseases. In RA, both chronic inflammation and oxidative stress are central to the pathology, making this compound's dual mechanism highly relevant. In mild to moderate COVID-19, while inflammation is present, the primary driver of the early phase of the disease is viral replication. This compound's anti-inflammatory effects might be more beneficial in later, more severe stages of COVID-19 where hyperinflammation is a major contributor to pathology.
Troubleshooting Mechanistic Studies:
-
Cell Type Specificity: The effects of this compound on signaling pathways may be cell-type specific. When conducting in vitro studies, select cell lines that are relevant to the disease model being investigated.
-
Assay Sensitivity: Ensure that the assays used to measure Nrf2 activation or NF-κB inhibition are sensitive and validated. Consider using multiple complementary assays to confirm your findings.
-
Metabolite Activity: Be aware that metabolites of this compound may also possess biological activity.[1] Investigations into the effects of these metabolites could provide further insight into the drug's overall mechanism of action.
Data Presentation: Comparative Efficacy of this compound in Rheumatoid Arthritis
The following tables summarize the quantitative data from key clinical studies, providing a clear comparison of this compound's efficacy against other DMARDs.
Table 1: this compound Monotherapy vs. Other DMARDs in Rheumatoid Arthritis
| Study | Comparison Drugs | Key Efficacy Outcome | Result |
| IORRA Cohort Study[1][6] | Methotrexate (MTX), Sulfasalazine (SASP) | EULAR Response Criteria (Moderate or Good) | This compound: 41.0%MTX: 32.6%SASP: 25.6% |
| Suda et al. (Retrospective)[8] | First-line vs. Second-line (post-MTX/SASP) | ACR20/50/70 at 6 months | No statistically significant difference between groups, demonstrating usefulness as a second-line DMARD. |
| Furuya et al. (Comparative Study)[9][10] | Salazosulfapyridine (SASP) | Onset of efficacy and overall efficacy | Signs of efficacy tended to occur earlier and with higher efficacy with this compound compared to SASP. |
Table 2: this compound in Combination Therapy for Rheumatoid Arthritis
| Study | Combination | Key Efficacy Outcome | Result |
| Kameda et al. (Double-blind, controlled)[2][4][12] | This compound + MTX vs. MTX or this compound alone | ACR20 Response Rate | Combination: 79.2%MTX alone: 43.5%this compound alone: 45.8% |
| The KORONA cohort (Prospective)[16] | This compound + MTX vs. This compound alone (in mild RA) | Improvement in disease activity | Both groups showed significant improvement, with no statistically significant difference between monotherapy and combination therapy in mild RA. |
| HATTORI et al. (Observational)[17] | Triple Therapy (MTX + SASP + this compound) vs. TNF-inhibiting biologics | DAS28 score at 12 months | No significant difference in disease activity between the triple DMARD combination and TNF-inhibiting biologics. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Protocol 1: Phase 3 Clinical Trial of this compound in Mild to Moderate COVID-19 (NCT04504734)
Objective: To evaluate the safety and efficacy of oral this compound in patients with mild to moderate COVID-19.[11][13]
Study Design: A multi-center, randomized, double-blind, placebo-controlled clinical trial.[11][13]
Patient Population: Up to 1000 patients with mild-to-moderate COVID-19.[13]
Inclusion Criteria:
-
Within 72 hours from the onset of symptoms consistent with COVID-19.
-
At least two of the following symptoms: fever, cough, shortness of breath.
-
Laboratory-confirmed SARS-CoV-2 infection.
-
Peripheral capillary oxygen saturation (SpO2) ≥94%.
Exclusion Criteria:
-
Confirmed positive for influenza or RSV.
-
Pregnant or breastfeeding.
-
Current use of or known allergy to this compound or penicillamine.
-
Participation in any other clinical trial of an experimental treatment.
Treatment Arms:
-
This compound low dose: 300mg/day (this arm was abandoned after the first interim analysis).[11][12]
-
Placebo.
Primary Endpoint: The proportion of patients meeting a composite endpoint of hospitalization or death from the time of the first dose through Day 28.[11][12]
Secondary Endpoints:
-
COVID-19 clinical symptom data (e.g., cough, fever, heart rate, oxygen saturation).[11][12]
-
Quantitative PCR-based assessment of SARS-CoV-2 viral load.[11][12]
Outcome: The study did not achieve statistical significance on the primary endpoint.[11][12]
Protocol 2: In Vitro NF-κB Inhibition Assay (Generalized Protocol)
Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
Relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a specific immune cell line).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
NF-κB inducing agent (e.g., Tumor Necrosis Factor-alpha - TNF-α).
-
Reagents for protein extraction and quantification (e.g., BCA assay).
-
Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin).
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and detection reagents).
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α at 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip and re-probe the membrane for p65 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal.
-
Compare the levels of IκBα phosphorylation in this compound-treated cells to the TNF-α stimulated control to determine the inhibitory effect.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound, providing a visual representation of its mechanism of action.
Caption: this compound's role in Glutathione Synthesis via Nrf2 activation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound in Treatment of Patients With COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 3. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remissionmedical.com [remissionmedical.com]
- 5. Website [eprovide.mapi-trust.org]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revive Therapeutics Provides Update of Phase 3 Clinical Study for this compound in the Treatment of COVID-19 - May 30, 2023 - BioSpace [biospace.com]
- 10. mdpi.com [mdpi.com]
- 11. psychedelicalpha.com [psychedelicalpha.com]
- 12. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quanticate.com [quanticate.com]
- 15. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. healthcentral.com [healthcentral.com]
- 17. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Bucillamine in Biological Samples
Welcome to the technical support center for the quantification of Bucillamine in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound in biological samples challenging?
A1: The primary challenge in quantifying this compound lies in the instability of its two free sulfhydryl (-SH) groups. These thiol groups are susceptible to auto-oxidation, leading to the formation of disulfides and other oxidized species. This instability can result in an underestimation of the true this compound concentration in a sample.[1] To overcome this, a derivatization step is essential to stabilize the molecule for accurate and reproducible analysis.[1][2]
Q2: What is derivatization and why is it necessary for this compound analysis?
A2: Derivatization is a chemical modification of a compound to enhance its analytical properties. For this compound, derivatization of the thiol groups to form a more stable thioether is a common and necessary strategy.[1] This process not only stabilizes the molecule but can also improve its chromatographic retention and detection sensitivity, especially for methods like HPLC with UV or fluorescence detection, as this compound itself lacks a strong chromophore.[3][4]
Q3: What are the common derivatizing agents used for this compound?
A3: Several derivatizing agents are effective for this compound analysis. Some of the most commonly reported include:
-
N-(1-pyrenyl)maleimide (NPM): Reacts with sulfhydryl groups to form a highly fluorescent derivative, making it suitable for sensitive HPLC-fluorescence detection.[5][6][7]
-
Isobutyl acrylate (B77674) (IA): Used to stabilize the sulfhydryl moieties for analysis by LC-MS/MS.[1][2]
-
Monobromobimane (mBrB): Another fluorescent labeling agent used for pre-column derivatization in HPLC.
Q4: What are the most common analytical techniques for this compound quantification?
A4: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity.[1][2]
Q5: How should I prepare my biological samples for this compound analysis?
A5: Sample preparation typically involves immediate derivatization upon sample collection to stabilize this compound. This is followed by protein precipitation to remove larger molecules that can interfere with the analysis.[1][2] Common protein precipitation agents include acetonitrile (B52724), methanol, or trichloroacetic acid.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Low or No Analyte Signal
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure the derivatizing agent is fresh and has been stored correctly. - Optimize the reaction conditions, including pH, temperature, and incubation time. For example, NPM derivatization is often carried out at room temperature for at least 15 minutes.[5] - Verify the concentration of the derivatizing agent; an insufficient amount will lead to incomplete reaction. |
| Degradation of this compound | - Derivatize the sample immediately after collection. The free thiol groups in this compound are prone to rapid oxidation.[1] - Ensure proper storage of samples at low temperatures (e.g., -80°C) if immediate analysis is not possible. However, stability at these temperatures should be validated.[11][12][13] |
| Poor Extraction Recovery | - Optimize the protein precipitation step. The ratio of the precipitating solvent to the sample volume is critical. A 3:1 or 4:1 ratio of acetonitrile to plasma is common.[10] - Ensure thorough vortexing after adding the precipitating agent to maximize protein removal. |
| Instrumental Issues | - Check for leaks in the HPLC/LC-MS system.[14][15] - Ensure the detector (e.g., lamp in a fluorescence detector, MS source) is functioning correctly. - Verify the mobile phase composition and ensure it is properly degassed.[16] |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants.[14][16] - If the problem persists, replace the column. - Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate Mobile Phase | - Adjust the mobile phase composition, including the organic solvent ratio and the pH. - Ensure the mobile phase components are miscible.[16] |
| Co-elution with Interfering Substances (Matrix Effects) | - Optimize the chromatographic gradient to improve the separation of this compound from matrix components.[17][18] - Improve the sample clean-up procedure. Consider solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation.[19] |
| Injector Problems | - Clean the injector and ensure the sample loop is not partially blocked. |
High Variability in Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | - Ensure precise and consistent timing for all steps, especially the derivatization reaction. - Use a calibrated pipette for all liquid handling steps. |
| Matrix Effects | - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variations in ionization.[20] - Evaluate the matrix effect by comparing the response of the analyte in the matrix to its response in a clean solvent.[19][21] |
| Analyte Instability in Autosampler | - Assess the stability of the derivatized this compound in the autosampler over the expected run time. If degradation occurs, consider cooling the autosampler or reducing the batch size. |
| Carryover | - Inject a blank solvent after a high concentration sample to check for carryover. - Optimize the injector wash procedure. |
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for this compound quantification.
Table 1: HPLC with N-(1-pyrenyl)maleimide (NPM) Derivatization
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 3 - 3000 nM | Human Blood | [5] |
| Lower Limit of Detection (LOD) | 2.5 nM | Human Blood | [5] |
| Intra-day Precision (%CV) | < 4.2% | Human Blood | [5] |
| Inter-day Precision (%CV) | < 5.3% | Human Blood | [5] |
| Stability of Derivative | Stable for at least 2 weeks at 4°C | N/A | [5] |
Table 2: LC-MS/MS with Isobutyl Acrylate (IA) Derivatization
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.4 - 40 µg/mL | Human Blood | [1][2] |
| Intra-batch Precision (%CV) | 2.7 - 7.7% | Human Blood | [1][2] |
| Inter-batch Precision (%CV) | 7.3 - 8.1% | Human Blood | [1][2] |
| Intra-batch Accuracy (%) | 105.1 - 113.2% | Human Blood | [1][2] |
| Inter-batch Accuracy (%) | 103.9 - 113.3% | Human Blood | [1][2] |
Experimental Protocols
Protocol 1: this compound Quantification by HPLC with NPM Derivatization
This protocol is based on the method described by Higashi et al.
-
Sample Collection and Derivatization:
-
Collect 50 µL of human blood into a polyethylene (B3416737) tube.
-
Immediately add 50 µL of 10 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA.
-
Add 300 µL of 0.167 mM N-(1-pyrenyl)maleimide (NPM) in acetonitrile.
-
Vortex the solution and incubate at room temperature for 15 minutes.
-
Stop the reaction by adding 5 µL of 0.167 M HCl.
-
Centrifuge at 12,000 rpm for 2 minutes.
-
Collect the supernatant for HPLC injection.
-
-
HPLC Conditions:
Protocol 2: this compound Quantification by LC-MS/MS with Isobutyl Acrylate (IA) Derivatization
This protocol is based on the method described by Beaudry et al.[1][2]
-
Sample Collection and Derivatization:
-
Immediately mix the collected blood sample with a mixture of isobutyl acrylate (IA) and 0.05 M Tris-HCl buffer (pH 9.2) to stabilize the sulfhydryl groups.
-
-
Sample Preparation:
-
Perform protein precipitation on the derivatized samples.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 analytical column.
-
Mobile Phase: Gradient elution (specifics to be optimized for the system).
-
Flow Rate: To be optimized.
-
Run Time: Approximately 5 minutes.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: this compound's mechanism as a thiol donor.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of this compound in blood using high-performance liquid chromatography-mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 11. bevital.no [bevital.no]
- 12. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. realab.ua [realab.ua]
- 15. eclass.uoa.gr [eclass.uoa.gr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous Determination of Bufalin and Its Nine Metabolites in Rat Plasma for Characterization of Metabolic Profiles and Pharmacokinetic Study by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Bucillamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Bucillamine. Our goal is to equip researchers with the knowledge to identify, mitigate, and control for variability in their experiments, ensuring more reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cysteine derivative with two thiol groups.[1] Its primary mechanism of action is as a potent thiol donor, making it an effective antioxidant and anti-inflammatory agent.[2][3] It replenishes intracellular glutathione (B108866) (GSH), a key endogenous antioxidant, and can directly scavenge reactive oxygen species (ROS).[2][4]
Q2: What are the main therapeutic applications of this compound?
A2: this compound has been used for over 30 years in Japan and South Korea for the treatment of rheumatoid arthritis.[1][5][6] It has also been investigated for its potential in treating gout, preventing ischemia-reperfusion injury in organ transplants, and more recently, in clinical trials for COVID-19.[4][7][8]
Q3: Why is batch-to-batch variability a concern for this compound?
A3: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can lead to inconsistent experimental outcomes. Due to its two reactive thiol groups, this compound is susceptible to oxidation and the formation of impurities during manufacturing and storage. This can alter its potency, solubility, and ultimately its biological activity.
Q4: What are the potential impurities that could be present in this compound batches?
A4: Potential impurities may include oxidation products (e.g., disulfides), residual solvents, starting materials from the synthesis process, and byproducts of side reactions. The presence and levels of these impurities can vary between manufacturing batches.
Q5: How should I store and handle this compound to minimize degradation?
A5: To minimize oxidation, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place, as per the manufacturer's instructions. For solutions, it is advisable to use degassed buffers and consider storage under an inert atmosphere (e.g., nitrogen or argon).[9] Preparing fresh solutions for each experiment is the best practice.
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound, potentially linked to batch-to-batch variability.
Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays
Possible Causes:
-
Oxidation of this compound: The free thiol groups are essential for this compound's activity. Oxidation to disulfides will reduce its potency.
-
Presence of Impurities: Certain impurities might interfere with the assay or inhibit the biological activity of this compound.
-
Incorrect Concentration: Degradation of the stock solution or inaccurate weighing of the compound can lead to a lower effective concentration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound potency.
Experimental Protocols:
-
Protocol 2.1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
-
Reagent Preparation:
-
Prepare a 10 mM DTNB stock solution in 0.1 M phosphate (B84403) buffer, pH 8.0.
-
Prepare a standard curve using a known concentration of L-cysteine.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound from different batches in the same phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound solution (or standard) to 180 µL of the phosphate buffer.
-
Add 20 µL of the DTNB stock solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Analysis:
-
Calculate the concentration of free thiols in each this compound batch by comparing the absorbance to the L-cysteine standard curve. Significant variations indicate differences in the amount of active, reduced this compound.
-
-
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Possible Causes:
-
pH of the Media: The solubility of this compound can be pH-dependent.
-
Interaction with Media Components: this compound's thiol groups can potentially react with components in complex cell culture media, such as metal ions or other supplements, leading to precipitation.[10]
-
High Concentration: The required concentration may exceed the solubility limit in the specific medium.
Troubleshooting Steps:
-
Check the pH of your final solution. Adjust if necessary, keeping in mind the stability of this compound.
-
Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO, followed by serial dilution in media). Perform a solvent tolerance test for your specific cell line.
-
Consider a lyophilized formulation of this compound, which has been shown to enhance solubility.[2][11]
-
Filter-sterilize the this compound solution before adding it to the cell culture.
Data Presentation:
| Table 1: this compound Solubility in Different Solvents | |
| Solvent | Solubility |
| Water | 5 mg/mL (with sonication and warming to 60°C)[12] |
| Lyophilized Formulation | 2.7x enhanced solubility compared to standard solution[2][11] |
Issue 3: High Variability in Animal Studies
Possible Causes:
-
Inconsistent Formulation: Differences in the vehicle or formulation between experiments can affect bioavailability.
-
Degradation After Administration: The stability of this compound in vivo can be a factor.
-
Variability in Bioavailability: Differences in absorption and metabolism between subjects can be exacerbated by API variability.
Logical Relationship Diagram:
Caption: Factors contributing to in vivo variability of this compound.
Experimental Protocols:
-
Protocol 2.2: Quality Control of this compound Batches by HPLC-MS
-
Sample Preparation:
-
Accurately weigh and dissolve each batch of this compound in a suitable solvent (e.g., water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: As per instrument specifications.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis: Full scan to identify impurities and selected ion monitoring (SIM) for quantification of this compound.
-
-
Data Analysis:
-
Compare the chromatograms of different batches. Look for variations in the main peak area (purity) and the presence of additional peaks (impurities).
-
Use the mass-to-charge ratio (m/z) to identify potential impurities.
-
-
Section 3: Key Signaling Pathways
This compound's therapeutic effects are mediated through its influence on several key signaling pathways, primarily related to oxidative stress and inflammation.
Caption: Key signaling pathways modulated by this compound.
Understanding these pathways is crucial for designing experiments and interpreting results. Variability in this compound batches can lead to differential effects on these pathways, impacting the observed therapeutic or experimental outcomes.
Section 4: Quantitative Data Summary
Consistent quality control is paramount. Below is a template for summarizing quantitative data from the analysis of different this compound batches.
| Table 2: Example Batch Analysis of this compound | |||
| Parameter | Batch A | Batch B | Specification |
| Purity (HPLC, %) | 99.5% | 98.2% | ≥ 98.0% |
| Free Thiol Content (DTNB Assay, % of theoretical) | 98.9% | 92.5% | ≥ 95.0% |
| Major Impurity 1 (%) | 0.15% | 0.8% | ≤ 0.5% |
| Residual Solvents (ppm) | < 50 | 150 | ≤ 200 ppm |
This technical support center provides a starting point for addressing the challenges of this compound batch-to-batch variability. By implementing systematic troubleshooting and robust quality control measures, researchers can enhance the reliability and reproducibility of their findings.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revivethera.com [revivethera.com]
- 3. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. This compound in the treatment of patients with mild to moderate COVID-19: an interview with Michael Frank - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. globalbiodefense.com [globalbiodefense.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revive Develops Lyophilized Formulation of this compound [news.pda.org]
- 12. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bucillamine's Efficacy in Cell Lines
Welcome to the technical support center for Bucillamine. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound's efficacy in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent thiol-donating agent. Its primary mechanism involves increasing intracellular levels of glutathione (B108866) (GSH), a critical antioxidant.[1][2] this compound achieves this by providing cysteine, a rate-limiting substrate for GSH synthesis.[1][3] This enhancement of the cellular antioxidant capacity helps protect cells from oxidative stress. Additionally, this compound has been shown to modulate key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[4]
Q2: I am not observing the expected cytoprotective or anti-inflammatory effects of this compound in my cell line. What are the potential reasons?
A2: The lack of this compound efficacy in a specific cell line can be attributed to several factors related to the drug itself, the experimental setup, or the intrinsic characteristics of the cell line. These can include:
-
Cell Line-Specific Mechanisms: The cellular machinery required for this compound's action may be deficient or altered in your cell line.
-
Drug Stability and Concentration: Issues with the stability of this compound in your culture medium or the use of a suboptimal concentration can lead to a lack of effect.
-
Experimental Conditions: The specific conditions of your assay, such as cell density and incubation time, can influence the observed outcome.
The following troubleshooting guide provides a more in-depth exploration of these potential issues and how to address them.
Troubleshooting Guide: Lack of this compound Efficacy
This guide is designed to help you systematically troubleshoot experiments where this compound is not producing the desired effect.
Section 1: Cell Line-Specific Issues
A primary reason for the lack of drug efficacy can be the unique genetic and phenotypic characteristics of the cell line being used.
Question: Could my cell line be resistant to this compound due to its genetic makeup?
Possible Cause 1: Deficient Cysteine Transport
This compound's efficacy is dependent on its ability to increase intracellular cysteine levels for glutathione synthesis. Many cancer cell lines upregulate the cystine/glutamate antiporter, system xc- (encoded by the SLC7A11 gene), to import cystine, the oxidized form of cysteine.[5] If your cell line has low expression or function of cysteine transporters, the uptake of cysteine derived from this compound may be insufficient to impact intracellular glutathione levels.[3]
Troubleshooting & Optimization:
-
Assess Transporter Expression: Check the expression level of cysteine transporters, particularly SLC7A11, in your cell line of interest using resources like the Cancer Cell Line Encyclopedia (CCLE) or the Human Protein Atlas.[6][7][8]
-
Quantitative PCR (qPCR) or Western Blot: Experimentally verify the mRNA or protein expression levels of key cysteine transporters in your cell line compared to a sensitive cell line, if known.
Possible Cause 2: Altered Glutathione Synthesis Pathway
Defects in the enzymes responsible for glutathione synthesis can render a cell line unresponsive to this compound's cysteine-donating effects. The key enzymes are glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9][10]
Troubleshooting & Optimization:
-
Enzyme Expression Analysis: Examine the expression levels of GCLC, GCLM (subunits of GCL), and GS in your cell line using public databases.[6][7][8]
-
Measure Glutathione Levels: Directly measure intracellular glutathione levels in your cell line at baseline and after this compound treatment. A lack of increase in glutathione would suggest a defect in the synthesis pathway.
Possible Cause 3: Dysfunctional Nrf2 Signaling Pathway
This compound can activate the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification genes.[4] Mutations or alterations in the Nrf2 pathway, such as inactivating mutations in Nrf2 or stabilizing mutations in its inhibitor Keap1, can lead to a blunted response to Nrf2 activators.[11][12][13]
Troubleshooting & Optimization:
-
Check for Pathway Mutations: Investigate the mutational status of NRF2 (gene name NFE2L2) and KEAP1 in your cell line through databases like the CCLE.[8]
-
Nrf2 Activation Assay: Perform an assay to measure Nrf2 activation, such as a luciferase reporter assay or by measuring the expression of Nrf2 target genes (e.g., NQO1, HO-1) after this compound treatment.
Possible Cause 4: Constitutive NF-κB Activation
In some cancer cell lines, the NF-κB pathway is constitutively active due to mutations in upstream signaling components.[14][15][16] This persistent activation may override the inhibitory effects of this compound, leading to a lack of anti-inflammatory response.
Troubleshooting & Optimization:
-
Assess Basal NF-κB Activity: Measure the basal level of NF-κB activity in your cell line using a reporter assay. High basal activity may indicate constitutive activation.
-
Inhibition of Constitutive Activity: If high basal NF-κB activity is confirmed, consider using a more potent and specific NF-κB inhibitor to determine if the pathway is targetable in your cell line.
Section 2: Experimental and Compound-Related Issues
Even with a potentially sensitive cell line, experimental parameters and compound handling can significantly impact the outcome.
Question: Could the way I am preparing or using this compound be the problem?
Possible Cause 1: Suboptimal Drug Concentration
The effective concentration of this compound can vary significantly between different cell lines and experimental assays.
Troubleshooting & Optimization:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. A wide range of concentrations should be tested.
-
Literature Review: Consult the literature for effective concentrations of this compound used in similar cell lines or assays.
Possible Cause 2: Instability in Cell Culture Medium
Thiol-containing compounds can be unstable in cell culture media and may be oxidized, reducing their effective concentration.[17]
Troubleshooting & Optimization:
-
Fresh Preparation: Always prepare fresh working solutions of this compound for each experiment.
-
Minimize Exposure to Air and Light: Protect this compound solutions from prolonged exposure to air and light to minimize oxidation.
-
Serum Interaction: Be aware that components in fetal bovine serum (FBS) can interact with and potentially inactivate thiol drugs. Consider reducing the serum concentration during treatment if your cells can tolerate it.
Possible Cause 3: Inappropriate Treatment Duration
The time required for this compound to elicit a biological response can vary.
Troubleshooting & Optimization:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for your desired effect.
Possible Cause 4: Cell Culture Conditions
Factors such as cell density and passage number can influence drug response.
Troubleshooting & Optimization:
-
Consistent Cell Seeding: Ensure consistent cell seeding density across all experiments.
-
Low Passage Number: Use cells with a low and consistent passage number to avoid phenotypic drift.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Key Characteristics |
| HepG2 | Hepatocellular Carcinoma | 50 | High expression of cysteine transporters. |
| A549 | Lung Carcinoma | >200 | Known to have high baseline glutathione levels. |
| MCF-7 | Breast Cancer | 100 | Moderate expression of Nrf2. |
| Jurkat | T-cell Leukemia | 25 | Sensitive to apoptosis induction. |
Note: These are hypothetical values for illustrative purposes, as comprehensive public data on this compound IC50 values across a wide range of cell lines is limited.
Experimental Protocols
Protocol 1: Determination of Intracellular Glutathione (GSH)
This protocol provides a general method for measuring intracellular GSH levels, which can be adapted to assess the effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Glutathione detection assay kit (commercially available)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells according to the lysis buffer protocol.
-
GSH Assay: Perform the glutathione assay according to the manufacturer's instructions of the chosen commercial kit. This typically involves the addition of a reagent that reacts with GSH to produce a fluorescent or colorimetric signal.
-
Data Analysis: Measure the signal using a plate reader and calculate the GSH concentration based on a standard curve.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general procedure for measuring NF-κB activation using a luciferase reporter system.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Luciferase assay reagent (commercially available).
-
Luminometer.
-
TNF-α (or other NF-κB activator) as a positive control.
Procedure:
-
Cell Seeding: Plate the NF-κB reporter cell line in a white, clear-bottom 96-well plate.
-
This compound Pre-treatment: Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the recommended duration (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: A logical workflow for troubleshooting this compound's lack of efficacy.
References
- 1. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revive Therapeutics Updates on this compound for Nerve Agent Exposure and Viral Infections [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 5. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]
- 6. The human cell lines - The Human Protein Atlas [proteinatlas.org]
- 7. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]
- 8. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRF2-pathway mutations predict radioresistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Expression and Activation of the NF-κB Pathway Correlate with Methotrexate Resistance and Cell Proliferation in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bucillamine Delivery: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Bucillamine for targeted therapeutic effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that makes it a candidate for targeted delivery?
A1: this compound is a potent thiol donor, acting as a powerful antioxidant and anti-inflammatory agent.[1][2] Its therapeutic effects are primarily mediated by two thiol groups which neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), modulate glutathione (B108866) levels, and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1] Targeted delivery of this compound to sites of inflammation or oxidative stress could enhance its efficacy while minimizing potential systemic side effects.
Q2: What are the current limitations of conventional this compound formulations?
A2: this compound is orally administered for the treatment of rheumatoid arthritis in Japan and South Korea.[3][4] However, oral delivery can be associated with variable bioavailability and potential gastrointestinal side effects. For acute conditions characterized by severe inflammation and oxidative stress, such as ischemia-reperfusion injury, a parenteral (injectable) formulation is desirable to achieve rapid and higher systemic concentrations.[5] Furthermore, the standard form of this compound has solubility limitations, which can be a challenge for developing high-concentration parenteral formulations.[3][6]
Q3: What advancements have been made in developing new this compound formulations?
A3: Recent research has focused on developing a novel lyophilized (freeze-dried) formulation of this compound to improve its solubility and stability, making it suitable for parenteral administration.[3][6][7] This next-generation formulation is intended for use in public health medical emergencies, for rare inflammatory disorders like ischemia-reperfusion injury, and as a potential medical countermeasure.[6][7][8][9][10]
Q4: Has this compound been successfully incorporated into targeted drug delivery systems like nanoparticles or liposomes?
A4: To date, publicly available research has not detailed the successful incorporation of this compound into specific targeted drug delivery systems such as nanoparticles or liposomes. The current focus of advanced formulation development appears to be the lyophilized injectable form. However, the principles of nanoparticle and liposomal drug delivery could theoretically be applied to this compound to enhance its therapeutic index for specific diseases.
Troubleshooting Guides
Formulation and Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low solubility of this compound in aqueous buffers. | This compound has limited aqueous solubility in its standard form. | 1. Utilize the novel lyophilized formulation of this compound, which has been shown to enhance solubility by 2.7 times compared to the standard solution.[3][6][11] 2. Adjust the pH of the buffer. This compound's solubility is pH-dependent. 3. Employ co-solvents or solubility enhancers, ensuring they are compatible with the intended application. |
| Instability of this compound in solution, leading to degradation. | The thiol groups in this compound are susceptible to oxidation. | 1. Prepare solutions fresh before use. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. 3. Degas solvents to remove dissolved oxygen. 4. Consider the use of antioxidants in the formulation, if compatible with the experimental design. |
| Precipitation of this compound during the preparation of high-concentration stock solutions. | Exceeding the solubility limit of this compound in the chosen solvent. | 1. Use the lyophilized formulation for higher solubility. 2. Prepare a more dilute stock solution and adjust the final concentration in the experimental medium. 3. Perform solubility studies to determine the optimal solvent and concentration range. |
In Vitro Experiment Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays. | - Cell line variability. - Inconsistent this compound concentration. - Degradation of this compound in culture media. | 1. Ensure consistent cell passage number and seeding density. 2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 3. Minimize the time between adding this compound to the media and applying it to the cells. 4. Include appropriate positive and negative controls in each assay. |
| Difficulty in quantifying this compound uptake by cells. | - Low intracellular concentration. - Interference from media components. | 1. Use a sensitive analytical method such as HPLC with fluorescence detection after derivatization.[12][13][14] 2. Thoroughly wash cells to remove extracellular this compound before lysis and analysis. 3. Perform a time-course experiment to determine the optimal incubation time for maximal uptake. |
In Vivo Experiment Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low bioavailability after oral administration in animal models. | - First-pass metabolism. - Poor absorption from the gastrointestinal tract. | 1. Consider parenteral administration (e.g., intravenous, intraperitoneal) using the lyophilized formulation for direct systemic delivery. 2. Co-administer with absorption enhancers, if appropriate for the research question. |
| Rapid clearance of this compound in vivo. | This compound is a small molecule and may be subject to rapid renal clearance. | 1. Design a pharmacokinetic study to determine the half-life of this compound in the chosen animal model. 2. Consider a continuous infusion protocol to maintain steady-state plasma concentrations. 3. Explore the development of a sustained-release formulation (e.g., by encapsulation in nanoparticles or liposomes). |
| Lack of therapeutic effect in a disease model. | - Inadequate dose or dosing frequency. - Poor targeting to the site of action. - The chosen animal model may not be appropriate. | 1. Perform a dose-response study to identify the optimal therapeutic dose. 2. Use the lyophilized formulation to achieve higher and more consistent dosing. 3. If targeting a specific organ or tissue, consider local administration routes. 4. Ensure the chosen animal model accurately recapitulates the human disease pathology. For rheumatoid arthritis models, collagen-induced arthritis (CIA) in rats or mice is a common choice.[15][16][17] |
Quantitative Data Summary
| Formulation Parameter | Standard this compound | Lyophilized this compound | Reference |
| Relative Solubility | 1x | 2.7x | [3][6][11] |
| Intended Route of Administration | Oral | Parenteral (Injectable) | [3][5] |
Experimental Protocols
Protocol 1: Preparation and Characterization of a Lyophilized this compound Formulation for Injection
Objective: To prepare a sterile, lyophilized formulation of this compound suitable for parenteral administration and to characterize its key physicochemical properties.
Methodology:
-
Preparation of the Pre-lyophilization Solution:
-
Dissolve this compound in Water for Injection (WFI) to the desired concentration.
-
Include excipients as needed for stability and tonicity adjustment (e.g., mannitol, sucrose).
-
Sterile filter the solution through a 0.22 µm filter into sterile vials.
-
-
Lyophilization Cycle:
-
Freezing: Freeze the solution to a temperature below its eutectic point (e.g., -40°C to -50°C).
-
Primary Drying (Sublimation): Under vacuum, gradually increase the shelf temperature to remove the frozen water.
-
Secondary Drying (Desorption): Further increase the temperature to remove residual unfrozen water.
-
-
Characterization of the Lyophilized Product:
-
Appearance: Visually inspect the lyophilized cake for color, uniformity, and any defects.
-
Reconstitution Time: Measure the time required for the lyophilized powder to completely dissolve in a specified volume of sterile diluent (e.g., WFI or saline).
-
pH of Reconstituted Solution: Measure the pH of the reconstituted solution.
-
Water Content: Determine the residual moisture content using Karl Fischer titration.
-
Purity and Integrity: Analyze the reconstituted solution using High-Performance Liquid Chromatography (HPLC) to confirm the purity of this compound and detect any degradation products.[12][18]
-
Protocol 2: Quantification of this compound in Biological Samples using HPLC
Objective: To accurately quantify the concentration of this compound in biological matrices such as plasma or tissue homogenates.
Methodology:
-
Sample Preparation and Derivatization:
-
To stabilize the thiol groups and enhance detection, derivatize this compound. A common derivatizing agent is N-(1-pyrenyl)maleimide (NPM).[12][13][14]
-
Mix the biological sample (e.g., 50 µL of blood) with a buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of an internal standard.[12][14]
-
Add the NPM solution and incubate at room temperature for approximately 15 minutes to allow for complete derivatization.[12][13][14]
-
Stop the reaction and precipitate proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at ~330 nm and emission at ~380 nm for the NPM derivative.[12]
-
Quantification: Create a standard curve using known concentrations of this compound in the same biological matrix. Calculate the concentration in unknown samples by comparing their peak area ratio (this compound/internal standard) to the standard curve.
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from a hypothetical targeted delivery system (e.g., nanoparticles or liposomes).
Methodology:
-
Preparation of the Release Medium:
-
Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
To mimic in vivo conditions and ensure sink conditions, consider adding a surfactant (e.g., Tween 80) or a protein like albumin to the release medium.
-
-
Release Assay:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag with a suitable molecular weight cutoff.
-
Suspend the dialysis bag in the release medium at 37°C with constant stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC (as described in Protocol 2).
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released over time.
-
Plot the cumulative release profile and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualizations
Caption: this compound's mechanism of action in reducing inflammation and oxidative stress.
Caption: Experimental workflow for preparing lyophilized this compound.
Caption: Logical relationship of this compound formulation strategies with their pros and cons.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of Thiols in the Treatment of COVID-19: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revivethera.com [revivethera.com]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. mdpi.com [mdpi.com]
- 6. Revive Therapeutics Successfully Completes Development of a Novel Lyophilized Formulation of this compound [drug-dev.com]
- 7. Revive Therapeutics Provides Update of Novel this compound Formulation Development - BioSpace [biospace.com]
- 8. Revive Therapeutics Advances with Next-Generation this compound Development - BioSpace [biospace.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. revivethera.com [revivethera.com]
- 11. Revive Develops Lyophilized Formulation of this compound [news.pda.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of this compound in blood using high-performance liquid chromatography-mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Guide to Bucillamine Research
Technical Support Center
This guide addresses the significant challenges researchers face when translating preclinical findings on the thiol-based antioxidant Bucillamine into clinical trial settings. Discrepancies between promising laboratory data and modest or failed clinical outcomes, particularly highlighted in its recent investigation for COVID-19, underscore the complexities of antioxidant pharmacology and interspecies differences. This resource provides in-depth FAQs, troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and a comparative analysis of available data to aid researchers in designing more predictive preclinical studies and interpreting clinical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from other thiol donors like N-Acetylcysteine (NAC)?
A1: this compound is a cysteine derivative that functions primarily as a potent thiol donor. Its structure, featuring two free thiol groups, allows it to be approximately 16 times more potent in vivo than N-Acetylcysteine (NAC), which has only one thiol group.[1][2][3][4][5] This enhanced thiol-donating capacity makes it highly effective at replenishing intracellular glutathione (B108866) (GSH), a critical endogenous antioxidant.[6] Beyond direct thiol donation, this compound also upregulates GSH biosynthesis by activating the transcription factor Nrf2, which binds to the Antioxidant Response Element (ARE) and increases the expression of key enzymes like glutamate-cysteine ligase (GCL).[7]
Q2: What was the preclinical rationale for testing this compound in COVID-19?
A2: The primary preclinical rationale stemmed from in vitro studies demonstrating that thiol-based drugs could interfere with the SARS-CoV-2 virus. Research showed that this compound could decrease the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[8] This was hypothesized to occur through the cleavage of disulfide bridges in the RBD, disrupting its conformation required for ACE2 interaction.[8] Additionally, its known anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines, provided a strong basis for its investigation in a disease characterized by a cytokine storm.[6]
Q3: Why did the Phase 3 clinical trial of this compound for mild to moderate COVID-19 fail to meet its primary endpoint?
A3: The Phase 3 trial (NCT04504734) did not show a statistically significant reduction in the primary composite endpoint of hospitalization or death.[1][7] While there was a positive trend with fewer hospitalizations in the high-dose this compound group compared to placebo, the overall number of events was too low to demonstrate a significant effect.[1][7] An interim analysis predicted a very low probability of the study's success, leading to its halt.[7] There was also no significant overall improvement in clinical symptoms or viral load between the this compound and placebo arms.[7]
Q4: What are the key challenges in translating preclinical antioxidant studies to clinical trials?
A4: A major challenge lies in the significant physiological and pharmacokinetic differences between animal models and humans.[9][10] Oral bioavailability, metabolism, and drug distribution can vary widely across species, affecting the effective dose delivered to the target tissues.[10] Furthermore, preclinical models often do not fully replicate the complexity of human diseases. For instance, the inflammatory response in a mouse model of viral pneumonia may not accurately reflect the intricate cytokine storm observed in severe COVID-19 patients. The timing and duration of antioxidant therapy are also critical factors that are difficult to optimize in clinical settings based on preclinical data alone.[9]
Troubleshooting Experimental Discrepancies
This section provides guidance on potential reasons for discrepancies between your experimental results and published data.
Issue 1: Inconsistent results in SARS-CoV-2 spike protein binding assays.
-
Possible Cause 1: Reagent Quality and Conformation. The conformation of the recombinant spike protein and ACE2 receptor is critical for their interaction. Ensure that proteins are properly folded and that disulfide bonds are intact prior to the experiment. Variations in protein batches can lead to inconsistent results.
-
Troubleshooting:
-
Validate the binding activity of each new batch of recombinant proteins with a known inhibitor as a positive control.
-
Perform experiments under non-reducing conditions to preserve the native protein structure, unless the aim is to study the effects of reducing agents.
-
-
Possible Cause 2: Drug Stability. this compound is a thiol-containing compound and can oxidize in solution. The age of the prepared drug solution and storage conditions can impact its potency.
-
Troubleshooting:
-
Prepare fresh this compound solutions for each experiment.
-
Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) to minimize degradation.
-
Issue 2: Lack of in vivo efficacy in animal models of viral infection despite promising in vitro data.
-
Possible Cause 1: Pharmacokinetic Differences. The dose administered to an animal may not translate to an effective concentration in the target tissue (e.g., lungs) due to species-specific differences in absorption, distribution, metabolism, and excretion (ADME).
-
Troubleshooting:
-
Conduct pharmacokinetic studies in your chosen animal model to determine the plasma and tissue concentrations of this compound at different doses.
-
Correlate the effective concentrations from in vitro studies with the achieved in vivo concentrations to establish a relevant dosing regimen.
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not accurately recapitulate the key pathological features of the human disease. For example, the inflammatory response or the viral replication kinetics might differ significantly.
-
Troubleshooting:
-
Carefully select an animal model that is well-characterized and known to mimic the relevant aspects of the human disease you are studying.
-
Consider using multiple animal models to increase the predictive value of your preclinical findings.
-
Data Presentation
Table 1: Comparison of this compound Preclinical and Clinical Data for COVID-19
| Parameter | Preclinical Finding (in vitro) | Phase 3 Clinical Trial Result (in vivo) |
| Antiviral Effect | Dose-dependent inhibition of SARS-CoV-2 spike RBD binding to ACE2.[8] | No significant difference in viral load or time to PCR resolution compared to placebo.[7] |
| Clinical Outcome | N/A | No statistically significant improvement in the primary endpoint of hospitalization or death.[1][7] |
| Oxygen Saturation | N/A | 29.1% improvement over placebo in time to normal oxygen saturation in patients with baseline SpO2 <96%.[4][5] |
| Hospitalization | N/A | 0 hospitalizations in the high-dose (600mg/day) group vs. 3 in the placebo group (not statistically significant).[1][7] |
Experimental Protocols
1. SARS-CoV-2 Spike RBD-ACE2 Binding Inhibition Assay
-
Objective: To quantify the ability of this compound to inhibit the binding of the SARS-CoV-2 spike protein's Receptor Binding Domain (RBD) to the Angiotensin-Converting Enzyme 2 (ACE2) receptor in vitro.
-
Methodology:
-
Covalently couple recombinant SARS-CoV-2 RBD to primary amine-reactive maleic anhydride (B1165640) plates.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-incubate the RBD-coated plates with the this compound dilutions or a vehicle control for 60 minutes at room temperature.
-
Add a solution of biotinylated recombinant human ACE2 to the wells and incubate for a further 60 minutes to allow for binding.
-
Wash the plates to remove unbound ACE2.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plates and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition of binding for each this compound concentration relative to the vehicle control.
-
2. Nrf2 Nuclear Translocation Assay
-
Objective: To determine if this compound induces the translocation of the transcription factor Nrf2 to the nucleus in a cell-based assay.
-
Methodology:
-
Culture a suitable cell line (e.g., human or murine hepatoma cells) in appropriate multi-well plates.
-
Treat the cells with varying concentrations of this compound or a vehicle control for different time points (e.g., 3, 6, 24 hours).
-
After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy and quantify the nuclear localization of Nrf2 using image analysis software.
-
Mandatory Visualizations
References
- 1. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revive Therapeutics Explores the Use of this compound as a Novel Treatment for Infectious Diseases including COVID-19 - BioSpace [biospace.com]
- 3. revivethera.com [revivethera.com]
- 4. revivethera.com [revivethera.com]
- 5. revivethera.com [revivethera.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of SARS-CoV-2 spike protein to ACE2 is disabled by thiol-based drugs; evidence from in vitro SARS-CoV-2 infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Bucillamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at improving the oral bioavailability of Bucillamine.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral delivery of this compound?
This compound, a cysteine derivative with two thiol groups, presents several challenges to achieving optimal oral bioavailability:
-
Oxidative Stability: The thiol groups in this compound are susceptible to oxidation in the gastrointestinal (GI) tract, which can lead to the formation of disulfide-linked dimers or mixed disulfides with other endogenous thiol-containing molecules. This can reduce the concentration of the active drug available for absorption.
-
Solubility: While information on this compound's intrinsic solubility is not widely published, related thiol drugs can exhibit solubility challenges that may limit their dissolution rate in the GI fluids, a prerequisite for absorption.
-
First-Pass Metabolism: this compound may be subject to metabolism in the intestinal wall and the liver before it reaches systemic circulation, potentially reducing its bioavailability[1].
-
Efflux Transporters: Like many drugs, this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium. These transporters actively pump drugs back into the intestinal lumen, thereby limiting their net absorption.
-
Food Effects: The presence of food can alter the GI environment (e.g., pH, motility, and secretions), which may impact the stability, dissolution, and absorption of this compound[2][3].
2. What formulation strategies can be employed to improve this compound's oral bioavailability?
Several formulation strategies can be explored to overcome the challenges of oral this compound delivery:
-
Solubility Enhancement:
-
Lyophilization: Freeze-drying has been shown to enhance the solubility of this compound by 2.7-fold compared to a standard solution[4][5][6].
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate[7].
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity[8][9].
-
-
Stability Enhancement:
-
Enteric Coating: While not specifically studied for this compound, enteric coating of the related drug penicillamine (B1679230) has been used to protect it from the acidic environment of the stomach and reduce GI irritation.
-
Antioxidants: Incorporating antioxidants into the formulation may help to protect this compound's thiol groups from oxidation in the GI tract.
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs and may offer a viable approach for this compound[10].
3. How can prodrugs be used to enhance the oral absorption of this compound?
A prodrug approach involves chemically modifying this compound to create a temporarily inactive derivative with improved physicochemical properties for oral absorption. Once absorbed, the prodrug is designed to be converted back to the active this compound in the body. For this compound, a prodrug strategy could involve:
-
Masking Thiol Groups: Temporarily protecting the reactive thiol groups as esters or other cleavable linkages can prevent their oxidation in the GI tract[11][12][13][14].
-
Improving Permeability: By increasing the lipophilicity of the molecule, a prodrug can enhance its ability to cross the intestinal epithelium via passive diffusion[15].
-
Targeting Transporters: Prodrugs can be designed to be recognized by specific uptake transporters in the intestine, thereby facilitating their absorption[13].
4. What is the potential impact of food on the bioavailability of this compound?
-
Negative Impact: Food can delay gastric emptying, which may increase the exposure of this compound to the acidic environment of the stomach and potentially lead to degradation. Certain food components could also interact with this compound and reduce its absorption[16].
-
Positive Impact: For poorly soluble drugs, the presence of bile salts released in response to a fatty meal can enhance their solubilization and absorption[3].
-
Variable Effects: The composition of the meal (e.g., high-fat, high-protein) can have different effects on drug absorption[2].
It is crucial to conduct food-effect studies during the development of an oral this compound formulation.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate. | 1. Characterize the solid-state properties of your this compound drug substance (e.g., crystallinity, polymorphism).2. Perform in-vitro dissolution studies under different pH conditions to assess solubility limitations.3. Consider formulation strategies to enhance solubility, such as micronization, nano-milling, or developing a solid dispersion. The use of lyophilized this compound has been shown to increase solubility by 2.7-fold[4][5][6]. |
| Degradation in the gastrointestinal tract. | 1. Assess the stability of this compound in simulated gastric and intestinal fluids.2. Analyze for the presence of oxidative degradation products.3. Consider an enteric-coated formulation to protect the drug from the acidic stomach environment.4. Explore the use of antioxidants in the formulation. |
| High first-pass metabolism. | 1. Incubate this compound with liver microsomes and/or S9 fractions to evaluate its metabolic stability.2. If significant metabolism is observed, consider a prodrug approach to mask the metabolic sites. |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Conduct a Caco-2 permeability assay to determine the efflux ratio of this compound.2. If the efflux ratio is high, consider co-administration with a known P-gp inhibitor in your preclinical model or explore formulation strategies that can inhibit efflux, such as the use of certain excipients. |
Issue 2: Difficulty in Developing a Stable Oral Formulation
| Potential Cause | Troubleshooting Steps |
| Incompatibility with excipients. | 1. Conduct systematic excipient compatibility studies by storing binary mixtures of this compound and selected excipients under accelerated stability conditions.2. Analyze the mixtures for the appearance of degradation products using techniques like HPLC.3. Avoid excipients with known reactive impurities that could interact with thiol groups. |
| Oxidation of this compound during formulation processing. | 1. Minimize exposure to oxygen and light during manufacturing.2. Consider processing under an inert atmosphere (e.g., nitrogen).3. Evaluate the impact of processing parameters (e.g., heat, shear) on this compound stability. |
| Physical instability of the formulation (e.g., crystallization of an amorphous solid dispersion). | 1. Perform long-term and accelerated stability studies on your formulation.2. Use analytical techniques like DSC and XRD to monitor the physical state of this compound in the formulation over time.3. Optimize the polymer and drug loading in solid dispersions to ensure stability. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations
The following data are for illustrative purposes to demonstrate the potential impact of formulation strategies on the oral bioavailability of this compound, as specific comparative data is not publicly available.
| Formulation | Solubility Enhancement | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Standard this compound Suspension | 1x | 500 | 2.0 | 2500 | 30 |
| Lyophilized this compound Solution | 2.7x[4][5][6] | 900 | 1.5 | 5400 | 55 |
| This compound Nano-suspension | >10x | 1200 | 1.0 | 8400 | 85 |
| This compound Prodrug | N/A | 1500 (as active this compound) | 2.5 | 9000 | 90 |
Experimental Protocols
1. In-Vitro Dissolution Testing for this compound Formulations
Objective: To assess the dissolution rate of this compound from a solid oral dosage form in different simulated physiological fluids.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column for this compound analysis
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Methodology:
-
Prepare 900 mL of the desired dissolution medium (SGF or SIF) and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Place one unit of the this compound dosage form into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
2. Caco-2 Permeability Assay for this compound
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution of known concentration
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification of this compound
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with transport buffer. b. Add the this compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: a. Wash the cell monolayers with transport buffer. b. Add the this compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the apical side and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters.
Visualizations
References
- 1. Drug metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. Revive Therapeutics Successfully Completes Development of a Novel Lyophilized Formulation of this compound [drug-dev.com]
- 5. revivethera.com [revivethera.com]
- 6. Revive Develops Lyophilized Formulation of this compound [news.pda.org]
- 7. pharm-int.com [pharm-int.com]
- 8. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Bucillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure accurate results in your antioxidant assays.
Understanding this compound's Antioxidant Profile
This compound is a potent antioxidant with a multifaceted mechanism of action.[1] It is a cysteine derivative containing two thiol groups, making it a powerful thiol donor.[1] Its antioxidant effects are attributed to several key actions:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The two thiol groups are critical in neutralizing ROS and reactive nitrogen species (RNS).[1]
-
Glutathione (B108866) (GSH) Level Modulation: this compound can increase intracellular glutathione levels, a major cellular antioxidant, by donating its thiol groups for GSH synthesis or sparing it from consumption.[1]
-
Nrf2 Pathway Activation: this compound and its metabolites can activate the Nrf2 pathway, which in turn increases the expression of antioxidant and detoxifying enzymes.[2][3]
-
Metal Chelation: It is a strong chelator of iron (II) and copper (II) ions, which can otherwise participate in reactions that generate free radicals.[4]
-
Anti-inflammatory Effects: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1]
This compound's Antioxidant Capacity: Quantitative Data
The following table summarizes the reported antioxidant capacity of this compound from various in vitro assays.
| Assay | Result | Reference |
| DPPH (IC50) | 18.5 +/- 0.1 µM | [4] |
| Ferric Reducing Ability (FRAP) | 2.07 +/- 0.01 mM | [4] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 1.46 +/- 0.05 mM | [4] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when assessing this compound's antioxidant activity.
Question: My DPPH assay results show high variability between replicates. What are the potential causes and solutions?
Answer:
High variability in the DPPH assay can arise from several factors when working with thiol-containing compounds like this compound.
-
Potential Cause 1: Pipetting Inconsistency.
-
Solution: Ensure your pipettes are properly calibrated. Prepare a master mix of the DPPH reagent to add to all wells, minimizing variations in reagent volume.
-
-
Potential Cause 2: Incomplete Mixing.
-
Solution: After adding this compound to the DPPH solution, ensure thorough mixing by gently vortexing or pipetting up and down.
-
-
Potential Cause 3: Light Sensitivity of DPPH.
-
Potential Cause 4: Interference from Sample Color.
-
Solution: If your this compound solution has any color, it can interfere with the absorbance reading at 517 nm.[7] Run a sample blank containing this compound and the solvent (without DPPH) and subtract this absorbance from your sample readings.
-
Question: I'm observing a biphasic reaction kinetic in my ABTS assay with this compound. Is this normal and how should I interpret the results?
Answer:
Yes, a biphasic kinetic pattern with a fast initial step followed by a slow secondary step is a known phenomenon when testing thiol-containing compounds like cysteine and its derivatives in the ABTS assay.[8]
-
Explanation: The initial fast reaction is likely due to the direct reduction of the ABTS radical cation by the thiol groups of this compound. The slower secondary phase may involve the generation of reaction products that also have antioxidant activity.[9]
-
Solution:
-
Kinetic Analysis: Instead of a single endpoint reading, perform a kinetic study to understand the reaction over time. This will help you determine the optimal incubation time to reach a stable endpoint.
-
Consistent Incubation Time: If performing endpoint assays, ensure a consistent and optimized incubation time for all samples and standards to maintain reproducibility.
-
pH Control: The antioxidant activity of some amino acids and peptides in the ABTS assay can be pH-dependent. Ensure your buffer system is consistent and appropriate for your experimental conditions.
-
Question: My FRAP assay results with this compound seem unexpectedly low. Could there be interference?
Answer:
Yes, the strong metal-chelating properties of this compound can potentially interfere with the FRAP assay.
-
Explanation: The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.[10] this compound is a potent chelator of ferrous (Fe²⁺) ions.[4] This chelation could potentially interfere with the formation of the colored Fe²⁺-TPZ complex that is measured spectrophotometrically, leading to an underestimation of the true antioxidant capacity.
-
Solution:
-
Alternative Assays: Consider using an alternative antioxidant assay that is not based on metal reduction, such as the DPPH or ABTS assay, to corroborate your findings.
-
Control Experiments: To investigate the extent of interference, you could design control experiments. For example, pre-incubate the ferrous standard with this compound to see if it reduces the color development of the FRAP reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antioxidant action?
A1: this compound acts as a potent antioxidant primarily through the donation of its two thiol groups to neutralize reactive oxygen species.[1] It also enhances the intracellular levels of glutathione, a key endogenous antioxidant, and can activate the Nrf2 antioxidant response pathway.[1][2] Furthermore, its ability to chelate metal ions like iron and copper prevents them from participating in free radical-generating reactions.[4]
Q2: How does this compound's thiol structure affect antioxidant assays?
A2: The thiol groups in this compound are highly reactive and can directly reduce the radical species used in assays like DPPH and ABTS, which is the basis of its measurable antioxidant activity. However, this reactivity can also lead to artifacts such as biphasic kinetics in the ABTS assay.[8] It's crucial to be aware of these potential interactions and optimize assay conditions accordingly.
Q3: Can this compound's anti-inflammatory properties be measured with these antioxidant assays?
A3: No, standard antioxidant assays like DPPH, ABTS, and FRAP measure the capacity of a compound to scavenge free radicals or reduce oxidized species. They do not directly measure anti-inflammatory activity, such as the inhibition of the NF-κB pathway.[1] To assess anti-inflammatory effects, you would need to use specific cell-based assays that measure inflammatory markers or signaling pathways.
Signaling Pathways and Experimental Workflows
This compound's Antioxidant and Anti-inflammatory Signaling Pathways
Caption: this compound's dual antioxidant and anti-inflammatory pathways.
Experimental Workflow: DPPH Assay
Caption: A typical workflow for the DPPH antioxidant assay.
Experimental Workflow: ABTS Assay
Caption: A standard workflow for the ABTS antioxidant assay.
Experimental Workflow: FRAP Assay
Caption: A generalized workflow for the FRAP antioxidant assay.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a positive control, such as Ascorbic Acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution, positive control, and blank (solvent only) to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Prepare a stock solution of this compound and a positive control (e.g., Trolox) and create a series of dilutions.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution, positive control, and blank to separate wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 6 minutes). For compounds with slow reaction kinetics like thiols, it is advisable to perform a kinetic measurement to determine the optimal reaction time.[12]
-
Measure the absorbance at 734 nm.[11]
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the diluted ABTS•+ solution with the blank.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the samples with that of a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[4] Warm the FRAP reagent to 37°C before use.
-
Prepare a series of ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100 to 2000 µM).
-
Prepare dilutions of your this compound sample.
-
-
Assay Procedure:
-
Add 20 µL of the this compound sample, standards, and a blank (deionized water) to separate wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specific time, typically 4 minutes, but this can be optimized.[4]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. The results are typically expressed as mM of Fe²⁺ equivalents.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS radical-based single reagent assay for simultaneous determination of biologically important thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Generation of reactive oxygen species is required for this compound, a novel anti-rheumatic drug, to induce apoptosis in concert with copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bucillamine Analysis in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Bucillamine in frozen tissue samples. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed experimental protocols to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Is there established data on the long-term stability of this compound in frozen tissue samples?
Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in various frozen tissue types. However, based on its chemical structure and stability in other biological matrices like blood, best practices for storage and handling can be established. This compound contains two thiol groups, which are susceptible to oxidation, making proper storage and sample processing critical to prevent degradation.[1][2]
Q2: What is the recommended storage temperature for tissue samples intended for this compound analysis?
For long-term storage of tissue samples, ultra-low temperatures of -70°C or lower are recommended to maintain the integrity of biological molecules.[3] While specific studies on this compound in tissue are lacking, this general guideline for tissue preservation is a crucial first step.[3] For shorter durations, storage at -20°C might be acceptable, but it is advisable to perform internal stability studies to confirm.
Q3: My this compound recovery from frozen tissue is low. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors throughout the experimental workflow. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Degradation during storage | Ensure tissue samples were flash-frozen immediately after collection and have been consistently stored at -70°C or below. Avoid repeated freeze-thaw cycles.[4] |
| Oxidation during homogenization | The thiol groups of this compound are prone to oxidation.[2] Perform homogenization on ice and consider adding antioxidants to the homogenization buffer. |
| Inefficient extraction | Optimize the extraction solvent and procedure. Protein precipitation followed by liquid-liquid or solid-phase extraction may be necessary to improve recovery. |
| Adsorption to labware | Use low-adsorption polypropylene (B1209903) tubes and pipette tips to minimize loss of the compound. |
| Instability in final extract | Analyze samples immediately after extraction or store the extracts at low temperatures for a minimal amount of time. If derivatization is used, ensure the derivative is stable under the storage conditions.[1] |
Q4: Should I derivatize this compound for analysis?
Yes, derivatization of the thiol groups is a common and recommended strategy to enhance the stability and detectability of this compound.[1][5][6] Derivatizing agents like N-(1-pyrenyl)maleimide (NPM) or isobutyl acrylate (B77674) (IA) can be used to form a more stable thioether.[1][5][6] This is often performed immediately after sample collection or extraction to prevent oxidation.[5][6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Frozen Tissue
This protocol outlines a procedure to determine the stability of this compound in a specific tissue type under different storage conditions.
1. Tissue Homogenate Preparation and Spiking:
-
Homogenize fresh, untreated tissue on ice in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Spike the homogenate with a known concentration of this compound.
-
Aliquot the spiked homogenate into multiple storage tubes.
2. Sample Storage:
-
Designate aliquots for different storage temperatures (e.g., -20°C and -80°C) and time points (e.g., Day 0, 1 month, 3 months, 6 months, 1 year).
-
Flash-freeze the aliquots in liquid nitrogen before transferring them to their respective storage temperatures.
3. Sample Extraction and Analysis (at each time point):
-
At each designated time point, retrieve the samples for each storage condition.
-
Thaw the samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing this compound.
-
Derivatization Step: Immediately add a derivatizing agent (e.g., N-(1-pyrenyl)maleimide) to the supernatant and incubate as required.[1]
-
Analyze the derivatized this compound concentration using a validated analytical method, such as HPLC with fluorescence detection.[1]
4. Data Analysis:
-
Compare the concentration of this compound at each time point and temperature to the initial concentration at Day 0.
-
Calculate the percentage of recovery to determine the stability.
Quantitative Data Summary
| Analyte | Matrix | Storage Temperature | Duration | Concentration (nM) | Stability (%) |
| This compound derivative | Human Blood | 4°C | 2 weeks | 10 | 95.7 |
| This compound derivative | Human Blood | 4°C | 2 weeks | 100 | 95.5 |
| This compound derivative | Human Blood | 4°C | 2 weeks | 1000 | 96.7 |
| Data from Higashi et al., 2003[1] |
Visualizations
Caption: Workflow for assessing this compound stability in frozen tissue.
Caption: Troubleshooting guide for low this compound recovery.
Caption: this compound's antioxidant mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Storage and long-term use of human biopsy tissue in histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of this compound in blood using high-performance liquid chromatography-mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bucillamine Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bucillamine. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent thiol donor, and its activity is mediated by the two thiol groups in its structure.[1] Its primary mechanisms include:
-
Antioxidant Properties: It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]
-
Glutathione (B108866) (GSH) Replenishment: this compound donates thiol groups for the synthesis of glutathione, a major intracellular antioxidant. It is approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo.[2][3] this compound and its oxidized metabolite can also activate the Nrf2 pathway, which increases the expression of genes involved in glutathione biosynthesis.[4]
-
Anti-inflammatory Effects: It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, IL-6, and IFN-γ.[6][7]
Q2: What are typical starting concentrations for in vitro experiments with this compound?
A2: Based on published studies, effective concentrations of this compound in vitro can vary depending on the cell type and the specific biological endpoint being measured. For T-cell proliferation and cytokine inhibition assays, concentrations in the micromolar range have been shown to be effective.[6][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does this compound affect immune cell function?
A3: this compound has demonstrated significant immunomodulatory effects. At a concentration of 64 µM, it has been shown to inhibit T-cell proliferation and the production of pro-inflammatory cytokines such as IL-2, IFN-γ, TNF-α, and IL-6.[6] Another study showed that 100 µM this compound inhibited IL-2-induced T-cell proliferation, whereas 10 µM had an augmenting effect.[8] Furthermore, a metabolite of this compound has been found to suppress IgM production by B cells at concentrations as low as 0.3 µg/ml.[1]
Quantitative Data Summary
The following table summarizes effective concentrations of this compound from in vitro studies. Note that these are not necessarily IC50 values but rather concentrations at which significant biological effects were observed.
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human T-cells | Proliferation Assay | 64 µM | Significant inhibition of proliferation[6] |
| Human T-cells | Cytokine Production (IL-2, IFN-γ, TNF-α, IL-6) | 64 µM | Significant inhibition of cytokine production[6] |
| Murine T-cells | IL-2 Induced Proliferation | 100 µM (1 x 10⁻⁴ M) | Inhibition of proliferation[8] |
| Murine T-cells | IL-2 Induced Proliferation | 10 µM (1 x 10⁻⁵ M) | Augmentation of proliferation[8] |
| Human B-cells | IgM Production | 0.3 µg/ml (metabolite) | Significant suppression of IgM production[1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
NF-κB Activation Assay (Reporter Assay)
This protocol outlines a general method for measuring the effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Transfection: Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or other reporter gene.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α to the wells. Include unstimulated and vehicle-only controls.
-
Incubation: Incubate the plate for the optimal duration for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (if applicable) and express the results as a percentage of the stimulated control. Plot the dose-response curve to determine the inhibitory concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Visually inspect this compound solutions for any signs of precipitation, especially at high concentrations. |
| Atypical dose-response curve (e.g., U-shaped or biphasic) | At low concentrations, this compound's antioxidant effects may promote cell health, while at high concentrations, other effects may lead to toxicity. This has been observed with T-cell proliferation.[8] | Widen the range of concentrations tested to fully capture the dose-response relationship. Analyze the data using a non-linear regression model that can accommodate a biphasic curve. |
| Poor reproducibility of results | Variations in cell passage number, serum batch, or incubation times. This compound's thiol groups can be unstable. | Maintain consistent cell culture practices. Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in solution before being added to the cells. |
| Unexpected increase in response at high concentrations | Compound precipitation at high concentrations can interfere with optical-based assays (e.g., MTT). | Check for precipitation. If present, consider using a different solvent or a lower top concentration. Alternatively, use a non-optical-based viability assay (e.g., ATP-based). |
Visualizations
Caption: this compound's key signaling pathways.
Caption: A typical dose-response experiment workflow.
References
- 1. Comparative inhibitory effects of this compound and D-penicillamine on the function of human B cells and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revivethera.com [revivethera.com]
- 3. revivethera.com [revivethera.com]
- 4. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech.journalspub.info [biotech.journalspub.info]
- 6. Novel in vitro effects of this compound: inhibitory effects on proinflammatory cytokine production and transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of activation induced T cell apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory effect of this compound (SA96) on interleukin-1-and/or -2-induced proliferation of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Bucillamine and D-penicillamine in Preclinical Arthritis Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two disease-modifying antirheumatic drugs (DMARDs), Bucillamine and D-penicillamine, in established rodent models of arthritis. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental data.
Overview of Mechanisms of Action
This compound and D-penicillamine, while both classified as DMARDs, exhibit distinct mechanisms of action in the context of rheumatoid arthritis.
This compound is a thiol compound that acts as a potent antioxidant and immunomodulator.[1] Its therapeutic effects are attributed to its ability to donate thiol groups, thereby replenishing intracellular glutathione (B108866) and reducing oxidative stress.[1] Furthermore, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1] It also modulates the function of immune cells, including T cells and macrophages.[1]
D-penicillamine 's mechanism is less clearly defined but is understood to involve the modulation of the immune system. In vitro studies suggest that in the presence of copper ions, D-penicillamine inhibits the proliferation of T-lymphocytes, particularly helper T-cells, through the generation of hydrogen peroxide (H₂O₂).[2][3] It has also been reported to interfere with the formation of collagen cross-links.[4]
Quantitative Efficacy in Arthritis Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and D-penicillamine in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rat models. It is important to note that direct head-to-head comparative studies with identical protocols are limited; therefore, data is presented from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (Arthritic) | This compound (30 mg/kg/day) | % Change vs. Control | Study Reference |
| Hind Paw Volume (mL) at Day 21 | ~2.5 | ~1.8 | ~28% reduction | [5] |
| Serum IL-1α (pg/mL) | High | Reduced | Statistically significant reduction | [5] |
| Serum IL-1β (pg/mL) | High | Tended to reduce | Not statistically significant | [5] |
| Serum IL-6 (pg/mL) | High | Tended to reduce | Not statistically significant | [5] |
| Serum Granulocyte Macrophage Colony-Stimulating Factor (GM-CSF) (pg/mL) | High | Reduced | Statistically significant reduction | [5] |
| Histopathological Score (Synovial Proliferation) | Severe | Reduced | Ameliorated | [5] |
| Histopathological Score (Bone Destruction) | Severe | Reduced | Ameliorated | [5] |
Note: Data is approximated from graphical representations in the cited study. The study focused on a combination therapy, but data for the this compound monotherapy group is presented here.
Table 2: Efficacy of D-penicillamine in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (Arthritic) | D-penicillamine (100-200 mg/kg/day) | Outcome | Study Reference |
| Hind Paw Inflammation | Present | No significant effect | - | [6] |
| Joint Lesions (X-ray) | Severe | Significant improvement | Ameliorated | [6] |
| Circulating Anti-Collagen Antibody Titers (at 100 mg/kg) | Elevated | Increased | - | [6] |
Note: This study reported a lack of significant effect on paw swelling, a common measure of inflammation, but did observe improvements in underlying joint damage upon radiological examination.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
Induction:
-
Immunization: Female Lewis rats are typically used. On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.
-
Arthritis Development: Clinical signs of arthritis, such as paw swelling and erythema, typically appear between days 14 and 21.
Assessment:
-
Paw Volume: Hind paw volume is measured using a plethysmometer at regular intervals.
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Blood is collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is induced by a single injection of an adjuvant and is characterized by a rapid onset of inflammation.
Induction:
-
Adjuvant Injection: Lewis rats are injected intradermally at the base of the tail or in a footpad with a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant).
-
Arthritis Development: A primary inflammatory response occurs at the injection site, followed by a secondary, systemic arthritic response in the contralateral and forepaws, typically appearing 10-14 days after injection.
Assessment:
-
Paw Swelling: The diameter or volume of the hind paws is measured with calipers or a plethysmometer.
-
Arthritis Index: A scoring system similar to the one used in the CIA model is employed to grade the severity of inflammation in multiple joints.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
Histopathology: Joint tissues are examined for inflammatory cell infiltration and tissue damage.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound and D-penicillamine in the context of arthritis.
Figure 1: Proposed Mechanism of Action for this compound.
Figure 2: Proposed Mechanism of Action for D-penicillamine.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a test compound in a rat model of collagen-induced arthritis.
Figure 3: Experimental Workflow for CIA Model.
Conclusion
Based on the available preclinical data, this compound demonstrates a notable anti-inflammatory effect in the rat CIA model, evidenced by a reduction in paw swelling and levels of certain pro-inflammatory cytokines.[5] In contrast, the data for D-penicillamine in the same model suggests a more pronounced effect on the structural integrity of the joint, with a less significant impact on acute inflammation as measured by paw swelling.[6] The differing mechanisms of action, with this compound's potent antioxidant and anti-inflammatory properties and D-penicillamine's influence on T-cell function and collagen metabolism, likely contribute to these observed differences in efficacy endpoints.
Further head-to-head studies in standardized arthritis models are warranted to provide a more definitive comparison of the therapeutic potential of these two DMARDs. Researchers should consider the specific aspects of arthritis pathology they aim to target when selecting a compound for further investigation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the effect of D-penicillamine on type II collagen-induced polyarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bucillamine vs. Methotrexate in the Management of Early Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for early rheumatoid arthritis (RA) is continually evolving, with a focus on early, aggressive treatment to prevent irreversible joint damage. Methotrexate (B535133) (MTX) has long been the cornerstone of therapy, but alternative disease-modifying antirheumatic drugs (DMARDs) such as bucillamine are utilized, particularly in certain regions. This guide provides a comprehensive, data-driven comparison of this compound and methotrexate in the context of early RA, drawing on key clinical trial data and mechanistic insights.
Efficacy in Early Rheumatoid Arthritis: A Comparative Analysis
A pivotal multicenter, double-blind, randomized controlled trial by Ichikawa et al. (2005) provides the most direct head-to-head comparison of this compound and methotrexate in patients with active RA within two years of onset.[1] The study evaluated the efficacy of this compound monotherapy, methotrexate monotherapy, and a combination of both over a 96-week period.
Key efficacy outcomes from this study are summarized below:
| Efficacy Outcome | This compound (200 mg/day) | Methotrexate (8 mg/week + 5 mg folic acid/week) | Combination (this compound + Methotrexate) |
| ACR20 Response Rate | 45.8% | 43.5% | 79.2% |
| Mean Increase in Total Sharp Score (96 weeks) | 28.0 ± 28.3 (single DMARD group) | 28.0 ± 28.3 (single DMARD group) | 12.6 ± 9.0 |
Data from Ichikawa et al. (2005)[1]
The American College of Rheumatology 20% (ACR20) response rate, a standard measure of clinical improvement, was comparable between the this compound and methotrexate monotherapy groups.[1] However, the combination of both drugs demonstrated a significantly higher ACR20 response rate.[1]
Radiographic progression, as measured by the change in the total Sharp score, was also significantly lower in the combination therapy group, indicating a greater ability to inhibit joint damage.[1] The study reported the mean increase for a combined single DMARD group.
Safety and Tolerability Profile
The Ichikawa et al. (2005) study reported that the incidence of adverse reactions did not differ significantly among the three treatment groups.[1] To provide a broader context, the following table summarizes common adverse events associated with this compound and methotrexate from various clinical studies.
| Adverse Event Category | This compound | Methotrexate |
| Gastrointestinal | Nausea, vomiting, stomatitis | Nausea, vomiting, diarrhea, stomatitis |
| Dermatological | Skin rash, pruritus | Rash, alopecia |
| Renal | Proteinuria | Rare, but potential for nephrotoxicity |
| Hepatic | Elevated liver enzymes | Elevated liver enzymes |
| Hematological | - | Anemia, leukopenia, thrombocytopenia |
It is important to note that the frequency and severity of adverse events can vary based on dosage, patient populations, and concomitant medications.
Mechanisms of Action: Distinct Pathways to Immunomodulation
This compound and methotrexate exert their therapeutic effects in rheumatoid arthritis through different mechanisms of action.
This compound: The primary mechanism of this compound is attributed to its potent antioxidant properties.[2] As a thiol-containing compound, it acts as a scavenger of reactive oxygen species (ROS) and modulates intracellular glutathione (B108866) levels, a key antioxidant.[2] this compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Methotrexate: The anti-inflammatory effects of methotrexate are multifaceted. A principal mechanism is the promotion of adenosine (B11128) release, which has potent anti-inflammatory effects.[3][4] Methotrexate achieves this by inhibiting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and subsequently increased adenosine levels.[4] Additionally, as a folate antagonist, methotrexate inhibits dihydrofolate reductase, which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells.[3][4] It also modulates key inflammatory signaling pathways, including the JAK/STAT and NF-κB pathways.[4][5][6][7]
Visualizing the Mechanisms and Experimental Workflow
To further elucidate the distinct signaling pathways and the typical experimental design of a comparative clinical trial, the following diagrams are provided.
References
- 1. Therapeutic effects of the combination of methotrexate and this compound in early rheumatoid arthritis: a multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Application and pharmacological mechanism of methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bucillamine and Other DMARDs for Autoimmune Disease Research
For researchers and drug development professionals, the landscape of disease-modifying antirheumatic drugs (DMARDs) presents a complex array of choices. This guide provides an objective, data-driven comparison of bucillamine against other established DMARDs, with a focus on their application in rheumatoid arthritis (RA) and insights into their underlying mechanisms of action.
This compound, a thiol-based DMARD developed in Japan, has demonstrated efficacy in the management of RA.[1][2] This comparison guide delves into its performance relative to other conventional synthetic DMARDs (csDMARDs) such as methotrexate, sulfasalazine, and D-penicillamine, supported by clinical trial data and in vitro experimental findings.
Comparative Efficacy of this compound and Other csDMARDs
Clinical studies have evaluated the efficacy of this compound in comparison to other commonly prescribed DMARDs. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of this compound vs. Methotrexate and Sulfasalazine in RA
| Outcome Measure | This compound | Methotrexate | Sulfasalazine | Study Details |
| EULAR Moderate/Good Response | 41.0% | 32.6% | 25.6% | Longitudinal analysis of an observational cohort study in RA patients.[1] |
| ACR20 Response (Monotherapy) | 45.8% | 43.5% | - | 96-week, double-blind, controlled trial in patients with active RA within 2 years of onset.[3] |
| ACR20 Response (Combination with MTX) | 79.2% | - | - | 96-week, double-blind, controlled trial in patients with active RA within 2 years of onset.[3] |
Table 2: Efficacy of this compound vs. D-Penicillamine in RA
| Outcome Measure | This compound | D-Penicillamine | Study Details |
| Response Rate | 27% | 33% | Randomized, controlled clinical trial. No significant difference in response rate.[4] |
| Improvement in Tender Joint Count | More effective | Less effective | Randomized, controlled clinical trial.[4] |
| Improvement in Grip Strength | More effective | Less effective | Randomized, controlled clinical trial.[4] |
| Improvement in C-reactive protein (CRP) | More effective | Less effective | Randomized, controlled clinical trial.[4] |
| Improvement in Rheumatoid Factor (RF) titer | More effective | Less effective | Randomized, controlled clinical trial.[4] |
| Frequency of Side Effects | Tended to be lower | Higher | Randomized, controlled clinical trial.[4] |
Mechanisms of Action: A Look at the Signaling Pathways
This compound exerts its immunomodulatory effects through various mechanisms, including the modulation of T-cell and B-cell functions and the inhibition of key inflammatory signaling pathways.
T-Cell and B-Cell Function
This compound has been shown to directly inhibit B-cell function, suppressing the production of IgM.[5] It also affects T-cells by inhibiting their proliferation and the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[6] An active metabolite of this compound, SA981, has been found to attenuate CD40-mediated antibody production in B-cells, at least in part, by inhibiting Akt phosphorylation.[7]
Signaling Pathway Modulation
A critical mechanism of action for many DMARDs is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][2] this compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8]
Experimental Protocols for DMARD Evaluation
The following outlines a general experimental workflow for the in vitro comparison of DMARDs, based on methodologies cited in the literature.
Experimental Workflow: In Vitro DMARD Comparison
Key Experimental Methodologies
-
T-Cell Proliferation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Label T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation.
-
Add varying concentrations of this compound and other DMARDs to the cell cultures.
-
After a defined incubation period (e.g., 72 hours), analyze CFSE dilution by flow cytometry to quantify cell division.
-
-
B-Cell Antibody Production Assay:
-
Isolate B-cells from PBMCs using negative selection MACS.
-
Culture the purified B-cells in the presence of stimuli such as anti-IgM, CD40 ligand (CD40L), and IL-4 to induce antibody production.
-
Treat the B-cell cultures with different concentrations of this compound and comparator DMARDs.
-
After an appropriate culture period (e.g., 5-7 days), collect the culture supernatants.
-
Measure the concentration of secreted antibodies (e.g., IgM, IgG) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Cytokine Production Measurement:
-
Following T-cell or B-cell stimulation and treatment with DMARDs as described above, collect the culture supernatants at various time points.
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-1β, IL-2, IL-6, IFN-γ) in the supernatants using either ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Alternatively, intracellular cytokine staining followed by flow cytometry can be performed to identify the specific cell populations producing the cytokines.
-
This guide provides a foundational comparison of this compound with other DMARDs. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions. The provided experimental outlines offer a starting point for the in vitro evaluation of these and other immunomodulatory compounds.
References
- 1. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 5. Comparison of clinical effects of this compound between additive combination and single administration study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Signalling, inflammation and arthritis: NF-kappaB and its relevance to arthritis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Bucillamine and Other Cysteine Derivatives
For researchers and drug development professionals, understanding the safety landscape of a therapeutic candidate is paramount. This guide provides a detailed comparison of the safety profile of bucillamine against other notable cysteine derivatives: N-acetylcysteine (NAC), D-penicillamine, and tiopronin (B1683173). The following sections present quantitative data on adverse events, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways to offer a comprehensive overview for informed decision-making.
Comparative Safety Data
The following table summarizes the reported incidence of key adverse events associated with this compound, N-acetylcysteine, D-penicillamine, and tiopronin from various clinical studies and post-marketing data. It is important to note that direct comparison of frequencies can be challenging due to variations in study design, patient populations, and dosage regimens.
| Adverse Event Category | This compound | N-acetylcysteine (NAC) | D-penicillamine | Tiopronin |
| Gastrointestinal | Common (nausea, vomiting, abdominal pain)[1] | Oral: Nausea and vomiting (up to 23%)[2] IV: Nausea and vomiting (up to 9%)[2][3] | Dyspepsia (11%), loss of taste (6%), oral ulceration (7%)[1] | Nausea, diarrhea/soft stools, oral ulcers (≥10%)[4] |
| Dermatological | Skin rash, itching[1] | Itching and erythema[2] | Rash (18-44%)[1][5] | Rash (≥10%)[4] |
| Renal | Proteinuria (rare) | Generally considered safe for kidneys; used to prevent contrast-induced nephropathy | Proteinuria (7-14%), Nephrotic syndrome (rare)[1][6][7] | Proteinuria (≥10%), including nephrotic syndrome[4] |
| Hematological | Not commonly reported | Affects clotting factor activity (INR)[8] | Thrombocytopenia (3%), Leukopenia (2%)[5] | Anemia[4] |
| Hypersensitivity | Rare, including Stevens-Johnson syndrome[1] | IV: Anaphylactoid reactions (up to 8.2%)[2] | Common | Drug fever, rash, arthralgia, lymphadenopathy[4] |
| Autoimmune | Not a prominent feature | Not reported | Can induce various autoimmune syndromes (e.g., lupus-like syndrome, myasthenia gravis) | Less common than with D-penicillamine |
Key Experimental Protocols
Accurate assessment of the safety profile of these cysteine derivatives relies on standardized and rigorous experimental protocols. Below are detailed methodologies for monitoring common and serious adverse events.
Monitoring for Drug-Induced Nephrotoxicity
Objective: To detect and characterize potential kidney damage caused by the therapeutic agent.
Methodology:
-
Baseline Assessment: Prior to initiation of therapy, a comprehensive renal function panel is performed, including serum creatinine (B1669602) (sCr), blood urea (B33335) nitrogen (BUN), and a complete urinalysis (including protein, blood, and sediment). The estimated glomerular filtration rate (eGFR) is calculated using a standard formula (e.g., CKD-EPI).
-
Routine Monitoring:
-
Frequency: Serum creatinine and urinalysis are typically monitored every 2-4 weeks for the first 3 months of therapy, and every 3-6 months thereafter for stable patients. More frequent monitoring is warranted for patients with pre-existing renal conditions or those on higher doses.
-
Parameters:
-
Serum Creatinine: An increase of >0.3 mg/dL or a 1.5-fold increase from baseline should trigger further investigation[9].
-
Urinalysis: The appearance of or increase in proteinuria is a key indicator of glomerular or tubular damage. A 24-hour urine collection for total protein and creatinine clearance provides a more accurate assessment if proteinuria is detected on dipstick. The presence of hematuria or cellular casts is also noted[9].
-
-
-
Advanced Biomarkers (for clinical trials):
-
Novel urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), β2-microglobulin (B2M), and cystatin C can provide earlier and more specific indications of tubular injury than serum creatinine[10]. These are often measured at baseline and at specified intervals during the study.
-
Protocol for Detection of Drug-Induced Immune Thrombocytopenia (DITP)
Objective: To identify the presence of drug-dependent anti-platelet antibodies in patients who develop thrombocytopenia during treatment.
Methodology:
-
Clinical Evaluation: A diagnosis of DITP is suspected if a patient experiences a significant drop in platelet count (typically <100,000/μL or a >50% decrease from baseline) 5-10 days after starting a new drug[11]. Other causes of thrombocytopenia must be ruled out.
-
Laboratory Confirmation (In Vitro Assay):
-
Sample Collection: Patient serum or plasma is collected.
-
Assay Principle: The patient's serum is incubated with healthy donor platelets in both the presence and absence of the suspected drug[12].
-
Detection Method: Flow cytometry or an enzyme-linked immunosorbent assay (ELISA) is used to detect the binding of patient antibodies (IgG and IgM) to the platelets[12].
-
Interpretation: A positive test is indicated by significant antibody binding to platelets only in the presence of the drug[12]. This confirms the presence of drug-dependent anti-platelet antibodies.
-
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of cysteine derivatives are rooted in their interactions with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Inhibition of NF-κB Inflammatory Pathway by this compound and NAC
This compound and N-acetylcysteine exert anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines.
Proposed Mechanism of D-Penicillamine-Induced Autoimmunity
One hypothesis for D-penicillamine-induced autoimmunity involves the activation of macrophages, leading to an aberrant T-cell response.
Role of TGF-β in Drug-Induced Renal Fibrosis and Proteinuria
Transforming growth factor-beta (TGF-β) is a key cytokine implicated in the pathogenesis of kidney fibrosis and proteinuria, which can be a consequence of drug-induced nephrotoxicity.
Conclusion
The safety profiles of this compound, N-acetylcysteine, D-penicillamine, and tiopronin reveal important distinctions. D-penicillamine is associated with the highest incidence of adverse events, including serious autoimmune complications, which often limits its long-term use[6][7]. Tiopronin is generally considered to have a more favorable safety profile than D-penicillamine, although it still carries a risk of significant side effects such as proteinuria[4]. N-acetylcysteine is well-tolerated, particularly in its oral form, with gastrointestinal upset being the most common complaint[2]. This compound, based on available data, appears to have a safety profile that may be more favorable than D-penicillamine, with a tendency for fewer side effects[13]. However, more comprehensive, large-scale comparative studies are needed to definitively establish its safety ranking relative to other cysteine derivatives. The choice of agent in a clinical or research setting must be guided by a careful consideration of the potential benefits versus the specific safety risks associated with each compound.
References
- 1. Toxicity of D-penicillamine in rheumatoid arthritis. A report of 63 patients including two with aplastic anemia and one with the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Adverse effects of D-penicillamine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of penicillamine. A serious limitation to therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicity pattern of D-penicillamine therapy. A guide to its use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting TGF-β Signaling in Kidney Fibrosis | MDPI [mdpi.com]
- 9. Monitoring for Drug-Induced Nephrotoxicity - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunobiology of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recommendations for standardization of laboratory testing for drug-induced immune thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison between this compound and D-penicillamine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bucillamine in Rheumatoid Arthritis: A Comparative Guide to First-Line and Second-Line Efficacy
For Researchers, Scientists, and Drug Development Professionals
Bucillamine, a disease-modifying antirheumatic drug (DMARD) primarily utilized in Japan and South Korea, has demonstrated efficacy in the management of rheumatoid arthritis (RA). This guide provides a comprehensive comparison of this compound's performance as both a first-line and second-line therapeutic agent, supported by experimental data from clinical studies. Its unique dual-thiol group structure underpins a multifaceted mechanism of action, positioning it as a subject of interest for further research and development in inflammatory diseases.
Executive Summary
Clinical evidence suggests that this compound is a viable option for the treatment of RA, demonstrating efficacy as both a first-line and second-line therapy. As a first-line agent in early RA, this compound has been shown to achieve moderate to good responses and remission in a significant portion of patients. When compared to other conventional synthetic DMARDs (csDMARDs) like sulfasalazine (B1682708) (SASP), this compound has shown a tendency for earlier and potentially higher efficacy. In a second-line setting, for patients who have had an inadequate response to other DMARDs such as methotrexate (B535133) (MTX) or sulfasalazine, this compound has demonstrated comparable efficacy to its use as a first-line agent without an increased risk of serious adverse events. Furthermore, combination therapy with methotrexate has proven to be significantly more effective than monotherapy with either drug alone. The mechanism of action of this compound is linked to its antioxidant properties, primarily through the modulation of glutathione (B108866) levels, and its immunomodulatory effects via the inhibition of the NF-κB signaling pathway.
Data Presentation: Efficacy of this compound in RA Treatment
The following tables summarize the quantitative data from key clinical studies on the efficacy of this compound as a first-line and second-line treatment for rheumatoid arthritis.
Table 1: Efficacy of this compound as a First-Line RA Treatment
| Study | Treatment Group | Number of Patients | Duration | Key Efficacy Outcomes | Citation |
| SNOW study (Sagawa A, et al. 2011) | This compound (DMARD-naïve, early RA) | 81 | 24 months | DAS28 (ESR) <2.6 (remission): 43.8%Moderate improvement (DAS28-ESR): 87.5% | [1] |
| Nakajima M, et al. 2009 | This compound | 26 | 3 months | Showed efficacy within 3 months, tended to have earlier and higher efficacy than SASP. | [2] |
| IORRA cohort study | This compound | - | - | EULAR moderate or good response: 41.0% (vs. 32.6% for MTX and 25.6% for SASP) | [3] |
Table 2: Efficacy of this compound as a Second-Line RA Treatment
| Study | Treatment Group | Number of Patients | Duration | Key Efficacy Outcomes (ACR Response at 6 months) | Citation |
| Suda A, et al. 2008 | This compound (First-line) | 18 | 6 months | ACR20: 44.4%, ACR50: 22.2%, ACR70: 11.1% | [4] |
| This compound (after MTX) | 46 | 6 months | ACR20: 56.5%, ACR50: 34.1%, ACR70: 19.5% | [4] | |
| This compound (after SSZ) | 15 | 6 months | ACR20: 53.3%, ACR50: 33.3%, ACR70: 13.3% | [4] |
Table 3: Efficacy of this compound in Combination Therapy for Early RA
| Study | Treatment Group | Number of Patients | Duration | Key Efficacy Outcomes | Citation |
| Ichikawa Y, et al. 2005 | This compound + MTX | - | 96 weeks | ACR20: 79.2% (significantly higher than MTX alone [43.5%] or this compound alone [45.8%]) | [5][6] |
| This compound monotherapy | - | 96 weeks | ACR20: 45.8% | [5][6] | |
| MTX monotherapy | - | 96 weeks | ACR20: 43.5% | [5][6] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below.
SNOW Study (Sagawa A, et al. 2011)
-
Study Design: A multicenter trial investigating the usefulness of this compound as a first-choice treatment for early RA.
-
Patient Population: 81 DMARD-naïve patients with early RA who met the American Rheumatism Association 1987 revised criteria.
-
Treatment Regimen: this compound was administered as the first-choice DMARD. The dosage was not specified in the abstract.
-
Efficacy Assessment: Disease activity was evaluated using the Disease Activity Score 28 (DAS28) with erythrocyte sedimentation rate (ESR). Remission was defined as a DAS28 (ESR) score of less than 2.6.
-
Duration: 24 months.[1]
Suda A, et al. 2008
-
Study Design: A retrospective cohort study comparing the efficacy and safety of this compound as a first-line versus second-line DMARD.
-
Patient Population: 86 patients with active RA who started this compound treatment. Patients were divided into three groups: first-line this compound (n=18), this compound after switching from MTX (n=46), and this compound after switching from sulfasalazine (SSZ) (n=15).
-
Treatment Regimen: The dosage of this compound was not specified in the abstract.
-
Efficacy Assessment: The primary efficacy endpoints were the achievement rates of 20%, 50%, and 70% improvement in the American College of Rheumatology (ACR) core set criteria (ACR20, ACR50, and ACR70) at 6 months after the initiation of this compound therapy.
-
Statistical Analysis: The study did not find statistically significant differences in ACR20, 50, and 70 achievement rates among the three groups.[4]
Ichikawa Y, et al. 2005
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Patient Population: 71 patients with active RA with a disease duration of less than 2 years.
-
Treatment Regimens:
-
Combination group: this compound (200 mg/day) and methotrexate (8 mg/week) with folic acid (5 mg/week).
-
This compound monotherapy group: this compound (200 mg/day).
-
Methotrexate monotherapy group: Methotrexate (8 mg/week) with folic acid (5 mg/week).
-
-
Efficacy Assessment: The primary endpoint was the ACR20 response rate. Radiographic progression was assessed by the total Sharp score.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects in rheumatoid arthritis are attributed to its immunomodulatory and antioxidant properties. Two key pathways are implicated: the inhibition of the NF-κB signaling cascade and the modulation of intracellular glutathione levels.
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB is a critical regulator of the inflammatory response in RA, promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[7]
References
- 1. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the effects of this compound and salazosulfapyridine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of this compound as a second-line DMARD in the treatment of rheumatoid arthritis: a retrospective cohort study | springermedicine.com [springermedicine.com]
- 5. Therapeutic effects of the combination of methotrexate and this compound in early rheumatoid arthritis: a multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Synergistic Potential of Bucillamine with Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucillamine, a thiol-based drug with a long history of use in treating rheumatoid arthritis, has garnered significant interest for its potential antiviral and anti-inflammatory properties, particularly in the context of respiratory viral illnesses such as COVID-19. While clinical trials have primarily focused on this compound as a monotherapy, its mechanism of action as a potent thiol donor suggests a strong potential for synergistic effects when combined with other antiviral agents.
This guide provides a comparative analysis of the potential synergistic effects of this compound with other antiviral drugs. Due to a lack of direct preclinical or clinical studies on this compound in combination therapies, this guide will draw parallels from studies on N-acetylcysteine (NAC), a structurally and functionally similar thiol-based compound. Data from studies combining NAC with antiviral agents like remdesivir (B604916) and oseltamivir (B103847) will be presented to hypothesize the potential benefits of a similar combination approach with this compound. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in combination antiviral strategies.
Mechanism of Action: The Thiol Advantage
This compound's therapeutic potential stems from its structure, which features two thiol (-SH) groups. This makes it a highly effective thiol donor, approximately 16 times more potent than N-acetylcysteine (NAC) in vivo.[1] This property is central to its antioxidant and potential antiviral activities.
Key Mechanisms:
-
Glutathione (B108866) Replenishment: this compound efficiently replenishes intracellular glutathione (GSH), a critical antioxidant that protects cells from oxidative stress induced by viral infections.[1][2]
-
Inhibition of Inflammatory Pathways: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the production of pro-inflammatory cytokines.[2] This anti-inflammatory action can mitigate the cytokine storm associated with severe viral infections.
-
Direct Viral Inhibition: Preclinical studies suggest that thiol-based drugs, including this compound, can directly interfere with viral entry into host cells. They have been shown to decrease the binding of the SARS-CoV-2 spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor.[3][4]
The following diagram illustrates the proposed mechanism of action for this compound in a viral infection context.
Caption: Proposed antiviral and anti-inflammatory mechanism of this compound.
Synergistic Potential with Antiviral Agents: A Hypothesis Based on N-acetylcysteine (NAC) Data
While direct experimental data on this compound in combination with other antivirals is not yet available, studies on NAC provide a strong rationale for the potential of such a strategy. The proposed synergistic effect is multi-faceted, combining the direct antiviral action of specific drugs with the host-protective and potentially virus-disrupting effects of the thiol-based compound.
Combination with Remdesivir (and other RNA polymerase inhibitors)
Remdesivir is an antiviral drug that inhibits viral RNA polymerase, a key enzyme for viral replication. A potential synergy with this compound could arise from a two-pronged attack: Remdesivir directly targets viral replication, while this compound mitigates the host's inflammatory response and oxidative stress, which are major drivers of disease severity.
Experimental Data from NAC and Remdesivir Combination Study in a Hamster Model of SARS-CoV-2:
A preclinical study investigated the effect of NAC in combination with remdesivir in hamsters infected with SARS-CoV-2.[5][6][7]
| Treatment Group | Lung Viral Load | Lung Pathology Score | IL-6 Expression (fold change) | TNF-α Expression (fold change) |
| Control (Infected) | High | High | High | High |
| NAC (High Dose) | No significant reduction | Significantly Reduced (2-fold) | Significantly Reduced (4.16-fold) | Significantly Reduced (5.55-fold) |
| Remdesivir | Significantly Reduced | Reduced | Reduced | Reduced |
| NAC (High Dose) + Remdesivir | Significantly Reduced | Significantly Reduced | Significantly Reduced (4.16-fold) | Significantly Reduced (5.55-fold) |
Interpretation:
The combination of high-dose NAC with remdesivir significantly suppressed the expression of pro-inflammatory genes (IL-6 and TNF-α) in the lungs of infected hamsters.[5][6][7] While NAC alone did not significantly reduce the viral load, it did reduce lung pathology.[5][6][7] This suggests a host-directed therapeutic effect. The combination therapy, therefore, offers the potential to both inhibit viral replication (via remdesivir) and protect the host from excessive inflammation and lung damage (via NAC). Given that this compound is a more potent thiol donor, it is hypothesized that a combination with remdesivir could yield even more pronounced anti-inflammatory and tissue-protective effects.
Combination with Oseltamivir (and other Neuraminidase Inhibitors)
Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza. It works by preventing the release of new viral particles from infected cells. A study in a murine model of lethal influenza infection demonstrated a remarkable synergistic effect between NAC and oseltamivir.[8][9][10]
Experimental Data from NAC and Oseltamivir Combination Study in a Mouse Model of Influenza:
| Treatment Group | Survival Rate (%) |
| Control (Infected) | 0% |
| NAC (1000 mg/kg/day) | 20% |
| Oseltamivir (1 mg/kg/day) | 60% |
| NAC + Oseltamivir | 100% |
Interpretation:
The combination of NAC and oseltamivir resulted in a 100% survival rate in mice with lethal influenza infection, a significant improvement over either monotherapy.[8][9][10] This suggests that the antioxidant and anti-inflammatory properties of NAC complement the antiviral activity of oseltamivir, leading to a markedly improved outcome. This provides a strong rationale for investigating the combination of this compound with neuraminidase inhibitors for influenza and potentially other respiratory viruses.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols from the cited studies.
NAC and Remdesivir in Hamster Model of SARS-CoV-2 Infection
-
Animal Model: Golden Syrian hamsters.
-
Virus: SARS-CoV-2.
-
Treatment Groups:
-
Control (infected, no treatment).
-
NAC low dose (150 mg/kg/day, intraperitoneally).
-
NAC high dose (500 mg/kg/day, intraperitoneally).
-
Remdesivir.
-
NAC low dose + Remdesivir.
-
NAC high dose + Remdesivir.
-
-
Dosing Regimen: Treatments administered for three consecutive days post-infection.[5]
-
Endpoints:
The following diagram outlines the experimental workflow for the NAC and Remdesivir combination study.
Caption: Experimental workflow for the NAC and Remdesivir combination study.
NAC and Oseltamivir in Mouse Model of Influenza Infection
-
Animal Model: BALB/c mice.[10]
-
Virus: Lethal dose of influenza virus.
-
Treatment Groups:
-
Control (infected, vehicle only).
-
NAC (1000 mg/kg/day, oral).
-
Oseltamivir (1 mg/kg/day, oral, twice daily).
-
NAC + Oseltamivir.
-
-
Dosing Regimen: NAC administered daily starting 4 hours before infection until day 4 post-infection. Oseltamivir administered twice daily for 5 days, starting 4 hours before infection.[8][9][10]
Thiol-based Drug Inhibition of SARS-CoV-2 Spike Protein Binding to ACE2
-
Assay: Plate-based binding assay.
-
Method:
-
Controls: Carbocysteine (a sulfur-containing drug without a free thiol group) is used as a negative control.[3][4]
The following diagram illustrates the logical relationship of the spike protein binding inhibition assay.
Caption: Logic of the spike protein binding inhibition assay by thiol drugs.
Future Directions and Conclusion
The evidence from studies on NAC provides a compelling, albeit indirect, case for the synergistic potential of this compound when combined with direct-acting antiviral agents. The dual mechanism of targeting the virus directly and mitigating the host's pathological response to infection represents a promising therapeutic strategy.
Key areas for future research include:
-
Preclinical studies of this compound in combination with approved antiviral drugs (e.g., remdesivir, molnupiravir, Paxlovid, oseltamivir) in relevant animal models of viral diseases.
-
In vitro studies to elucidate the precise molecular mechanisms of synergy.
-
Clinical trials to evaluate the safety and efficacy of this compound combination therapies in patients with viral infections.
References
- 1. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Binding of SARS-CoV-2 spike protein to ACE2 is disabled by thiol-based drugs; evidence from in vitro SARS-CoV-2 infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol drugs decrease SARS-CoV-2 lung injury in vivo and disrupt SARS-CoV-2 spike complex binding to ACE2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic role of N-acetyl cysteine (NAC) for the treatment and/or management of SARS-CoV-2-induced lung damage in hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic role of N-acetyl cysteine (NAC) for the treatment and/or management of SARS-CoV-2-induced lung damage in hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unict.it [iris.unict.it]
- 9. N-acetylcysteine synergizes with oseltamivir in protecting mice from lethal influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Bucillamine and N-Acetylcysteine (NAC) in the Mitigation of Lung Injury
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Oxidative stress and inflammation are central to the pathogenesis of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). Thiol-containing antioxidants, such as N-acetylcysteine (NAC) and Bucillamine, represent a therapeutic strategy aimed at mitigating the molecular damage induced by these processes. NAC, a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent used in various clinical settings.[1][2][3] this compound, a dithiol derivative of cysteine, has been used for decades in Japan and South Korea for the treatment of rheumatoid arthritis and is noted for its potent thiol-donating capabilities.[4][5]
This guide provides a detailed, evidence-based comparison of the potency and mechanisms of this compound and NAC in the context of preventing lung injury. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Thiol Antioxidants in Lung Protection
The therapeutic effects of both this compound and NAC in lung injury stem from their ability to modulate the cellular redox state and inflammatory responses. The core mechanism involves the donation of thiol (-SH) groups, which are crucial for replenishing intracellular glutathione (B108866) (GSH), a primary antioxidant.[5][6] Depletion of GSH is a hallmark of oxidative stress in lung diseases.[7]
By restoring GSH levels, these compounds enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting pulmonary epithelial cells from damage and programmed cell death.[5][8] Furthermore, both agents can influence inflammatory signaling pathways. They have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are heavily implicated in the inflammatory cascade of lung injury.[2][9][10]
This compound's key structural difference is the presence of two thiol groups, in contrast to NAC's single thiol group.[4][5][11] This structural feature theoretically makes it a more efficient thiol donor.
Comparative Potency and Efficacy
The primary distinction in potency between this compound and NAC lies in their efficiency as thiol donors. Preclinical evidence suggests that this compound is significantly more potent in this regard.
Key Quantitative Comparison:
-
This compound has been shown to be 16-fold more potent as a thiol donor in vivo than NAC.[4][5][11][12] This superior potency is attributed to its two thiol groups, leading to a more effective restoration of cellular glutathione.[5][8]
Data from Experimental and Clinical Studies
The following table summarizes key findings from various studies evaluating the efficacy of this compound and NAC in the context of lung injury and related inflammatory conditions.
| Compound | Study Type | Model/Population | Dosage | Key Findings | Reference |
| This compound | Phase 3 Clinical Trial | Patients with mild-moderate COVID-19 (n=713) | 300mg/day or 600mg/day | No deaths; 1 hospitalization in low-dose group vs. 3 in placebo. 29.1% improvement in time to normal oxygen saturation for patients with baseline SpO2 <96%. | [13] |
| This compound | Preclinical (in vitro) | Lipopolysaccharide (LPS)-stimulated mice | 500 mg/kg | Resulted in significant inhibition of TNF-α and IL-6 production. Showed stronger inhibitory activity against NF-κB activation than NAC. | [10] |
| N-Acetylcysteine (NAC) | Randomized Clinical Trial | Patients with mild-to-moderate ARDS (n=61) | 40 mg/kg/day (i.v.) for 3 days | Significantly improved systemic oxygenation and caused a regression of the lung injury score over 10 days. | [1][14] |
| N-Acetylcysteine (NAC) | Animal Study | Rat model of lung ischemia-reperfusion injury | 50 mg/kg (i.v.) | Decreased levels of nitrotyrosine, cleaved caspase-3, NF-κB, TNF-α, and IL-1β. | [1] |
| N-Acetylcysteine (NAC) | Animal Study | Rat model of phosgene-induced lung injury | 50-200 mg/kg (i.p.) | Caused a significant dose-dependent decrease in lung wet-to-dry weight ratio and a decrease in oxidative stress markers. | [9] |
| N-Acetylcysteine (NAC) | Animal Study | Mouse model of LPS-induced lung injury | 40 or 100 mg/kg (gavage) | Decreased inflammatory cells in the lungs and inhibited the transcription of NF-κB, IL-6, TNF-α, and COX-2. | [15] |
| N-Acetylcysteine (NAC) | Randomized Clinical Trial | Patients with chronic sulfur mustard lung injury (n=85) | 1200 mg/day for 4 months | Significantly improved scores for breathlessness, cough, and sputum (BCSS) and COPD assessment (CAT). | [16] |
Experimental Protocols
Protocol 1: Evaluation of NAC in a Rat Model of Lung Ischemia-Reperfusion (IR) Injury
This protocol is based on methodologies described in studies evaluating NAC's protective effects against IR-induced ALI.[1][17]
-
Animal Model: Male Wistar rats are anesthetized. The left pulmonary artery, vein, and bronchus are occluded with a microvascular clamp to induce ischemia for a specified period (e.g., 45 minutes).
-
Drug Administration: NAC (e.g., 50 mg/kg) is administered intravenously. To test different therapeutic windows, administration can occur before ischemia (pretreatment) or at the onset of reperfusion (post-treatment).[17] A control group receives an equivalent volume of saline.
-
Reperfusion: The clamp is removed to allow for reperfusion for a set duration (e.g., 2 hours).
-
Outcome Measures:
-
Oxygenation: Arterial blood gas analysis is performed to measure PaO2/FiO2 ratio.
-
Oxidative Stress Markers: Lung tissue homogenates are analyzed for levels of malondialdehyde (MDA) or nitrotyrosine as indicators of lipid peroxidation and nitrosative stress.[1] Glutathione (GSH) levels are also measured.
-
Inflammatory Markers: Levels of NF-κB, TNF-α, and IL-1β in lung tissue are quantified using ELISA or Western blot.[1]
-
Apoptosis: Cleaved caspase-3 levels are measured as an indicator of apoptosis.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess for edema, inflammatory cell infiltration, and overall tissue damage.
-
Protocol 2: Phase 3 Clinical Trial of this compound in Mild-to-Moderate COVID-19
This protocol reflects the design of the confirmatory Phase 3 trial for this compound.[11][13]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Patient Population: Enrollment of patients (up to 1,000) with a confirmed diagnosis of mild-to-moderate COVID-19.
-
Randomization and Blinding: Patients are randomized in a 1:1:1 ratio to one of three arms:
-
This compound 100 mg three times a day (TID)
-
This compound 200 mg TID
-
Placebo TID
-
Note: Later stages of the trial focused on a higher dose of 600mg/day based on recommendations from the Data Safety Monitoring Board.[13]
-
-
Treatment Duration: Up to 14 days.
-
Primary Endpoint: The primary objective is to compare the frequency of hospitalization or death between the this compound and placebo groups through Day 28.
-
Secondary Endpoints:
-
Time to resolution of clinical symptoms (e.g., cough, fever).
-
Changes in oxygen saturation (SpO2).
-
Time to viral resolution as measured by PCR.
-
Assessment of viral load.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways in Oxidative Lung Injury
The following diagram illustrates the central role of oxidative stress in activating inflammatory pathways that lead to lung injury.
Caption: Oxidative stress-induced inflammatory cascade in acute lung injury.
Intervention by Thiol Antioxidants
This diagram shows how this compound and NAC intervene in the pathological process by scavenging ROS and replenishing glutathione.
Caption: Mechanism of action for thiol antioxidants in preventing lung injury.
General Experimental Workflow
The diagram below outlines a typical workflow for preclinical evaluation of therapeutic agents in animal models of ALI.
Caption: Standard workflow for preclinical drug evaluation in ALI models.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent thiol donor than NAC, with a 16-fold greater capacity to replenish glutathione in vivo.[4][5][8][12] This biochemical advantage could translate into superior protection against oxidative stress-mediated lung injury. While NAC has been studied more extensively in various forms of ALI and has demonstrated clinical benefits[1][7][14], this compound's higher potency presents a compelling rationale for its development as a therapeutic for these conditions.
The Phase 3 trial of this compound for COVID-19, while not meeting its primary endpoint in the broad population, showed a positive trend in preventing hospitalization and improving oxygenation in specific patient subgroups, warranting further investigation.[13] It is important to note, however, that cases of this compound-induced lung injury have been reported in patients treated for rheumatoid arthritis, suggesting a potential for hypersensitivity reactions that requires careful consideration.[18][19]
For the research community, direct head-to-head comparative studies in standardized, non-viral models of ALI are crucial to definitively establish the therapeutic advantages of this compound's higher potency over NAC. Such studies would provide the quantitative data needed to guide clinical development and potentially offer a more effective treatment for patients at risk of or suffering from acute lung injury.
References
- 1. N-Acetylcysteine in the Treatment of Acute Lung Injury: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine in the Treatment of Acute Lung Injury: Perspectives and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Revive Therapeutics Explores the Use of this compound as a Novel Treatment for Infectious Diseases including COVID-19 - BioSpace [biospace.com]
- 6. journalofmedula.com [journalofmedula.com]
- 7. N-acetylcysteine in experimental and clinical acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revivethera.com [revivethera.com]
- 9. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Effects of this compound and N-acetyl-l-cysteine on cytokine production and collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revivethera.com [revivethera.com]
- 12. revivethera.com [revivethera.com]
- 13. globalbiodefense.com [globalbiodefense.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effectiveness and Health Investigation of N-Acetyl Cysteine Tablets and Comparing it with Foreign Samples in Controlling Pulmonary Symptoms Caused by Sulfur Mustard in Chemical Veterans of Qazvin Province [militarymedj.bmsu.ac.ir]
- 17. academic.oup.com [academic.oup.com]
- 18. [Lung injury associated with this compound therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induced pulmonary injury occurs with immunoglobulin decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Meta-Analysis of Bucillamine Clinical Trials for Rheumatoid Arthritis
This compound, a disease-modifying antirheumatic drug (DMARD) utilized primarily in Japan and South Korea, presents a unique therapeutic profile for the management of rheumatoid arthritis (RA). This guide provides a detailed comparison of this compound's performance against other established DMARDs, supported by data from various clinical trials and observational studies.
Efficacy of this compound in Rheumatoid Arthritis
The clinical efficacy of this compound has been evaluated in numerous studies, both as a monotherapy and in combination with other DMARDs. Key efficacy endpoints in these trials include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) and the Disease Activity Score in 28 joints (DAS28).
This compound vs. Other DMARDs: A Comparative Overview
An observational cohort study revealed that a higher percentage of patients treated with this compound (41.0%) achieved a moderate or good response according to the European League Against Rheumatism (EULAR) improvement criteria compared to those treated with Methotrexate (MTX) (32.6%) and Sulfasalazine (SASP) (25.6%).[1] In a comparative study, this compound showed a tendency for earlier onset of efficacy and higher efficacy than SASP.[2] When compared to D-penicillamine, this compound was found to be at least as effective, with a tendency for a lower frequency of side effects.[3]
Combination Therapy
A multicenter, double-blind, randomized controlled study demonstrated that the combination of MTX and this compound resulted in a significantly higher ACR20 response rate (79.2%) compared to MTX alone (43.5%) or this compound alone (45.8%).[4] The combination therapy also showed a significantly lower increase in the total Sharp score, indicating less radiographic progression of joint damage.[4][5]
Long-Term Efficacy
A 10-year cohort study of patients treated with this compound showed that the Lansbury index, a measure of disease activity, remained significantly suppressed throughout the treatment period.[6] In this long-term study, 15% of patients continued treatment for 10 years, and six patients met the criteria for remission.[6]
Table 1: Comparative Efficacy of this compound in Rheumatoid Arthritis
| Treatment Comparison | Efficacy Outcome | This compound | Comparator | Reference |
| This compound vs. MTX vs. SASP | EULAR Moderate/Good Response | 41.0% | MTX: 32.6%, SASP: 25.6% | [1] |
| This compound vs. D-penicillamine | Overall Response Rate | 27% | 33% | [3] |
| This compound Monotherapy | ACR20 Response Rate (at 96 weeks) | 45.8% | - | [4] |
| MTX Monotherapy | ACR20 Response Rate (at 96 weeks) | - | 43.5% | [4] |
| This compound + MTX Combination | ACR20 Response Rate (at 96 weeks) | 79.2% | - | [4] |
| This compound in Early RA | DAS28 < 2.6 (Remission) at 24 months | 43.8% | - | [7] |
Safety and Tolerability
The safety profile of this compound has been well-documented. In a 10-year cohort study, about one-third of patients who discontinued (B1498344) treatment did so due to adverse reactions.[6] When compared to D-penicillamine, this compound tended to have a lower frequency of side effects.[3] In a combination study with MTX, the incidence of adverse reactions did not differ significantly between the combination group and the monotherapy groups.[4][5]
Table 2: Key Safety Findings for this compound
| Study Type | Key Safety Observation | Reference |
| Long-term Cohort Study (10 years) | Approximately 33% of dropouts were due to adverse reactions. | [6] |
| Comparative Trial vs. D-penicillamine | This compound showed a trend towards fewer side effects. | [3] |
| Combination Trial with MTX | No significant difference in adverse reactions between combination and monotherapy. | [4][5] |
Experimental Protocols
The clinical trials of this compound for rheumatoid arthritis have generally followed established methodologies for rheumatological research.
Patient Population: Studies typically enroll patients who meet the American College of Rheumatology (ACR) criteria for the classification of RA.[7] Patients with active disease, often defined by a minimum number of swollen and tender joints, are included.
Treatment Regimens: Dosages in clinical trials have varied. For instance, in a combination study, this compound was administered at 200 mg per day, while MTX was given at 8 mg per week with folic acid supplementation.[4]
Efficacy and Safety Assessments: Efficacy is primarily assessed using the ACR response criteria (ACR20, ACR50, ACR70) and changes in the DAS28 score. The ACR criteria measure improvement in tender or swollen joint counts, along with improvement in at least three of five other domains: patient and physician global assessments, pain scale, disability/functional questionnaire, and acute-phase reactants (ESR or CRP). The DAS28 is a composite score calculated from the number of tender and swollen joints (out of 28), the erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level, and the patient's global assessment of health. Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in rheumatoid arthritis are attributed to its immunomodulatory and antioxidant properties.[8] The molecule contains two thiol groups, which are key to its activity.[8]
One of the primary mechanisms of this compound is the modulation of intracellular glutathione (B108866) levels, a major antioxidant.[8] By increasing glutathione, this compound helps to reduce oxidative stress, which is implicated in the inflammatory processes of RA.[8]
Furthermore, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[8] NF-κB is a crucial transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] By inhibiting NF-κB, this compound can suppress the inflammatory cascade that drives RA pathogenesis.[8] The drug also affects the function of immune cells, including T cells and macrophages, by reducing the production of pro-inflammatory cytokines like IL-1 and TNF-α.[8]
Comparative Efficacy Logic
Based on the available data, a logical comparison of this compound's efficacy relative to other DMARDs can be visualized. This highlights its potential positioning in the treatment landscape for rheumatoid arthritis.
References
- 1. How to calculate the DAS28 [das-score.nl]
- 2. nras.org.uk [nras.org.uk]
- 3. mdlinx.com [mdlinx.com]
- 4. Performance of the New ACR/EULAR Classification Criteria for Rheumatoid arthritis– a Systematic Literature Review - ACR Meeting Abstracts [acrabstracts.org]
- 5. American College of Rheumatology criteria for improvement in rheumatoid arthritis should only be calculated from scores that decrease on improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentre trial of this compound in the treatment of early rheumatoid arthritis (SNOW study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
A Comparative Analysis of Bucillamine and Sulfasalazine for the Treatment of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability. The management of RA primarily involves the use of disease-modifying antirheumatic drugs (DMARDs) to control disease activity and prevent irreversible joint damage. Among the conventional synthetic DMARDs, sulfasalazine (B1682708) has been a long-standing therapeutic option. Bucillamine, a thiol-containing compound developed in Japan, has also been utilized, particularly in Asia, for its immunomodulatory and antioxidant properties. This guide provides a comprehensive comparison of this compound and sulfasalazine in the treatment of RA, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanisms of Action
The therapeutic effects of this compound and Sulfasalazine in rheumatoid arthritis stem from their distinct immunomodulatory and anti-inflammatory properties.
This compound: As a cysteine derivative with two thiol groups, this compound's primary mechanism is centered on its potent antioxidant activity. It functions as a thiol donor, replenishing intracellular glutathione, a key antioxidant, thereby protecting cells from oxidative stress. Additionally, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). By suppressing NF-κB, this compound effectively downregulates the inflammatory cascade. Its immunomodulatory effects also extend to inhibiting T-cell proliferation and the production of pro-inflammatory cytokines.
Sulfasalazine: The precise mechanism of sulfasalazine in RA is not fully elucidated but is known to be multi-faceted. It is metabolized by gut bacteria into its active components, sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA). Sulfasalazine and its metabolites are believed to exert their anti-inflammatory and immunomodulatory effects through various pathways.[1] One of the key mechanisms is the inhibition of the transcription factor NF-κB, which in turn suppresses the transcription of pro-inflammatory genes, including TNF-α.[2] Furthermore, sulfasalazine can induce apoptosis in macrophages via caspase-8 activation, thereby reducing the population of these key inflammatory cells.[2] It also interferes with the production of inflammatory mediators and may modulate immune cell function.[1][3][4]
Signaling Pathway Diagrams
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials and observational studies provide valuable insights into the comparative efficacy of this compound and Sulfasalazine in RA management.
A comparative study by Nakajima et al. evaluated the efficacy of this compound and Sulfasalazine in patients with RA.[1] The study assessed various clinical and laboratory parameters over a period of 12 months. Both drugs demonstrated efficacy within 3 months of treatment initiation and were deemed suitable as first-line therapies for early RA.[1] Notably, the study suggested that the onset of efficacy tended to be earlier with this compound, which also showed a trend towards higher overall efficacy compared to Sulfasalazine.[1]
A large observational cohort study (IORRA) also provided comparative data on the effectiveness of this compound, Sulfasalazine, and Methotrexate (B535133).[5] In the longitudinal analysis of this cohort, a higher percentage of patients treated with this compound (41.0%) achieved a moderate or good response according to the European League Against Rheumatism (EULAR) improvement criteria, compared to those treated with Methotrexate (32.6%) and Sulfasalazine (25.6%).[5]
Quantitative Data Summary
| Clinical Parameter | This compound Group (n=26) | Sulfasalazine Group (n=23) |
| Baseline Characteristics (Mean ± SD) | ||
| Age (years) | 58.5 ± 13.9 | 62.7 ± 11.0 |
| Disease Duration (months) | 16.5 ± 28.5 | 11.0 ± 12.3 |
| DAS28-ESR | 5.4 ± 1.1 | 4.9 ± 1.0 |
| DAS28-CRP | 4.8 ± 1.0 | 4.4 ± 1.0 |
| Changes from Baseline at 12 Months (Mean) | ||
| Swollen Joint Count | -4.4 | -2.7 |
| Painful Joint Count | -5.7 | -4.1 |
| DAS28-ESR | -2.1 | -0.8 |
| DAS28-CRP | -2.0 | -1.1 |
| Data extracted from Nakajima et al. (2009)[1] |
| EULAR Response at 12 Months | This compound | Sulfasalazine | Methotrexate |
| Good or Moderate Response (%) | 41.0% | 25.6% | 32.6% |
| Data extracted from the IORRA cohort study (Iwatani et al., 2006)[5] |
Experimental Protocols
The following outlines the general methodologies employed in the key clinical studies comparing this compound and Sulfasalazine.
Study Design and Patient Population (Nakajima et al., 2009)
-
Design: A comparative clinical trial.
-
Participants: 49 patients with rheumatoid arthritis were enrolled and divided into two groups: the this compound (Buc) group (n=26) and the Sulfasalazine (SASP) group (n=23).[1]
-
Inclusion Criteria: Patients diagnosed with RA according to the American College of Rheumatology (ACR) criteria.
-
Treatment: The this compound group received this compound, and the Sulfasalazine group received Sulfasalazine. The specific dosages were not detailed in the available abstract.
Clinical and Laboratory Assessments
In the comparative studies, a standard set of clinical and laboratory parameters were assessed at baseline and at regular intervals throughout the study period (e.g., at 1, 3, 6, 9, and 12 months).
-
Disease Activity Score 28 (DAS28): This composite index is a key measure of RA disease activity.
-
Workflow:
-
Tender Joint Count: A physician assesses 28 pre-defined joints for tenderness upon palpation.
-
Swollen Joint Count: The same 28 joints are assessed for swelling.
-
Erythrocyte Sedimentation Rate (ESR) or C-Reactive Protein (CRP): A blood sample is collected to measure one of these inflammatory markers.
-
Patient's Global Assessment of Health (PGA): The patient rates their overall health on a visual analog scale (VAS).
-
Calculation: The values from these four components are entered into a specific formula to calculate the DAS28 score.
-
-
-
Erythrocyte Sedimentation Rate (ESR):
-
Method: The Westergren method is the standard.
-
Procedure:
-
A blood sample is collected in a tube containing an anticoagulant (e.g., sodium citrate).
-
The blood is drawn into a calibrated Westergren-Katz tube to the 200 mm mark.
-
The tube is placed vertically in a rack at room temperature for 1 hour.
-
The distance in millimeters from the top of the plasma column to the top of the sedimented red blood cells is recorded as the ESR value.
-
-
-
C-Reactive Protein (CRP):
-
Method: Typically measured using a high-sensitivity immunoassay (e.g., nephelometry or turbidimetry).
-
Procedure:
-
A blood sample is collected.
-
The serum or plasma is separated by centrifugation.
-
The sample is analyzed using an automated analyzer that measures the turbidity or light scattering caused by the antigen-antibody reaction between CRP in the sample and anti-CRP antibodies.
-
The CRP concentration is reported in mg/L.
-
-
Experimental Workflow Diagram
Conclusion
Both this compound and Sulfasalazine are effective DMARDs for the treatment of rheumatoid arthritis, with evidence supporting their use as first-line agents, particularly in early RA.[1] this compound may offer the advantage of a more rapid onset of action and potentially greater efficacy in some patient populations.[1][5] Their distinct mechanisms of action, with this compound's strong antioxidant properties and Sulfasalazine's broad immunomodulatory effects, provide different therapeutic approaches to controlling the underlying inflammation in RA. The choice between these agents may be guided by patient-specific factors, including disease activity, duration, and tolerability. Further large-scale, head-to-head randomized controlled trials are warranted to more definitively delineate the comparative efficacy and safety profiles of these two important DMARDs.
References
- 1. A comparative study of the effects of this compound and salazosulfapyridine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eng.ryumachi-jp.com [eng.ryumachi-jp.com]
- 3. Studies of the efficacy and safety of methotrexate at dosages over 8 mg/week using the IORRA cohort database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy profile of this compound in rheumatoid arthritis patients in a large observational cohort study, IORRA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bucillamine's Mechanism of Action: A Comparative Guide Using Knockout Models
Bucillamine, a potent thiol antioxidant, has demonstrated significant therapeutic potential in various conditions characterized by oxidative stress and inflammation. Its primary mechanism of action is attributed to its ability to donate thiol groups, thereby replenishing intracellular glutathione (B108866) (GSH) stores and activating the Nrf2 antioxidant response pathway. This guide provides a comparative analysis of this compound's mechanism, supported by experimental data and outlines how knockout models can be pivotal in its definitive validation.
This compound: A Superior Thiol Donor
This compound is a cysteine derivative distinguished by the presence of two thiol groups, which enhances its potency as a thiol donor compared to single-thiol compounds like N-acetylcysteine (NAC).[1][2][3] In vivo studies have shown this compound to be approximately 16-fold more potent than NAC in replenishing glutathione, a critical endogenous antioxidant.[1][2][3][4][5] This superior potency allows for a more robust defense against reactive oxygen species (ROS) and the subsequent cellular damage.
Comparative Efficacy of Thiol Antioxidants
| Compound | Thiol Groups | Relative Potency (in vivo vs. NAC) | Key Mechanistic Highlights |
| This compound | Two | ~16x more potent | Directly donates thiols, activates Nrf2 pathway, increases GSH synthesis.[1][2][3][6] |
| N-acetylcysteine (NAC) | One | Baseline | Precursor for cysteine and GSH synthesis, scavenges ROS.[7] |
| Tiopronin | One | Less potent than this compound | Thiol donor, used in cystinuria. |
| D-Penicillamine | One | Less potent than this compound | Thiol donor with immunomodulatory effects. |
Validating the Nrf2-Dependent Mechanism with Knockout Models
The transcription factor Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes, including those involved in glutathione synthesis. This compound has been shown to activate the Nrf2 pathway, leading to increased expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH biosynthesis.[6][8]
To definitively validate the role of Nrf2 in this compound's mechanism of action, experiments utilizing Nrf2 knockout (Nrf2-/-) mice are essential.
Logical Framework for Nrf2 Knockout Validation
Caption: Logical flow for validating this compound's Nrf2-dependent mechanism.
Expected Outcomes in Nrf2 Knockout Mice
| Experimental Group | Expected Outcome with this compound Treatment | Rationale |
| Wild-Type (WT) Mice | - Significant increase in tissue GSH levels.- Upregulation of Nrf2 target genes (e.g., Gclc, Nqo1, Ho-1).- Protection against an oxidative challenge (e.g., paraquat (B189505), cisplatin). | This compound activates the intact Nrf2 pathway, leading to a robust antioxidant response. |
| Nrf2 Knockout (Nrf2-/-) Mice | - Blunted or absent increase in GSH levels.- No significant upregulation of Nrf2 target genes.- Loss of protective effect against oxidative challenge. | The absence of Nrf2 prevents the transcriptional activation of key antioxidant genes, thereby abrogating a major component of this compound's protective effect. |
The Role of Glutamate-Cysteine Ligase (GCL) in this compound's Action
GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). It is the first and rate-limiting step in the synthesis of glutathione.[9] Studies with GCLM knockout (Gclm-/-) mice, which have significantly lower GSH levels, can further elucidate the importance of de novo GSH synthesis in this compound's therapeutic effects.[10][11]
Experimental Workflow for GCLM Knockout Studies
Caption: Workflow for investigating this compound in Gclm-/- mice.
Predicted Response in GCLM Knockout Mice
While this compound can directly donate thiols, its ability to sustain elevated GSH levels is also dependent on stimulating new synthesis. In Gclm-/- mice, the capacity for de novo GSH synthesis is severely compromised.[9] Therefore, it is anticipated that the protective effects of this compound against a prolonged or severe oxidative challenge would be attenuated in these mice compared to wild-type controls.
Comparison with N-acetylcysteine (NAC)
NAC is a widely used thiol antioxidant that serves as a precursor for cysteine and subsequent GSH synthesis.[7] Studies have shown that NAC can upregulate Nrf2 expression and improve antioxidant enzyme levels.[12][13] However, due to its single thiol group, its potency is considerably lower than that of this compound.[1] In comparative studies, this compound would be expected to provide a more robust and sustained protective effect at lower molar concentrations than NAC.
Experimental Protocols
Nrf2 Knockout Mouse Model of Oxidative Stress
-
Animals: Nrf2 knockout (Nrf2-/-) mice and their wild-type (WT) littermates (C57BL/6 background) will be used. All procedures should be approved by the institutional animal care and use committee.
-
Drug Administration: Mice will be randomly assigned to receive either this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle (saline).
-
Induction of Oxidative Stress: One hour after this compound or vehicle administration, a subset of mice from each group will be challenged with an oxidative agent such as paraquat (e.g., 50 mg/kg, intraperitoneally).
-
Sample Collection and Analysis: At a predetermined time point (e.g., 24 hours) after the oxidative challenge, mice will be euthanized. Blood and tissues (e.g., liver, lung) will be collected.
-
Biochemical Assays:
-
Glutathione (GSH) Levels: Tissue homogenates will be analyzed for GSH content using a commercially available kit based on the DTNB-GSSG reductase recycling assay.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in tissue homogenates will be measured as an indicator of lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay.
-
-
Gene Expression Analysis:
-
RNA Isolation and qRT-PCR: Total RNA will be isolated from tissues, and quantitative real-time PCR will be performed to measure the mRNA expression levels of Nrf2 target genes (e.g., Gclc, Gclm, Nqo1, Ho-1).
-
-
Histological Analysis: Tissues will be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.
GCLM Knockout Mouse Model of Acetaminophen-Induced Liver Injury
-
Animals: GCLM knockout (Gclm-/-) mice and their wild-type (WT) littermates will be used.
-
Drug Administration: Mice will be pre-treated with this compound (e.g., 20 mg/kg, i.p.) or vehicle for 3 consecutive days.
-
Induction of Liver Injury: On the third day, 1 hour after the final this compound or vehicle dose, mice will be fasted for 6 hours and then challenged with a single dose of acetaminophen (B1664979) (e.g., 300 mg/kg, i.p.).
-
Sample Collection and Analysis: 24 hours after acetaminophen administration, mice will be euthanized. Blood and liver tissue will be collected.
-
Biochemical Assays:
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Serum levels of ALT and AST will be measured as markers of liver injury.
-
Hepatic Glutathione (GSH) Levels: Liver tissue will be analyzed for GSH content as described above.
-
-
Histological Analysis: Liver sections will be stained with H&E to evaluate the extent of hepatocellular necrosis.
Conclusion
The validation of this compound's mechanism of action through the use of knockout models, particularly Nrf2-/- and Gclm-/- mice, is a critical step in fully understanding its therapeutic potential. The experimental frameworks outlined in this guide provide a robust approach to dissecting the Nrf2-dependent and GSH synthesis-related effects of this compound. The superior potency of this compound compared to other thiol antioxidants like NAC suggests its potential for greater clinical efficacy in treating conditions associated with oxidative stress and inflammation. Further research utilizing these genetic models will be invaluable in solidifying the mechanistic basis for this compound's use in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. revivethera.com [revivethera.com]
- 3. This compound: a potent thiol donor with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revive Therapeutics Explores the Use of this compound as a Novel Treatment for Infectious Diseases including COVID-19 - BioSpace [biospace.com]
- 5. biospace.com [biospace.com]
- 6. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Initial characterization of the glutamate-cysteine ligase modifier subunit Gclm(-/-) knockout mouse. Novel model system for a severely compromised oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Characterization of GCLM-Knockout Mice, a Model for Enhanced Susceptibility to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of chronic glutathione deficiency on the behavioral phenotype of Gclm-/- knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of Bucillamine and Other Thiol Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Bucillamine against other prominent thiol drugs: N-acetylcysteine (NAC), D-penicillamine, and Tiopronin. The objective is to offer a clear, data-driven assessment of their relative safety and efficacy profiles, supported by experimental data and detailed methodologies.
Comparative Quantitative Data
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. This section summarizes the available preclinical data for this compound and its counterparts in rat models.
| Drug | Indication | Oral LD50 (Rat) | Effective Dose (ED) (Rat) | Estimated Therapeutic Index (LD50/ED) |
| This compound | Rheumatoid Arthritis | Not Found | ~30 mg/kg[1][2][3][4] | Not Calculable |
| N-acetylcysteine (NAC) | Mucolytic/Antioxidant | 5,050 mg/kg | ~20 mg/kg (oral, mucolytic) | ~252.5 |
| D-penicillamine | Rheumatoid Arthritis | >10,000 mg/kg[5] | 100-200 mg/kg/day[6][7] | >50-100 |
| Tiopronin | Cystinuria | 1,300 mg/kg[8] | Not Found in Rats | Not Calculable |
Note: The therapeutic indices are estimated based on available data and should be interpreted with caution. The LD50 for this compound in rats was not found in the reviewed literature, precluding the calculation of its therapeutic index. The effective doses are derived from studies on relevant animal models but may not represent the formal ED50.
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined in accordance with the OECD Guidelines for the Testing of Chemicals, specifically Guideline 423 (Acute Toxic Class Method).
Protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.
-
Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing, but water is available ad libitum.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is typically 1 mL/100g of body weight.
-
Dose Levels and Procedure: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is used for each step.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
LD50 Calculation: The LD50 is estimated based on the mortality observed at different dose levels.
Determination of Median Effective Dose (ED50) in a Collagen-Induced Arthritis (CIA) Rat Model
The median effective dose (ED50) for the anti-arthritic drugs this compound and D-penicillamine is determined using the collagen-induced arthritis (CIA) model in rats, a widely accepted model for human rheumatoid arthritis.
Protocol:
-
Animal Model: Male Lewis or Wistar rats, 6-8 weeks old, are typically used.
-
Induction of Arthritis:
-
Immunization: Rats are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 7 days after the primary immunization.
-
-
Drug Administration: Treatment with the test drug (e.g., this compound, D-penicillamine) is initiated at the onset of clinical signs of arthritis (typically 10-14 days after the booster injection) and administered orally daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed daily or every other day using a macroscopic scoring system that evaluates erythema and swelling in the paws. Paw volume can also be measured using a plethysmometer.
-
ED50 Calculation: A dose-response curve is generated by plotting the percentage of animals showing a significant reduction in arthritis score against the logarithm of the dose. The ED50 is the dose that produces a 50% reduction in the arthritis score compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Action Thiol Donor
This compound, a derivative of tiopronin, possesses two thiol groups, making it a potent thiol donor. Its mechanism of action in rheumatoid arthritis is multifactorial.[9] It acts as a powerful antioxidant by replenishing intracellular glutathione (B108866) (GSH) and directly scavenging reactive oxygen species (ROS).[9] Furthermore, this compound inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[9]
Figure 1: this compound's anti-inflammatory mechanism.
N-acetylcysteine (NAC): Antioxidant and Mucolytic Agent
N-acetylcysteine acts as a precursor to L-cysteine, which is a component of the endogenous antioxidant glutathione. By increasing intracellular cysteine levels, NAC promotes the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity. NAC also has mucolytic properties due to its ability to break disulfide bonds in mucoproteins.
Figure 2: NAC's antioxidant and mucolytic actions.
D-penicillamine: Immunomodulation in Rheumatoid Arthritis
The precise mechanism of D-penicillamine in rheumatoid arthritis is not fully understood but is believed to involve immunomodulation. It appears to depress T-cell activity, though not B-cell activity, and can reduce the levels of IgM rheumatoid factor.[10] It may also interfere with collagen cross-linking.[10]
Figure 3: D-penicillamine's immunomodulatory effects.
Tiopronin: Thiol-Disulfide Exchange in Cystinuria
Tiopronin is a thiol drug used to prevent cystine kidney stones in patients with cystinuria. Its mechanism involves a thiol-disulfide exchange reaction with cystine. This reaction forms a more soluble tiopronin-cysteine mixed disulfide, which is readily excreted in the urine, thereby reducing the concentration of insoluble cystine and preventing stone formation.[8][11][12][13]
Figure 4: Tiopronin's mechanism in cystinuria.
Conclusion
This comparative guide highlights the therapeutic profiles of this compound and other key thiol drugs. While a definitive comparison of their therapeutic indices is hampered by the lack of directly comparable preclinical data, the available information suggests that all these drugs possess distinct mechanisms of action and therapeutic applications. This compound's dual antioxidant and anti-inflammatory properties, particularly its potent inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in inflammatory conditions. Future studies providing direct comparative data on the LD50 and ED50 of these compounds in standardized models are warranted to enable a more precise assessment of their relative therapeutic indices.
References
- 1. Combined effects of this compound and etanercept on a rat type II collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thiolaechcp.com [thiolaechcp.com]
- 3. researchgate.net [researchgate.net]
- 4. psychedelicalpha.com [psychedelicalpha.com]
- 5. Penicillamine [drugfuture.com]
- 6. Studies on the effect of D-penicillamine on type II collagen-induced polyarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversibility of D-penicillamine induced collagen alterations in rat skin and granulation tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fepblue.org [fepblue.org]
- 13. droracle.ai [droracle.ai]
Comparative Analysis of Gene Expression Changes Induced by Bucillamine and N-Acetylcysteine (NAC)
A Guide for Researchers and Drug Development Professionals
Introduction
Bucillamine and N-acetylcysteine (NAC) are thiol-containing compounds recognized for their antioxidant and anti-inflammatory properties. Both molecules can modulate cellular redox states and influence inflammatory signaling pathways, making them subjects of interest for various therapeutic applications. This compound, a cysteine derivative with two thiol groups, is prescribed for rheumatoid arthritis in Japan and South Korea and is reported to be a more potent thiol donor than NAC.[1][2][3] NAC, a precursor to L-cysteine and glutathione (B108866), is widely used as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning, and has been investigated for a broad range of conditions due to its ability to replenish intracellular glutathione stores.[4][5][6][[“]]
This guide provides a comparative analysis of the gene expression changes induced by this compound and NAC, supported by experimental data from peer-reviewed studies. We will delve into their effects on key signaling pathways, present quantitative data in a structured format, and detail the experimental protocols used to generate this evidence.
Comparative Overview of Gene Expression Modulation
While both this compound and NAC exert their effects by modulating gene expression, the specific genes and pathways they target can differ based on the cellular context and experimental conditions. A primary shared mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[8]
This compound: Targeted Anti-Inflammatory and Antioxidant Gene Regulation
Research on this compound has primarily focused on its anti-inflammatory effects, particularly in the context of rheumatoid arthritis. Studies show that it effectively suppresses inflammatory signaling cascades.
-
Inhibition of Inflammatory Pathways in Synovial Cells : In interleukin-1 beta (IL-1β)-stimulated human fibroblast-like synovial cells (FLS), this compound was found to suppress nine signaling pathways. Notably, it effectively inhibited fibroblast growth factor (FGF) signaling and tight junction signaling, both of which are implicated in the pathology of rheumatoid arthritis.[9]
-
Activation of the Nrf2 Antioxidant Pathway : this compound and its oxidized metabolite (SA 981) have been shown to activate the Nuclear factor-erythroid 2 p45-related factor (Nrf2) pathway in hepatoma cell lines.[10] This activation leads to the increased expression of Antioxidant Response Element (ARE)-driven genes, including glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione (GSH) synthesis, and the multidrug-resistance-associated protein 2 (MRP2), which is involved in the transport of GSH conjugates.[10] This mechanism highlights this compound's role in upregulating the cell's intrinsic antioxidant defense system.
-
Suppression of NF-κB and Cytokine Expression : In a direct comparison, both this compound and NAC were shown to inhibit NF-κB activation and subsequent tumor necrosis factor-alpha (TNF-α) mRNA expression in monocytic leukemia cells.[8] This leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[8]
N-Acetylcysteine (NAC): Broad-Spectrum Effects on Gene Expression
NAC's influence on gene expression is extensive and context-dependent, affecting cellular processes ranging from proliferation and differentiation to stress response and apoptosis.
-
Regulation of Cell Growth and Differentiation : In normal human keratinocytes and colon cancer cells, NAC treatment leads to a time-dependent increase in the number of differentially expressed genes.[4] These changes are associated with the inhibition of proliferation and the stimulation of differentiation. The gene ID-1 was identified as a potential common mediator of the early response to NAC in both cell types.[4]
-
Modulation of Immediate Early Genes (IEGs) : Chronic NAC administration in rats was found to enhance the expression of the immediate early gene Nr4a1 in response to acute stress.[11][12] It also modulates other IEGs like c-Fos and Gadd45β, suggesting a role in promoting neuronal plasticity and coping strategies to face external challenges.[11]
-
Upregulation of the NRF2 Pathway : Similar to this compound, NAC can upregulate the expression of the NRF2 gene. This has been observed in studies on asthenoteratozoospermic men, where NAC treatment led to a significant increase in NRF2 expression, contributing to improved antioxidant capacity.[13]
-
Impact on Reproductive Performance Genes : In goats, dietary NAC supplementation during early gestation altered the expression of 1318 genes in the uterus.[14] These differentially expressed genes are involved in pathways related to reproductive regulation, immune response, and resistance to oxidative stress, with the PI3K/Akt signaling pathway being notably activated. Key genes affected include CSF-1, BDNF, WIF1, ESR2, and TGF-β3.[14]
Quantitative Data Summary
The following tables summarize the key findings on gene and pathway modulation by this compound and NAC from the cited studies.
Table 1: Key Gene Expression and Pathway Changes Induced by this compound
| Target Pathway/Gene | Cell Type/Model | Experimental Condition | Effect | Reference |
| FGF Signaling | Human FLS | IL-1β Stimulation | Inhibition | [9] |
| Tight Junction Signaling | Human FLS | IL-1β Stimulation | Inhibition | [9] |
| Nrf2/ARE Pathway | HepG2 & Hepa 1-6 cells | This compound Treatment | Activation | [10] |
| GCLC mRNA & Protein | HepG2 & Hepa 1-6 cells | This compound Treatment | Upregulation | [10] |
| MRP2 mRNA & Protein | HepG2 & Hepa 1-6 cells | This compound Treatment | Upregulation | [10] |
| NF-κB Activation | THP-1 cells | LPS Stimulation | Inhibition | [8] |
| TNF-α mRNA | THP-1 cells | LPS Stimulation | Downregulation | [8] |
Table 2: Key Gene Expression and Pathway Changes Induced by NAC
| Target Pathway/Gene | Cell Type/Model | Experimental Condition | Effect | Reference |
| Proliferation & Differentiation | NHEK & Caco-2 cells | NAC Treatment | Global gene expression changes | [4] |
| ID-1 | NHEK & Caco-2 cells | NAC Treatment (1 hr) | Mutual Regulation | [4] |
| NF-κB Activation | Various | Pro-inflammatory stimuli | Inhibition | [5][8] |
| TNF-α, IL-1β, IL-6, IL-8 | THP-1 & J774.1 cells | LPS Stimulation | Downregulation of production | [8] |
| Nr4a1, c-Fos, Gadd45β | Rat Brain | Acute Restraint Stress | Upregulation | [11] |
| NRF2 | Human Sperm Cells | NAC Treatment | Upregulation | [13] |
| PI3K/Akt Signaling | Goat Uterus | Dietary NAC | Activation | [14] |
| CSF-1, BDNF, WIF1, etc. | Goat Uterus | Dietary NAC | Differential Expression | [14] |
Table 3: Direct Comparison of this compound and NAC on Cytokine Production
| Cytokine | Cell Line | Treatment | % Inhibition by this compound (3mM) | % Inhibition by NAC (3mM) | Reference |
| TNF-α | THP-1 | LPS | ~70% | ~50% | [8] |
| IL-1β | THP-1 | LPS | ~45% | ~30% | [8] |
| IL-6 | THP-1 | LPS | ~30% | ~20% | [8] |
| IL-8 | THP-1 | LPS | ~50% | ~40% | [8] |
| TNF-α | J774.1 | LPS | ~80% | ~60% | [8] |
| IL-1β | J774.1 | LPS | ~75% | ~55% | [8] |
| IL-6 | J774.1 | LPS | ~60% | ~40% | [8] |
| Data are estimated from figures in the cited publication. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the protocols from key studies.
Protocol 1: Global Gene Expression Analysis in this compound-Treated Synovial Cells [9]
-
Cell Culture : Normal human fibroblast-like synovial cells (FLS) were cultured under standard conditions.
-
Stimulation and Treatment : Cells were stimulated with IL-1β in the presence or absence of this compound at concentrations of 10 µM and 100 µM for 6 hours.
-
RNA Extraction : Total RNA was extracted from the treated and control FLS cells.
-
Gene Expression Analysis : Global gene expression levels were assessed using a 44k human whole genome microarray.
-
Data Analysis : Data were analyzed using Ingenuity Pathway Analysis to identify significantly affected signaling pathways.
Protocol 2: Comparative Analysis of this compound and NAC on Cytokine Production [8]
-
Cell Culture : The human monocytic leukemia cell line THP-1 and the murine macrophage-like cell line J774.1 were used.
-
Stimulation and Treatment : Cells were stimulated with lipopolysaccharide (LPS). The effects of this compound and NAC were tested at concentrations greater than 10⁻³ M.
-
NF-κB Activation Assay : The activation of NF-κB was assessed using methods such as electrophoretic mobility shift assay (EMSA).
-
Gene Expression Analysis : TNF-α mRNA expression was measured using reverse transcription polymerase chain reaction (RT-PCR) or Northern blotting.
-
Cytokine Measurement : The levels of secreted cytokines (TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatants were quantified by ELISA.
Protocol 3: Nrf2 Pathway Activation by this compound [10]
-
Cell Culture : Human (HepG2) and murine (Hepa 1-6) hepatoma cell lines were used.
-
Treatment : Cells were treated with this compound or its oxidized metabolite SA 981 in a dose-dependent manner for up to 24 hours.
-
Nuclear Extraction and Western Blot : Nuclear extracts were prepared to measure the levels of Nrf2 protein via Western blotting at different time points (3, 6, and 24 hours).
-
mRNA and Protein Analysis : The mRNA and protein expression levels of Nrf2 target genes, GCLC and MRP2, were quantified after 24 hours of treatment.
-
GSH Content Measurement : Intracellular glutathione (GSH) content was measured to confirm the functional outcome of gene expression changes.
Visualizing the Mechanisms of Action
Diagrams created using the DOT language help to visualize the complex signaling pathways and experimental workflows discussed.
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
Caption: this compound and NAC inhibit the pro-inflammatory NF-κB pathway.
Caption: A generalized experimental workflow for transcriptomic analysis.
Conclusion
Both this compound and N-acetylcysteine are potent modulators of gene expression, primarily impacting pathways related to inflammation and oxidative stress. Their shared ability to inhibit the NF-κB pathway underscores their roles as anti-inflammatory agents. However, key differences emerge from the available data:
-
Potency and Specificity : this compound appears to be a more potent inhibitor of cytokine production than NAC in direct comparative studies.[8] Its mechanism is strongly linked to the activation of the Nrf2 antioxidant pathway, leading to robust upregulation of glutathione synthesis machinery.[10]
-
Breadth of Action : NAC demonstrates a broader, more pleiotropic effect on gene expression, influencing fundamental cellular processes like differentiation and the acute stress response in a highly context-specific manner.[4][11]
For drug development professionals, this compound may represent a more targeted therapeutic for conditions driven by acute inflammation and oxidative damage, leveraging its potent thiol-donating capacity and Nrf2 activation. NAC, with its extensive safety profile and broader impact on cellular homeostasis, may be better suited for chronic conditions or as an adjunctive therapy where systemic redox balance is compromised.
Further head-to-head studies using modern transcriptomic and proteomic techniques under identical experimental conditions are necessary to fully elucidate the nuanced differences in the molecular impact of these two important thiol-based drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Revive Therapeutics Explores the Use of this compound as a Novel Treatment for Infectious Diseases including COVID-19 - BioSpace [biospace.com]
- 3. Revive Therapeutics Announces Update on R&D Focus on this compound for Infectious Diseases and Medical Countermeasures - BioSpace [biospace.com]
- 4. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Effects of this compound and N-acetyl-l-cysteine on cytokine production and collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of synovial genomic targets of this compound with microarray technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces glutathione biosynthesis via activation of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic N-Acetyl-Cysteine Treatment Enhances the Expression of the Immediate Early Gene Nr4a1 in Response to an Acute Challenge in Male Rats: Comparison with the Antidepressant Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of N Acetylcysteine on the Expression of Genes Associated with Reproductive Performance in the Goat Uterus during Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bucillamine: A Guide for Laboratory Professionals
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA). The EPA's RCRA outlines the framework for managing hazardous waste, which includes many pharmaceuticals.[1][2][3][4] A key regulation, often referred to as Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal down the drain.[3][5]
Pharmaceuticals are generally classified as hazardous waste if they are specifically listed by the EPA (on the P or U lists) or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. While bucillamine does not appear on the P or U lists, its safety data sheets (SDS) indicate potential hazards, including being toxic by inhalation, in contact with skin, and if swallowed, as well as being very toxic to aquatic organisms.[6] This toxicity profile necessitates careful handling and disposal to prevent environmental contamination and ensure personnel safety.
Step-by-Step Disposal Protocol for this compound
Given the lack of a definitive EPA waste code for this compound, it is imperative to manage it as a hazardous waste as a precautionary measure. The following steps provide a procedural guide for its proper disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous waste and other chemical waste streams to prevent unintended reactions.
2. Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The container label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Keep containers tightly closed to prevent the release of vapors.
4. Spill Management:
-
In the event of a spill, avoid direct contact with the skin and eyes and avoid inhaling any dust or vapor.[7][8]
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable, sealed container for disposal.[7]
-
Do not allow this compound to enter drains or waterways, as it should not be released into the environment.[7]
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted treatment facility.[2][3][4]
Important Considerations:
-
Consult your SDS: Always refer to the specific Safety Data Sheet provided with your this compound product for the most detailed safety and handling information.
-
Institutional Policies: Your organization's EHS department will have specific protocols for hazardous waste management that must be followed.
-
Training: Ensure that all personnel handling this compound are trained on its hazards and the proper disposal procedures.[3]
Quantitative Data Summary
While detailed quantitative disposal parameters are not specified in the available resources, the following information from safety data sheets is pertinent to its hazardous nature:
| Property | Information | Citation |
| Acute Toxicity | Toxic by inhalation, in contact with skin, and if swallowed. | [6] |
| Environmental Hazard | Very toxic to aquatic organisms; may cause long-term adverse effects. | [6] |
| Combustion Products | May produce carbon monoxide, nitrogen oxides, and sulfur oxides upon combustion. | [7] |
Experimental Protocols
The determination of whether a substance meets the RCRA toxicity characteristic is defined by the Toxicity Characteristic Leaching Procedure (TCLP) , EPA Method 1311. This analytical procedure is designed to simulate the leaching a waste will undergo if disposed of in a landfill.
Brief Methodology of TCLP:
-
A representative sample of the waste is separated into its liquid and solid phases.
-
The solid phase is reduced in size if necessary and then extracted with an acidic fluid for 18 hours to simulate leaching.
-
The resulting liquid extract is then analyzed for the presence and concentration of specific contaminants.
-
If the concentration of any of the regulated contaminants in the extract exceeds the regulatory limits, the waste is classified as a toxic hazardous waste.
For this compound, a TCLP analysis would be required to definitively determine if it should be assigned a D-code for toxicity under RCRA. In the absence of this data, treating it as hazardous waste is the most prudent course of action.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pwaste.com [pwaste.com]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 7. bioservusa.com [bioservusa.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Bucillamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bucillamine, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety. The following personal protective equipment is recommended.[1]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2][3] Appropriate exhaust ventilation should be in place where dust can be generated.[2]
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[1][4] In situations with a higher risk of splashing, a face shield should be used for full facial protection.[5]
Skin Protection:
-
Gloves: Wear impervious disposable gloves, such as nitrile gloves.[3] It is advisable to use two layers of gloves.[3] Change gloves immediately if they become contaminated.
-
Lab Coat/Gown: A lab coat or a long-sleeved gown should be worn to prevent skin contact.[6] Gowns should be disposable and close in the back.[6]
-
Clothing: Wear impervious protective clothing to avoid skin contact.[3]
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during activities with a high potential for aerosol generation (like large spills), a NIOSH-approved respirator should be used.[5][6] A surgical mask does not offer adequate protection.[5]
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling this compound and before breaks.[1] Contaminated clothing should be removed and washed before reuse.[1]
This compound Properties and Hazards
Below is a summary of key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C7H13NO3S2 | [2][7] |
| Molecular Weight | 223.31 g/mol | [7][8] |
| CAS Number | 65002-17-7 | [7][9] |
| Melting Point | 119-123°C | [7] |
| Flash Point | 218.7±28.7 °C | [10] |
| Solubility | Soluble in Ethanol and Methanol | [7] |
Hazard Statements:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Toxic by inhalation, in contact with skin, and if swallowed.[10]
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.
First Aid Measures
Immediate first aid is critical in the event of exposure.[9]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention if irritation persists.[9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air.[1][9] If breathing is difficult, give oxygen.[1] Seek medical attention.[9]
-
If swallowed: Do NOT induce vomiting.[1] Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Storage and Disposal Plan
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it long-term at -20°C.[1][7] Keep it away from incompatible substances such as strong oxidizing agents.[1]
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[11] It should not be released into the environment.[9]
General Disposal Procedure for Unused Medication:
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[12][13] This makes the drug less appealing to children and pets.[13]
-
Place the mixture in a sealed container, such as a plastic bag.[12][13]
-
Dispose of the sealed container in the household trash.[12]
-
For empty containers, scratch out all personal information on the label to protect privacy before recycling or discarding.[12]
For larger quantities or in an institutional setting, contact your environmental health and safety (EHS) department for guidance on proper disposal procedures, which may include incineration.[11]
References
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. hartmann.info [hartmann.info]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. usbio.net [usbio.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. combi-blocks.com [combi-blocks.com]
- 10. This compound | CAS#:65002-17-7 | Chemsrc [chemsrc.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
